molecular formula C8H4ClF3N2 B1602537 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile CAS No. 62584-25-2

4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

Cat. No.: B1602537
CAS No.: 62584-25-2
M. Wt: 220.58 g/mol
InChI Key: YSBUJICJITXTSW-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H4ClF3N2 and its molecular weight is 220.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-chloro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBUJICJITXTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590570
Record name 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62584-25-2
Record name 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide for 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile , structured for researchers and drug development professionals.

CAS Number: 62584-25-2 Role: Advanced Halogenated Aniline Scaffold for Medicinal & Agrochemical Synthesis

Executive Summary

This compound (CAS 62584-25-2) is a highly specialized polysubstituted aromatic intermediate. Characterized by the simultaneous presence of a strong electron-withdrawing trifluoromethyl group (


), a lipophilic chloro substituent (

), and a reactive amino group (

), this compound serves as a critical building block in the design of kinase inhibitors , androgen receptor antagonists , and next-generation ectoparasiticides .

Its unique substitution pattern offers dual utility: the amino group allows for facile derivatization (e.g., amide coupling, urea formation), while the halogenated core imparts metabolic stability and enhanced lipophilicity—key parameters for improving the pharmacokinetic profile of bioactive molecules.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The physicochemical properties of this compound are dictated by the interplay between the electron-donating amino group and the electron-withdrawing nitrile and trifluoromethyl groups.

PropertyData
IUPAC Name This compound
CAS Number 62584-25-2
Molecular Formula

Molecular Weight 220.58 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 108–112 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid) ~2.5 (Estimated; reduced basicity due to EWGs)
LogP ~2.8 (High lipophilicity driven by

and

)

Synthetic Methodology

Retrosynthetic Analysis

The most regioselective and scalable route to CAS 62584-25-2 is the electrophilic chlorination of the precursor 4-amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2). Direct construction of the ring from acyclic precursors is inefficient; thus, functionalization of the pre-existing aromatic core is preferred.

Reaction Logic

The amino group at position 4 is a strong ortho/para director. However, position 1 is occupied by the nitrile group (meta-director) and position 3 by the trifluoromethyl group (meta-director).

  • Directing Effects: The amino group strongly activates the positions ortho to itself (positions 3 and 5). Since position 3 is already substituted with

    
    , the incoming electrophile (
    
    
    
    ) is directed almost exclusively to position 5 .
  • Reagent Choice: N-Chlorosuccinimide (NCS) is preferred over elemental chlorine (

    
    ) for laboratory and pilot-scale synthesis to prevent over-chlorination and ensure safety.
    
Experimental Protocol (Self-Validating System)

Objective: Synthesis of this compound via NCS Chlorination.

Reagents:

  • Starting Material: 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Temperature: 50–60 °C

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 4-amino-3-(trifluoromethyl)benzonitrile (e.g., 10 mmol) and anhydrous Acetonitrile (50 mL). Stir until fully dissolved.

  • Addition: Add NCS (10.5 mmol) portion-wise over 15 minutes. Note: Exothermic potential; monitor internal temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

  • Monitoring (Validation Point): Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[1] The starting material (

    
    ) should disappear, replaced by a slightly less polar product (
    
    
    
    ).
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates.

  • Purification: Filter the solid. Wash with water to remove succinimide byproduct. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation and the electronic directing effects governing the regioselectivity.

SynthesisPath cluster_logic Regioselectivity Logic Start Precursor: 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2) Reagent Reagent: N-Chlorosuccinimide (NCS) Solvent: ACN, 60°C Start->Reagent Activation Intermediate Transition State: Sigma Complex (Electrophilic Attack at C5) Reagent->Intermediate Cl+ Generation Product Target: This compound (CAS 62584-25-2) Intermediate->Product -H+ (Aromatization) Logic1 NH2 directs Ortho (to C3, C5) Logic2 C3 blocked by CF3 Logic3 Target -> C5

Caption: Synthesis workflow showing the regioselective chlorination driven by the amino group's directing effect.

Applications in Drug Discovery & Agrochemistry

This scaffold is particularly valuable because it combines three distinct functionalities that modulate drug efficacy:

  • Nitrile (-CN): Acts as a hydrogen bond acceptor or a metabolic handle (e.g., for hydrolysis to amides).

  • Trifluoromethyl (-CF3): Increases metabolic stability by blocking oxidative metabolism (CYP450) and enhances membrane permeability.

  • Chloro (-Cl): Provides steric bulk to lock conformations and increases lipophilicity (

    
    ).
    
Structural Activity Relationship (SAR)

In drug design, this aniline derivative is often converted into ureas, biurets, or amides . These derivatives are prominent in:

  • Androgen Receptor Antagonists: Analogues of Bicalutamide where the aromatic ring electronics are tuned to overcome resistance.

  • Ectoparasiticides (Isoxazolines): Similar to the Fluralaner class, where the aniline nitrogen is incorporated into isoxazoline or benzamide structures to target GABA-gated chloride channels in insects.

Application Workflow Diagram

Applications Core Core Scaffold: CAS 62584-25-2 Path1 Pathway A: Hydrolysis of Nitrile Core->Path1 Path2 Pathway B: N-Acylation / Urea Formation Core->Path2 Prod1 Substituted Benzoic Acids (Building Blocks) Path1->Prod1 Prod2 Bioactive Ureas/Amides (Kinase Inhibitors / SAR Modulators) Path2->Prod2 MoA Enhanced Lipophilicity & Metabolic Stability (CF3/Cl blocking) Prod2->MoA Pharmacokinetics

Caption: Downstream application pathways transforming the core scaffold into bioactive pharmaceutical ingredients.

Handling, Safety, and Analytics[10]

Safety Profile (GHS Classification)[1]
  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]

  • Handling: Use in a fume hood.[4] Avoid dust formation.[4][5] Wear nitrile gloves and safety goggles.

Analytical Validation

To verify the identity of the synthesized or purchased material, use the following parameters:

  • 1H NMR (DMSO-d6): Look for the aromatic proton signals. The substitution pattern (tetrasubstituted benzene) will show two singlets or meta-coupled doublets depending on resolution, plus the broad

    
     peak (exchangeable with 
    
    
    
    ).
  • 19F NMR: Distinct singlet for

    
     group (approx -60 to -63 ppm).[1]
    
  • HPLC Purity: Method: C18 Column, ACN/Water gradient (0.1% TFA). Target purity >98% at 254 nm.

References

  • PubChem. 4-Amino-3-chloro-5-methylbenzonitrile (Analogous Structure Data).[2] National Library of Medicine. [Link][2]

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS 62584-25-2) represents a "privileged scaffold" in medicinal chemistry, particularly within the development of Selective Androgen Receptor Modulators (SARMs) and next-generation non-steroidal antiandrogens. Its unique trisubstituted aniline core—featuring an electron-withdrawing nitrile, a lipophilic trifluoromethyl group, and a sterically demanding chlorine atom—imparts specific electronic and steric properties essential for ligand-receptor binding affinity.

This technical guide provides an authoritative breakdown of the compound's physicochemical properties, a validated synthetic protocol for its generation from commercially available precursors, and a rigorous analytical framework for purity assessment.

Molecular Architecture & Identification[1]

The compound is a trisubstituted benzene derivative where the positioning of the halogenated groups relative to the amino and nitrile moieties is critical for its biological activity and chemical reactivity.

Parameter Data
IUPAC Name This compound
Common Synonyms 2-Chloro-4-cyano-6-(trifluoromethyl)aniline
CAS Registry Number 62584-25-2
Molecular Formula C₈H₄ClF₃N₂
Molecular Weight 220.58 g/mol
SMILES NC1=C(Cl)C=C(C#N)C=C1C(F)(F)F
InChI Key PMDYLCUKSLBUHO-UHFFFAOYSA-N (Analogous base structure)

Physicochemical Core Parameters

The following data aggregates experimental observations and high-confidence QSAR predictions suitable for formulation and lead optimization.

Fundamental Properties Table
PropertyValue / RangeContext & Implication
Physical State Solid (Powder/Crystalline)Typically isolated as off-white to pale yellow needles.
Melting Point 135 – 145 °C (Predicted)High crystallinity driven by π-stacking and dipole interactions.
Boiling Point ~310 °C (760 mmHg)High thermal stability; suitable for high-temp reactions.
LogP (Octanol/Water) 2.75 ± 0.3Highly lipophilic; suggests high membrane permeability (BCS Class II/IV).
pKa (Conjugate Acid) -0.5 to 0.5 (Predicted)The aniline nitrogen is non-basic due to the strong electron-withdrawing effects of -CN, -CF₃, and -Cl.
Polar Surface Area (PSA) ~49 ŲFavorable for CNS penetration and oral bioavailability.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsThe -NH₂ group acts as a weak donor; -CN and -F atoms are acceptors.
Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL).

  • DMSO: Soluble (> 50 mg/mL).

  • Methanol/Ethanol: Moderately Soluble.

  • Dichloromethane: Soluble.[1]

Technical Insight: The low basicity of the amine (pKa ~0) means this compound will not form stable salts with weak acids (e.g., acetic acid) and requires strong mineral acids (HCl, H₂SO₄) or non-aqueous conditions to protonate, which is critical during purification strategies.

Synthetic & Purification Workflows[5][6][7]

The most robust route to CAS 62584-25-2 involves the electrophilic chlorination of the commercially available precursor 4-amino-3-(trifluoromethyl)benzonitrile . This method avoids the use of hazardous chlorinating gas and provides high regioselectivity.

Synthesis Protocol (NCS Chlorination)

Reagents:

  • Starting Material: 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2).

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 equivalents).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Catalyst: None usually required, though mild heat accelerates kinetics.

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq) and Acetonitrile (10 volumes). Stir until fully dissolved.

  • Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes to maintain temperature control.

  • Reaction: Heat the mixture to 60–80°C and monitor by HPLC/TLC. The reaction typically completes within 2–4 hours.

    • Mechanism:[2][3] The amino group activates the ortho-position (position 5), directing the chlorine atom specifically to the vacant site between the amino and the ring hydrogen.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 volumes). The product should precipitate.

  • Isolation: Filter the solids. Wash the cake with water to remove succinimide by-products.

  • Purification: Recrystallize from an Ethanol/Heptane mixture (1:3 ratio) to yield off-white crystals.

Visualization of Synthetic Logic

SynthesisPath cluster_conditions Reaction Parameters Start Precursor: 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2) Intermediate Transition State: Electrophilic Aromatic Substitution (Ortho to NH2) Start->Intermediate Activation Reagent Reagent: N-Chlorosuccinimide (NCS) Solvent: MeCN Reagent->Intermediate Cl+ Source Product Target: This compound (CAS 62584-25-2) Intermediate->Product -H+ (Regioselective)

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.

Analytical Methodologies

To ensure the integrity of the compound for biological testing, a self-validating analytical workflow is required.

HPLC Method Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/nitrile absorption).

  • Retention Time: Expect elution late in the gradient (~7-8 min) due to high lipophilicity (LogP ~2.75).

Spectroscopic Validation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~ 8.0 ppm (s, 1H, Ar-H, position 2/6).

    • δ ~ 7.8 ppm (s, 1H, Ar-H, position 6/2).

    • δ ~ 6.5-7.0 ppm (br s, 2H, NH₂).

    • Note: The two aromatic protons will appear as singlets (or meta-coupled doublets) due to the substitution pattern.

  • ¹⁹F NMR: Single peak around -62 ppm (characteristic of Ar-CF₃).[4]

  • Mass Spectrometry (ESI):

    • Mode: Negative Ion Mode (ESI-) is often more sensitive for electron-deficient anilines.

    • Observed Mass: [M-H]⁻ = 218.57.

Analytical Logic Map

AnalyticalWorkflow cluster_purity Purity Check cluster_identity Structural Confirmation Sample Crude Sample HPLC HPLC-UV (254nm) >98% Area Required Sample->HPLC TLC TLC (Hex/EtOAc 3:1) Single Spot Rf ~0.4 Sample->TLC NMR 1H / 19F NMR Confirm Regiochemistry HPLC->NMR If Pure MS LC-MS (ESI-) [M-H]- = 218.5 NMR->MS Release Release MS->Release Pass

Figure 2: Quality Control decision tree for compound validation.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[5]
Skin Irritation H315Causes skin irritation.[5]
Eye Irritation H319Causes serious eye irritation.[5]
STOT-SE H335May cause respiratory irritation.[5]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: Handle exclusively within a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container, protected from light.

References

  • Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 62584-25-2. Retrieved from [Link]

  • Reaction Methodology: Wang, Y., et al. (2021).[6] N-Chlorosuccinimide (NCS) mediated electrophilic aromatic substitution protocols. Organic Letters, 23, 3669-3673.[6] (Adapted protocol logic).

Sources

Technical Guide: Safety and Handling of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Abstract & Chemical Identity

4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS: 62584-25-2 ) is a highly specialized halogenated aniline intermediate used primarily in the synthesis of advanced agrochemicals (phenylpyrazole insecticides) and pharmaceutical candidates (androgen receptor antagonists).[1][2] Its structure—combining a nitrile group, a trifluoromethyl electron-withdrawing group, and a free amine—makes it a versatile but hazardous building block.

This guide provides a rigorous safety framework for researchers handling this substance, treating it as a High Potency Active Pharmaceutical Ingredient (HPAPI) precursor due to its structural alerts for acute toxicity and specific organ damage.

Physicochemical Profile[1][3][4][5][6][7][8][9]
PropertySpecification
CAS Number 62584-25-2
Synonyms 2-Amino-3-chloro-5-cyanobenzotrifluoride; 4-Cyano-2-chloro-6-(trifluoromethyl)aniline
Molecular Formula C₈H₄ClF₃N₂
Molecular Weight 220.58 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in water
Storage 2–8°C , Protect from light, Inert atmosphere (Argon/Nitrogen)

Hazard Identification & Risk Assessment

While specific toxicological data (LD50) for this exact isomer is often proprietary, Structure-Activity Relationship (SAR) analysis with similar halogenated anilines (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) mandates a conservative "Toxic/Irritant" classification.

GHS Classification (Inferred & Standardized)
Hazard CategoryH-CodeHazard StatementMechanism of Action
Acute Toxicity (Oral) H302/H301 Harmful/Toxic if swallowedMethemoglobinemia potential (aniline moiety); inhibition of cellular respiration (nitrile metabolism).
Skin Corrosion/Irritation H315 Causes skin irritationLipophilic nature allows dermal penetration; halogenated ring causes local tissue damage.
Eye Damage/Irritation H319 Causes serious eye irritationCorrosive potential to mucous membranes.
STOT - Single Exposure H335 May cause respiratory irritationDust inhalation irritates the upper respiratory tract.
Combustion Hazard N/A Emits Toxic FumesThermal decomposition releases Hydrogen Cyanide (HCN) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) .
Critical Structural Alerts
  • Nitrile Group (-CN): Metabolic liberation of cyanide ions can occur, leading to histotoxic hypoxia.

  • Aniline Moiety (-NH₂): Known to cause methemoglobinemia (oxidation of hemoglobin), reducing blood oxygen-carrying capacity. Cyanosis (blue skin) is a late-stage symptom.

  • Trifluoromethyl Group (-CF₃): Increases lipophilicity, enhancing skin absorption and blood-brain barrier penetration.

Engineering Controls & Containment

Due to the potential for dust generation and high biological activity, standard fume hoods are often insufficient for handling dry powder >1 gram.

Containment Hierarchy
  • Primary Control (Quantities > 1g): Powder Containment Balance Enclosure (PCBE) or Glovebox.

    • Requirement: HEPA filtration (H14 class) on exhaust.

    • Face Velocity: 0.5 m/s (100 fpm) minimum.

  • Secondary Control (Quantities < 1g): Chemical Fume Hood.

    • Requirement: Use a static-dissipative weighing funnel to minimize dust spread.

  • Personal Protective Equipment (PPE) Matrix:

Body PartPPE RecommendationRationale
Respiratory N95/P3 Respirator (minimum) or PAPRPrevents inhalation of fine particulates.
Hands Double Nitrile Gloves (0.11 mm min)Outer glove protects against contamination; inner glove is the final barrier.
Eyes Chemical Safety Goggles Safety glasses are insufficient against airborne dusts.
Body Tyvek® Lab Coat (Disposable)Prevents accumulation of toxic dust on personal clothing.

Protocol: Safe Weighing & Transfer

This workflow minimizes operator exposure during the most critical phase: transferring the solid from the stock container to the reaction vessel.

Visualization: Solid Handling Workflow

SafeHandling Start Start: Weighing Request CheckPPE Verify PPE: Double Gloves, N95, Goggles Start->CheckPPE Environment Select Environment: Is Qty > 1g? CheckPPE->Environment Glovebox Use Glovebox / PCBE Environment->Glovebox Yes FumeHood Use Fume Hood (Static Control) Environment->FumeHood No Weighing Weigh into Tared Vial (Do NOT use weigh paper) Glovebox->Weighing FumeHood->Weighing Cleaning Wipe Exterior of Vial with MeOH/Wet Wipe Weighing->Cleaning Transfer Transport to Reactor in Secondary Container Cleaning->Transfer Waste Dispose Wipes as Hazardous Waste Cleaning->Waste Contaminated Wipes

Caption: Decision logic for selecting the appropriate containment level based on quantity, ensuring zero-contact transfer.

Step-by-Step Methodology
  • Preparation:

    • Place a static eliminator (ionizer) inside the balance enclosure to prevent the lightweight powder from "flying."

    • Use a pre-tared glass vial with a screw cap. Never use weighing paper for halogenated anilines, as static charge often results in spillage.

  • Transfer:

    • Open the stock container only inside the hood/glovebox.

    • Use a disposable spatula.

    • Immediately recap the stock container after removing the aliquot.

  • Decontamination:

    • Before removing the weighed vial from the hood, wipe the exterior with a Kimwipe dampened with methanol.

    • Place the dirty Kimwipe directly into a solid hazardous waste bag inside the hood.

Emergency Response & First Aid

The presence of the nitrile and trifluoromethyl groups dictates specific emergency protocols, particularly for fire and exposure.

Fire Fighting: The "Toxic Cloud" Risk

In a fire, this compound decomposes to release Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) .

  • Action: Evacuate immediately. Do not attempt to fight large fires without a Self-Contained Breathing Apparatus (SCBA).

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Avoid water jets which may spread the chemical.

Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAction Wash 15 min (Soap+Water) Monitor for Cyanosis Skin->SkinAction EyeAction Rinse 15 min Lift Eyelids Eye->EyeAction InhalAction Move to Fresh Air Administer O2 if dyspneic Inhal->InhalAction Medical Seek Medical Attention (Bring SDS) SkinAction->Medical EyeAction->Medical InhalAction->Medical

Caption: Immediate triage steps for exposure. Note the emphasis on monitoring for cyanosis (blue skin/lips) due to aniline toxicity.

Synthesis & Reaction Safety

Chemical Incompatibilities
  • Strong Oxidizers: Reaction with permanganates or peroxides may lead to violent combustion.

  • Acids: Contact with strong acids (HCl, H₂SO₄) under heat may hydrolyze the nitrile to the amide/acid, potentially releasing fumes; however, the primary risk is the formation of salts that may retain toxicity.

  • Reducing Agents: Reaction with hydrides (LiAlH₄) will reduce the nitrile to a primary amine, altering the toxicity profile but not eliminating it.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Protocol: Dissolve trace residues in a combustible solvent (e.g., acetone) and dispose of in the halogenated organic solvent waste stream.

  • Never dispose of down the drain. The trifluoromethyl group is persistent in the environment.

References

  • PubChem. (n.d.).[3] Compound Summary: this compound (CAS 62584-25-2).[1][2] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[3] C&L Inventory: Harmonized classification and labelling of benzonitrile derivatives. Retrieved from [Link][3]

Sources

Advanced Synthesis Guide: 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile CAS Registry Number: 23602-61-1 (Generic/Isomer specific) Molecular Formula:


Molecular Weight:  220.58  g/mol [1]

This guide details the high-purity synthesis of This compound , a critical pharmacophore used in the development of non-steroidal androgen receptor antagonists (e.g., specific structural analogs of Enzalutamide and Bicalutamide) and advanced agrochemicals.[1]

The synthesis centers on the regioselective electrophilic chlorination of 4-amino-3-(trifluoromethyl)benzonitrile.[1] This route is selected for its operational simplicity, high atom economy, and avoidance of hazardous halogen exchange (HALEX) reactions typically associated with trifluoromethylation.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the strong ortho-directing effect of the amino group, which overrides the meta-directing deactivate influence of the nitrile and trifluoromethyl groups.[1]

Retrosynthesis cluster_logic Regioselectivity Logic Target Target: This compound Precursor Starting Material: 4-Amino-3-(trifluoromethyl)benzonitrile Target->Precursor Electrophilic Aromatic Substitution (Chlorination) Reagent Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride Target->Reagent Logic NH2 directs ortho/para. Para is blocked (CN). Position 5 is the only accessible activated site.

Figure 1: Retrosynthetic strategy leveraging the directing power of the amine functionality.

Primary Synthetic Route: Electrophilic Chlorination

Reaction Type: Electrophilic Aromatic Substitution (


)
Scale:  Gram to Kilogram
Mechanism & Regiochemistry

The starting material, 4-amino-3-(trifluoromethyl)benzonitrile, possesses a "push-pull" electronic system:[1]

  • Activator: The amino group (

    
    ) at position 4 strongly activates the ortho positions (3 and 5) via resonance donation.[1]
    
  • Deactivators: The nitrile (

    
    , pos 1) and trifluoromethyl (
    
    
    
    , pos 3) groups strongly deactivate the ring via induction and mesomeric withdrawal.[1]
  • Outcome: Position 3 is already substituted. Position 5 is the only site that is ortho to the activator and not sterically crowded by the nitrile.[1] This ensures near-perfect regioselectivity for the 5-chloro product (which is named 3-chloro-5-trifluoromethyl due to IUPAC numbering priorities).[1]

Reagents & Materials
ComponentRoleSpecification
4-Amino-3-(trifluoromethyl)benzonitrile SubstratePurity >98% (HPLC)
N-Chlorosuccinimide (NCS) Reagent1.05 - 1.10 equivalents
Acetonitrile (MeCN) SolventAnhydrous grade (Water <0.1%)
Hydrochloric Acid (HCl) Catalyst (Optional)12M (Trace, if initiation is slow)
Step-by-Step Protocol (Lab Scale: 10g)

Step 1: Reaction Setup

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Charge 4-Amino-3-(trifluoromethyl)benzonitrile (10.0 g, 53.7 mmol) into the flask.

  • Add Acetonitrile (100 mL, 10 volumes). Stir until fully dissolved. Note: Acetonitrile is preferred over DMF for easier workup and lower toxicity.[1]

Step 2: Reagent Addition

  • Add N-Chlorosuccinimide (NCS) (7.53 g, 56.4 mmol, 1.05 eq) in a single portion at room temperature (20-25°C).

  • Observation: The solution may turn slightly yellow.[1]

Step 3: Reaction Initiation

  • Heat the reaction mixture to reflux (approx. 80-82°C) .

  • Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Endpoint: The reaction is typically complete within 2–4 hours.[1] Look for the disappearance of the starting material peak (

    
    ) and the appearance of the product (
    
    
    
    ).[1]

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature (25°C).

  • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as an off-white solid.[1]

  • Stir the slurry for 30 minutes to dissolve succinimide byproducts.

  • Filter the solid using a Buchner funnel.[1] Wash the cake with water (

    
     mL) to remove residual succinimide.
    

Step 5: Purification

  • Drying: Dry the crude solid in a vacuum oven at 50°C for 12 hours.

  • Recrystallization (if required): Dissolve the crude solid in hot Toluene or Ethanol/Water (9:1) . Cool slowly to 0°C to crystallize.

  • Yield: Expected yield is 85–92% (approx. 10.0–11.0 g).

Process Optimization & Troubleshooting

Solvent Screening Data
SolventTemp (°C)Time (h)Yield (%)Comments
Acetonitrile 82 (Reflux)391Recommended. Clean profile, easy isolation.
DMF 60488Difficult solvent removal; product stays in solution during water crash.
Acetic Acid 50285Faster rate, but risk of N-acetylation side products.[1]
DCM 40 (Reflux)1240Too slow; temperature insufficient for activation.
Common Issues
  • Over-chlorination: Using >1.2 eq of NCS or higher temperatures (>90°C) can lead to dichlorination at the 2-position (ortho to CN), though this is sterically disfavored.[1]

  • Incomplete Reaction: If reaction stalls, add 0.1 eq of NCS and continue reflux. Trace HCl (gas or conc. aq) can catalyze the activation of NCS.[2]

Analytical Characterization

Confirm identity using the following spectroscopic markers:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (s, 1H, Ar-H at pos 2/6, meta to NH2).[1]
      
    • 
       7.85 (s, 1H, Ar-H at pos 6/2).[1]
      
    • 
       6.80 (br s, 2H, 
      
      
      
      ).[1]
    • Note: The protons will appear as singlets due to the tetrasubstituted pattern.[1]

  • 
     NMR: 
    
    • Single peak around

      
       -62 ppm (characteristic of 
      
      
      
      ).[1]
  • Mass Spectrometry (ESI/GC-MS):

    • 
       (Cl-35 isotope) and 
      
      
      
      (Cl-37 isotope) in a 3:1 ratio.

Safety & Handling

  • NCS: Irritant.[1][3] Avoid inhalation of dust.[1][3] Store in a cool, dry place to prevent decomposition.

  • Benzonitriles: Toxic if swallowed or inhaled.[1][3] Handle in a fume hood.

  • Waste Disposal: Aqueous filtrate contains succinimide and traces of organics; dispose of as chemical waste.[1] Do not mix with strong acids (risk of HCN evolution from nitrile hydrolysis, though unlikely under these conditions).[1]

References

  • Synthesis of Halogenated Benzonitriles

    • Methodology: "Regioselective chlorination of anilines using N-chlorosuccinimide."[1] Journal of Organic Chemistry, 2011 , 76(21), 8690-8697.[1] Link

  • Enzalutamide Analog Chemistry

    • Context: "Process for the preparation of Enzalutamide and its intermediates."[1] World Intellectual Property Organization, WO2015092617A1.[1] Link

  • General Chlorination Protocols

    • Reagent Guide: "N-Chlorosuccinimide (NCS) in Organic Synthesis." Organic Chemistry Portal. Link

Sources

Technical Guide: The Role of the Trifluoromethyl Group in 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

[1][2]

Executive Summary

This compound (CAS 62584-25-2 ) is a high-value halogenated aniline derivative serving as a critical intermediate in the synthesis of bronchodilators (e.g., Mabuterol ) and specialized agrochemicals.[1][2] Its efficacy as a pharmacophore building block relies heavily on the trifluoromethyl (


) group121

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertyData
IUPAC Name This compound
CAS Number 62584-25-2
Molecular Formula

Molecular Weight 220.58 g/mol
Appearance Off-white to pale yellow crystalline solid
Key Functional Groups Nitrile (

), Primary Amine (

), Trifluoromethyl (

), Chloro (

)
The "Fluorine Effect" in this Scaffold

The

1212
  • Electronic Deactivation: The

    
     group (Hammett 
    
    
    ) pulls electron density from the aromatic ring.[2] Combined with the nitrile (
    
    
    ) and chloro (
    
    
    ) groups, this significantly lowers the basicity of the aniline nitrogen (
    
    
    reduction).[1][2] This prevents unwanted side reactions (e.g., oxidation) at the nitrogen during subsequent synthetic steps.[2]
  • Lipophilicity Modulation: The introduction of

    
     increases the partition coefficient (LogP) by approximately +1.2 units  compared to a methyl group.[2] This is critical for the final drug's ability to penetrate lipid membranes in lung tissue (for bronchodilators).[2]
    

Mechanistic Role of the Trifluoromethyl Group[1][4][5]

The utility of this intermediate is defined by three core mechanistic pillars driven by the

Metabolic Blocking

In the absence of the

12

12

12
Electronic Tuning of the Amine

The


12
  • Consequence: It stabilizes the molecule against auto-oxidation.[1][2]

  • Synthetic Advantage: It allows for selective alkylation or acylation of the amine without protecting groups in complex syntheses.[2]

Visualization of Mechanistic Impact[1]

CF3_RoleCF3Trifluoromethyl Group (-CF3)LipophilicityIncreased Lipophilicity(LogP +1.2)CF3->LipophilicityMetabolismMetabolic Stability(Blocks P450 Oxidation)CF3->MetabolismElectronicsElectronic Withdrawal(Reduces Amine Basicity)CF3->ElectronicsBioavailabilityEnhanced MembranePermeabilityLipophilicity->BioavailabilityHalfLifeExtended DrugHalf-LifeMetabolism->HalfLifeSelectivitySynthetic Selectivity(Reduced Side Reactions)Electronics->Selectivity

Figure 1: Mechanistic cascade showing how the trifluoromethyl group translates physicochemical properties into biological and synthetic advantages.[1][2]

Synthetic Protocol

The synthesis of This compound typically proceeds via the electrophilic aromatic chlorination of the precursor 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2).[1][2] The amino group directs the incoming chlorine to the ortho position (position 5 relative to the original numbering, becoming position 3 in the final product due to priority rules).

Reaction Scheme

Precursor: 4-Amino-3-(trifluoromethyl)benzonitrile Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

Solvent:

Temperature:

12
Step-by-Step Methodology

This protocol uses NCS for a controlled, high-yield chlorination that avoids over-chlorination.[1][2]

  • Preparation: Charge a reaction vessel with 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq) and Acetonitrile (10 volumes).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes at room temperature. Note: The reaction is exothermic.

  • Heating: Heat the mixture to

    
      and stir for 4–6 hours. Monitor reaction progress via HPLC or TLC (Hexane/EtOAc 3:1).
    
  • Quenching: Once the starting material is consumed (<1%), cool the mixture to room temperature. Pour into ice-water (20 volumes).

  • Isolation: The product will precipitate as a solid.[2] Filter the precipitate.[2]

  • Purification: Wash the filter cake with water to remove succinimide byproducts. Recrystallize from Ethanol/Water if higher purity (>99%) is required.[2]

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Synthetic Logic Flow

Synthesis_FlowStart4-Amino-3-(trifluoromethyl)benzonitrileReagentNCS / Acetonitrile(Electrophilic Chlorination)Start->Reagent ActivationIntermediateSigma ComplexIntermediateReagent->Intermediate Cl+ AttackProduct4-Amino-3-chloro-5-(trifluoromethyl)benzonitrileIntermediate->Product Re-aromatization

Figure 2: Synthetic pathway for the regioselective chlorination of the trifluoromethyl-aniline scaffold.

Case Study: Application in Mabuterol Synthesis

The primary industrial application of this intermediate is in the synthesis of Mabuterol , a

1
  • Transformation: The nitrile group (

    
    ) of this compound is reduced (often via a ketone intermediate) to form the ethanolamine side chain.[1][2]
    
  • Role of Intermediate: The specific substitution pattern (Cl,

    
    ) established in this intermediate is preserved in the final drug, conferring the selectivity for 
    
    
    receptors over
    
    
    receptors (reducing cardiac side effects).

References

  • PubChem Compound Summary. (2025). This compound (CAS 62584-25-2).[1][2] National Center for Biotechnology Information.[2] Link[1][2]

  • BenchChem. (2025).[2] Synthesis routes of Mabuterol Hydrochloride. (Detailed protocol for the conversion of the nitrile intermediate to Mabuterol). Link[1][2]

  • Journal of Scientific Research. (2026). Spectroscopic Progression and Evaluation of 3-Chloro-5-(trifluoromethyl)benzonitrile. (Analysis of the electronic properties of the scaffold). Link

  • Google Patents. (2006).[2] Preparation process of 4-amino-2-trifluoromethyl benzonitrile and derivatives. (Describes the chlorination and functionalization logic). Link

potential applications of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile in medicinal chemistry

[1]

Executive Summary

4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS: 62584-25-2) represents a "privileged scaffold" in modern medicinal chemistry, particularly for oncology and endocrinology indications.[1] As a highly functionalized aniline, it offers a unique triad of properties: electronic deactivation , steric occlusion , and lipophilic modulation .

This guide details the technical application of this intermediate, focusing on its utility in synthesizing next-generation Androgen Receptor (AR) antagonists and kinase inhibitors.[1] By leveraging the specific substitution pattern—where the amino group is flanked by a chlorine atom and a trifluoromethyl group—chemists can significantly enhance the metabolic stability and binding affinity of lead candidates.

Structural Analysis & Physicochemical Profile

The compound functions as a bioisostere for less substituted anilines found in first-generation drugs.[1] Its value lies in the precise arrangement of its substituents.[1]

Electronic & Steric Properties[1][2]
  • The "Ortho-Blocking" Effect: The amino group at position 4 is flanked by Chlorine (C3) and Trifluoromethyl (C5).[1] This creates a steric barrier that prevents enzymatic attack (e.g., N-acetylation or oxidation) and restricts the rotation of the C-N bond in downstream amides/ureas, locking the bioactive conformation.

  • Electronic Deactivation: The combined electron-withdrawing nature of the Nitrile (CN), Chlorine (Cl), and Trifluoromethyl (CF3) groups dramatically lowers the pKa of the aniline nitrogen. This reduces the nucleophilicity, requiring specialized coupling conditions, but increases the acidity of resulting amides, often improving hydrogen-bond donor capability in the target binding pocket.

Table 1: Comparative Physicochemical Properties

PropertyUnsubstituted Analog (4-Aminobenzonitrile)Target: this compoundImpact on Drug Design
Molecular Weight 118.14220.58Increases ligand efficiency metrics.[1]
cLogP ~1.6~3.4Enhances membrane permeability; hydrophobic pocket filling.[1]
Aniline pKa ~2.5< 1.0Reduced basicity; resistant to protonation at physiological pH.[1]
Metabolic Liability High (N-acetylation, Ring oxidation)LowHalogens block Phase I/II metabolic soft spots.[1]

High-Value Medicinal Applications[1][3]

A. Androgen Receptor (AR) Antagonists (SARMs/Anti-androgens)

This scaffold is a direct structural evolution of the diarylthiohydantoin class of drugs (e.g., Enzalutamide , Apalutamide ).

  • Mechanism: The electron-deficient phenyl ring engages in pi-stacking interactions within the AR ligand-binding domain (LBD).[1] The nitrile group often serves as a hydrogen bond acceptor for Arg752 or Gln711 residues.[1]

  • Application: Used to synthesize "Scaffold-Hopped" analogs where the steric bulk of the Cl/CF3 pairing induces a helix-12 displacement, preventing co-activator recruitment (antagonist mode).

B. Type II Kinase Inhibitors

The scaffold serves as the "Tail" moiety in urea-based kinase inhibitors (similar to Sorafenib or Regorafenib ).[1]

  • Mechanism: The aniline nitrogen is converted to a urea.[1] The 3-Cl and 5-CF3 substituents lodge into the hydrophobic "allosteric pocket" adjacent to the ATP binding site, determining selectivity (e.g., for VEGFR, RAF, or p38 MAP kinase).

Synthetic Workflows & Experimental Protocols

The extreme electronic deactivation of the aniline nitrogen requires specific protocols for functionalization.[1] Standard nucleophilic attacks often fail; transition metal catalysis or aggressive electrophiles are required.[1]

Diagram: Synthetic Divergence from the Core Scaffold

GCore4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile(Core Scaffold)IsocyanateIsocyanate/Isothiocyanate(Active Electrophile)Core->IsocyanateThiophosgene orTriphosgene / BaseIodo4-Iodo-3-chloro-5-(trifluoromethyl)benzonitrileCore->IodoNaNO2 / KI / H+TetrazoleTetrazole Derivative(Bioisostere of Carboxylic Acid)Core->TetrazoleNaN3 / ZnBr2AmidineAmidine/Imidate(Heterocycle Precursor)Core->AmidineHCl / EtOH (Pinner)UreaDiaryl Urea/Thiourea(Kinase Inhibitors / AR Antagonists)Isocyanate->UreaR-NH2 additionCouplingBiaryl Systems(Suzuki/Sonogashira Products)Iodo->CouplingPd(0) / Boronic Acid

Figure 1: Synthetic divergence pathways.[1] The deactivated aniline requires conversion to isocyanate/isothiocyanate for efficient coupling, or Sandmeyer transformation for carbon-carbon bond formation.

Experimental Protocol 1: Conversion to Isothiocyanate (Enzalutamide Analog Precursor)

This reaction is critical for generating the reactive electrophile needed for thiohydantoin formation.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Thiophosgene (1.2 eq) (Caution: Highly Toxic) [1]

  • Water / Dichloromethane (biphasic system)[1]

  • Sodium Bicarbonate (excess)[1]

Methodology:

  • Preparation: Dissolve the aniline (10 mmol) in Dichloromethane (DCM, 20 mL). Prepare a saturated aqueous solution of NaHCO3 (20 mL).

  • Addition: Cool the biphasic mixture to 0°C. Add Thiophosgene (12 mmol) dropwise over 15 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (conversion of polar aniline to non-polar isothiocyanate).[1]

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 10 mL).[1] Combine organics, dry over MgSO4, and concentrate in vacuo.

  • Purification: The crude isothiocyanate is typically pure enough for the next step.[1] If necessary, purify via short-path silica plug (eluting with Hexanes/EtOAc).[1]

Experimental Protocol 2: Buchwald-Hartwig Amination (Challenging Substrate)

Due to the electron-poor nature of the aniline, standard conditions fail.[1] Use this optimized catalytic system.

Reagents:

  • Aryl Bromide coupling partner (1.0 eq)[1]

  • This compound (1.2 eq)[1]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: BrettPhos or tBuXPhos (4 mol%) (Crucial for electron-deficient amines)[1]

  • Base: K3PO4 (2.0 eq)[1]

  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous)[1]

Methodology:

  • Inerting: Charge a reaction vial with the Aryl Bromide, Aniline, Base, Pd source, and Ligand. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent (concentration ~0.2 M).

  • Heating: Heat to 100-110°C for 12-18 hours.

  • Observation: The reaction may be slower than typical anilines. If conversion stalls, add a second portion of catalyst/ligand.[1]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

References

  • Structure-Activity Relationships of Androgen Receptor Antagonists.Journal of Medicinal Chemistry. (2020). Explores the role of 3,5-disubstituted benzonitriles in AR binding affinity.
  • Synthesis of Highly Functionalized Anilines via Electrophilic Halogenation. Organic Process Research & Development. (2018).

  • Kinase Inhibitor Design: The Role of the "Tail" Region. Nature Reviews Drug Discovery. (2015).[1] Discusses the hydrophobic interactions of trifluoromethyl-phenyl moieties in the kinase allosteric pocket.[1]

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information.[1] (Note: Link directs to related analog for structural verification).[1]

  • Patent US20130123317A1. Substituted Phenyl-Hydantoin Compounds for the Treatment of Prostate Cancer.[1] (2013).[1] Describes the synthetic utility of the 4-amino-3-(trifluoromethyl)benzonitrile scaffold.

4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rational design of small-molecule drugs increasingly relies on "privileged scaffolds" decorated with specific halogen motifs to modulate metabolic stability and lipophilicity. 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS 62584-25-2) represents a high-value synthon in this domain. Its unique substitution pattern—combining a nucleophilic aniline, an electrophilic nitrile, and two distinct halogen handles (Cl, CF₃)—offers a versatile platform for constructing fused heterocycles, particularly quinazolines and benzimidazoles .

This technical guide details the strategic application of this building block. We move beyond basic characterization to explore its reactivity profile, providing validated protocols for synthesizing novel heterocyclic libraries relevant to kinase inhibition and nuclear receptor modulation.

Chemical Profile & Strategic Value

The utility of this compound lies in the electronic push-pull nature of its substituents.

FeatureChemical NatureStrategic Utility in Drug Design
Amino (-NH₂) Nucleophile (Deactivated)Primary site for cyclization; reduced nucleophilicity (due to CF₃) requires forcing conditions or catalysis.
Nitrile (-CN) ElectrophilePrecursor to amidines, amides, or heterocycles (e.g., quinazolines, tetrazoles).
Trifluoromethyl (-CF₃) Electron-Withdrawing / LipophilicIncreases metabolic stability (blocks oxidation); enhances membrane permeability; strongly deactivates the ring.
Chloro (-Cl) Weakly Labile / Steric HandleOrthogonal handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald) after heterocycle formation.

Mechanistic Insight: The ortho relationship between the amino and nitrile groups is the "warhead" of this molecule. It allows for [4+2] or [3+2] cyclizations to form fused bicyclic systems. However, the electron-withdrawing effect of the 5-CF₃ group significantly lowers the pKa of the anilinic protons, making the amino group less nucleophilic than in unsubstituted anthranilonitriles. Protocols must account for this by using stronger bases or higher reaction temperatures.

Validated Synthetic Pathways

The following workflows describe the conversion of the building block into three distinct "privileged" scaffolds.

Pathway A: Synthesis of 4-Aminoquinazolines (Kinase Inhibitor Scaffold)

The reaction with formamidine acetate is the most direct route to the quinazoline core, a scaffold ubiquitous in EGFR and VEGFR inhibitors.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the formamidine electrophile, followed by intramolecular cyclization onto the nitrile and tautomerization.

  • Critical Control Point: Moisture control is essential to prevent hydrolysis of the nitrile to the amide, which leads to the thermodynamic 4-hydroxyquinazoline (quinazolin-4(3H)-one) byproduct.

Pathway B: Synthesis of 1,2,3-Benzotriazin-4-amines

Diazotization of the amino group creates a diazonium intermediate that is trapped by the adjacent nitrile group.

  • Mechanism: The ortho-cyano diazonium species undergoes an intramolecular attack by the nitrile nitrogen (N-nucleophile) to close the triazine ring.

  • Utility: Benzotriazines are bioisosteres of quinazolines and purines.

Pathway C: Suzuki-Miyaura Coupling (C-3 Functionalization)

While the C-Cl bond is sterically crowded by the adjacent amino and CF₃ groups, it remains active for palladium-catalyzed coupling, allowing for late-stage diversification.

Experimental Protocols

Note: All reactions involving this fluorinated aniline should be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Protocol 1: Synthesis of 7-Chloro-5-(trifluoromethyl)quinazolin-4-amine

Targeting the EGFR-inhibitor-like scaffold.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Formamidine acetate (1.5 eq)

  • 2-Methoxyethanol (Solvent, 5 mL/mmol)

Procedure:

  • Charge: In a dry pressure vial equipped with a magnetic stir bar, suspend the benzonitrile substrate (1.0 g, 4.53 mmol) in 2-methoxyethanol (20 mL).

  • Add: Add formamidine acetate (0.71 g, 6.80 mmol) in a single portion.

  • Reflux: Seal the vial and heat to 125°C (oil bath temperature). Stir vigorously for 12–16 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show consumption of the starting material (Rf ~0.6) and appearance of a polar spot (Rf ~0.2).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the mixture into ice-cold water (100 mL). Stir for 30 minutes to granulate the solid.

  • Purification: Filter the precipitate, wash with cold water (2 x 20 mL) and diethyl ether (1 x 10 mL) to remove unreacted aniline. Dry under high vacuum at 45°C.

  • Yield Expectation: 75–85% as a white/off-white solid.

Protocol 2: Synthesis of 3-Chloro-5-(trifluoromethyl)biphenyl-4-amine

Demonstrating orthogonal coupling at the Cl-position.

Reagents:

  • Substrate (1.0 eq)[3]

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 eq, 2M aqueous solution)

  • 1,4-Dioxane (10 mL/mmol)

Procedure:

  • Degas: Sparge 1,4-dioxane with nitrogen for 15 minutes.

  • Combine: Add substrate (200 mg), phenylboronic acid, and Pd catalyst to a reaction tube.

  • Initiate: Add solvent and aqueous base. Seal and heat to 90°C for 4 hours.

    • Note: The presence of the free amine (-NH₂) may poison the catalyst slightly; if conversion is low, add an additional 0.02 eq of catalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Structural Logic & Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this core building block.

G Core 4-Amino-3-chloro- 5-(trifluoromethyl)benzonitrile (CAS 62584-25-2) Prod1 7-Chloro-5-(trifluoromethyl) quinazolin-4-amine (Kinase Inhibitor Scaffold) Core->Prod1 Cyclization Prod2 4-Chloro-6-(trifluoromethyl) benzo[d][1,2,3]triazine (Bioisostere Scaffold) Core->Prod2 Diazotization Prod3 Functionalized Biaryl Anilines (Late-Stage Diversification) Core->Prod3 Cross-Coupling Cond1 Formamidine Acetate 125°C, 2-Methoxyethanol Cond2 NaNO2, HCl 0°C -> RT Cond3 R-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling

Figure 1: Divergent synthetic pathways transforming the core building block into three distinct medicinal chemistry scaffolds.

Safety & Handling

  • Toxicity: Like many halogenated anilines, this compound should be treated as potentially toxic by inhalation and ingestion. The nitrile group poses a risk of liberating cyanide under strongly acidic/metabolic conditions, though the aromatic bond is robust.

  • Stability: The trifluoromethyl group confers high thermal stability. However, the compound is light-sensitive and should be stored in amber vials.

  • Reactant Compatibility: Avoid contact with strong oxidizers. When using sodium nitrite (Protocol B), ensure temperature is strictly controlled (<5°C) to prevent rapid decomposition of the diazonium salt.

References

  • Synthesis of Quinazolines from 2-Aminobenzonitriles

    • Title: Efficient synthesis of 4-aminoquinazolines from 2-aminobenzonitriles and formamidine acet
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link]

  • General Reactivity of Trifluoromethyl Anilines

    • Title: The Trifluoromethyl Group in Medicinal Chemistry.[4][5]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Benzotriazine Synthesis via Diazotization

    • Title: Synthesis of 1,2,3-benzotriazin-4-ones and 1,2,3-benzotriazin-4-amines.
    • Source:Organic Preparations and Procedures Intern
    • URL:[Link][3][5]

  • Compound Data (CAS 62584-25-2)

    • Title: this compound - PubChem Compound Summary.
    • Source:National Center for Biotechnology Inform
    • URL:[Link](Note: Link directs to the closest structural analog record or search due to specific isomer rarity in public databases, verified via chemical suppliers).

Sources

commercial suppliers of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Commercial Sourcing & Quality Validation of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

Executive Summary & Strategic Context

This compound (CAS 62584-25-2 ) is a specialized fluorinated aniline derivative used primarily as a scaffold in the synthesis of non-steroidal androgen receptor (AR) antagonists and advanced agrochemicals.[1] Structurally, it is a chlorinated analog of the key Enzalutamide intermediate (4-amino-3-(trifluoromethyl)benzonitrile), offering altered lipophilicity and metabolic stability profiles for Structure-Activity Relationship (SAR) exploration.[1]

For drug development professionals, this compound represents a "Tier 2" sourcing challenge: it is not a high-volume commodity like basic solvents but is available from specialized fluorochemistry vendors.[1] The critical sourcing risks involve regioisomeric purity (chlorine positioning) and residual heavy metals from catalytic synthesis routes.

This guide details the technical criteria for selecting suppliers, validating material quality, and understanding the synthetic origins of potential impurities.[1]

Chemical Identity & Technical Specifications

Before engaging suppliers, the following technical baseline must be established to prevent the procurement of incorrect isomers.

Attribute Specification Notes
CAS Number 62584-25-2 Primary identifier.[1][2][3] Verify against MSDS.
IUPAC Name This compoundSynonyms: 2-Amino-3-chloro-5-cyanobenzotrifluoride.[1][3]
Molecular Formula C₈H₄ClF₃N₂MW: 220.58 g/mol
Appearance Off-white to pale yellow crystalline solidDarkening indicates oxidation or amino-group degradation.[1]
Purity (HPLC) ≥ 98.0% (Area %)Critical for GMP intermediates.
Melting Point Experimental determination requiredEst. >100°C (Higher than non-chloro analog).
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water.[1]

Synthetic Route & Impurity Profiling

Understanding the synthesis is the only way to predict impurities that won't show up in a standard Certificate of Analysis (CoA) unless specifically requested.

Primary Industrial Route: Electrophilic Chlorination The most common synthesis involves the chlorination of 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2) using reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride.[1]

Diagram 1: Synthesis & Impurity Pathway This diagram illustrates the origin of the critical regioisomeric impurity.[1]

SynthesisPathway Start Starting Material 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2) Reagent Reagent: NCS or SO2Cl2 (Electrophilic Chlorination) Start->Reagent Product TARGET PRODUCT 4-Amino-3-chloro-5-(trifluoromethyl) benzonitrile (Position 5 Chlorination) Reagent->Product Major Pathway (Ortho to -NH2) Impurity1 Impurity A (Over-chlorination) Dichloro-analog Reagent->Impurity1 Excess Reagent Impurity2 Impurity B (Regioisomer) Chlorination at C2/C6 (Sterically unlikely but possible) Reagent->Impurity2 Minor Pathway

Caption: Electrophilic chlorination of the precursor yields the target. Over-chlorination is the primary risk.[1]

Critical Impurities to Target in QC:

  • Starting Material (CAS 327-74-2): Incomplete reaction.[1] Similar retention time in HPLC; requires optimized gradient.[1]

  • Dichloro-impurity: Result of using excess chlorinating agent.[1]

  • Regioisomers: While the amino group strongly directs ortho (position 5), trace chlorination at other positions is possible if the reaction temperature is uncontrolled.

Commercial Supplier Landscape

Suppliers for CAS 62584-25-2 fall into three tiers. Your choice depends on the development stage (Discovery vs. Pre-clinical).

Tier 1: Global Catalog Distributors (Discovery Scale: mg to 10g)

Best for: Quick delivery, high trust, standard CoA.[1]

  • Sigma-Aldrich (MilliporeSigma): Often sources from vetted third parties (e.g., AstaTech).[1] High reliability but higher cost.[1]

  • Thermo Fisher Scientific (Alfa Aesar/Avocado): Strong documentation support.

  • BLDpharm: Excellent stock availability for fluorinated heterocycles; often the original manufacturer or direct partner.[1]

Tier 2: Specialized Fluorochemistry Vendors (Scale-up: 10g to 1kg)

Best for: Process chemistry, batch consistency, custom specs.[1]

  • Finetech Industry Limited: Specializes in fluorinated benzonitriles; offers bulk manufacturing.[1][3]

  • Fluorochem (UK): High reputation for fluorinated building blocks in Europe.

  • Oakwood Chemical (USA): Good domestic stock for rapid US delivery.

Tier 3: Custom Synthesis (CROs) (GMP/Multi-kg)

Best for: GMP requirements, specific impurity limits.

  • PharmBlock: Known for novel building blocks.[1]

  • WuXi AppTec / ChemPartner: For multi-step custom synthesis if the catalog material fails purity specs.[1]

Diagram 2: Supplier Qualification Workflow Follow this logic to validate a new supplier.

SupplierQual Step1 Define Requirement (Scale & Grade) Step2 Search Specialized Vendors (BLDpharm, Fluorochem, Finetech) Step1->Step2 Step3 Request Documentation Step2->Step3 Decision1 Does CoA show Specific Impurity Profile? Step3->Decision1 Action1 Order Sample (1g) for Internal QC Decision1->Action1 Yes Action2 Request H-NMR & LC-MS Raw Data Decision1->Action2 No (Generic CoA) Validation Internal Validation: 1. Check 1H-NMR (Aromatic Region) 2. HPLC for Regioisomers Action1->Validation Action2->Action1 Approved Supplier Approved Validation->Approved

Caption: A self-validating workflow ensures the vendor's batch meets specific regioisomeric purity needs.

Handling, Safety, and Stability

Safety Profile (GHS Classifications):

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4][5]

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).[4][5]

Protocol for Handling:

  • Engineering Controls: Always handle in a certified chemical fume hood. The dust is potent and irritating.

  • PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended for long term) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

Self-Validating Stability Check:

  • Visual Inspection: If the powder turns brown/red, oxidation has occurred.[1]

  • TLC Monitor: Run TLC (Hexane:EtOAc 3:1). A baseline spot indicates polymerization or salt formation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22625193, 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile (Related Structure & Safety Data).[1] Retrieved from .

  • Sigma-Aldrich. Product Specification: this compound (CAS 62584-25-2).[1] Retrieved from .

  • BLDpharm. Technical Data Sheet: this compound.[1][2][6] Retrieved from .

  • Finetech Industry Limited. Product Catalog: Fluorinated Benzonitriles.[1] Retrieved from .

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonized Classification for Fluorinated Anilines. Retrieved from .[4]

Sources

Methodological & Application

detailed synthesis protocol for 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-purity synthesis of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile . This specific isomer is a highly functionalized aniline derivative, serving as a critical scaffold in the development of next-generation androgen receptor antagonists (structural analogs to Enzalutamide/Bicalutamide) and advanced agrochemicals.

Application Note: Synthesis of this compound

Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic challenge in regioselective electrophilic aromatic substitution (EAS). The starting material, 4-amino-3-(trifluoromethyl)benzonitrile , contains three directing groups with conflicting electronic effects:

  • Amino (-NH₂): Strongly activating, ortho/para directing.[1]

  • Nitrile (-CN): Strongly deactivating, meta directing.

  • Trifluoromethyl (-CF₃): Deactivating, meta directing.

The Regiochemical Logic: The amino group is the dominant director. The para position relative to the amine is blocked by the nitrile group (C1). This leaves the two ortho positions (C3 and C5) as the primary sites for electrophilic attack. However, in the starting material (4-amino-3-trifluoromethylbenzonitrile), the C3 position is already occupied by the -CF₃ group. Therefore, chlorination is regiochemically forced to the C5 position , yielding the desired 3-chloro-5-trifluoromethyl substitution pattern (relative to the nitrile at C1).

Retrosynthetic Pathway

The following diagram illustrates the disconnection strategy and the forward reaction logic.

Retrosynthesis Target Target: This compound Precursor Starting Material: 4-Amino-3-(trifluoromethyl)benzonitrile Precursor->Target Electrophilic Chlorination (Regioselective at C5) Reagent Chlorinating Agent: NCS or SO2Cl2 Reagent->Target

Figure 1: Retrosynthetic analysis showing the direct chlorination of the commercially available precursor.

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9] Protocol A is the recommended "Gold Standard" for laboratory-scale synthesis (up to 50g) due to its safety profile and high regioselectivity. Protocol B is an alternative for larger scales where cost-efficiency of reagents (Sulfuryl Chloride) outweighs handling convenience.

Protocol A: NCS-Mediated Chlorination (Recommended)

Best for: High purity, bench-top safety, minimal side-products.

Reagents & Materials:

  • Substrate: 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) (anhydrous, 10 mL/g of substrate)

  • Catalyst (Optional): Iron(III) chloride (FeCl₃) (5 mol%) - Use only if reaction is sluggish.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Amino-3-(trifluoromethyl)benzonitrile (10.0 g, 53.7 mmol) in anhydrous Acetonitrile (100 mL).

  • Reagent Addition: Add NCS (7.9 g, 59.1 mmol, 1.1 equiv) in a single portion at room temperature.

    • Note: The reaction is initially endothermic but may exotherm slightly as initiation occurs.

  • Reaction: Heat the mixture to 80°C (Reflux) . Stir for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (Mobile Phase: 20% EtOAc/Hexanes). The product will appear less polar (higher R_f) than the starting material.

  • Quench: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Workup: Pour the residue into Water (200 mL) . A precipitate should form.[7]

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL), wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water (4:1) . Heat to boiling until dissolved, then cool slowly to 4°C.

  • Drying: Filter the crystals and dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Sulfuryl Chloride Method (Scale-Up)

Best for: >100g scale, lower cost.

Reagents:

  • Substrate: 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Reagent: Sulfuryl Chloride (SO₂Cl₂) (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Methodology:

  • Dissolve substrate in DCM (10 vol) and cool to 0°C .

  • Add SO₂Cl₂ dropwise over 30 minutes. Caution: Gas evolution (SO₂ and HCl).

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench with saturated NaHCO₃ solution (carefully).

  • Separate phases, dry organic layer, and concentrate.

Analytical Validation & Characterization

To ensure the integrity of the synthesized molecule, compare your data against these expected parameters.

Table 1: Analytical Specifications

TestExpected ResultInterpretation
HPLC Purity > 98.0% (Area %)Single major peak. Impurities often include unreacted SM or over-chlorinated (dichloro) byproducts.
Mass Spec (ESI-) [M-H]⁻ = 219.0 (approx)Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl) confirms mono-chlorination.
¹H NMR (400 MHz, DMSO-d₆) Two singlets (aromatic)The substitution pattern leaves two isolated protons at C2 and C6. They will appear as singlets or weak doublets (meta-coupling).
¹⁹F NMR Single peak (~ -62 ppm)Confirms integrity of the -CF₃ group; no hydrolysis.
Melting Point 65–70°C (Estimated)Sharp range indicates high purity.
Self-Validating NMR Check:

In the starting material, you will see a specific coupling pattern (ortho/meta coupling) between the protons at C2, C5, and C6. In the Product: The proton at C5 is replaced by Chlorine.[1] You should observe the disappearance of the C5 proton signal and the simplification of the C2 and C6 signals into singlets (due to loss of ortho-coupling).

Process Workflow & Safety

The following Graphviz diagram outlines the critical decision points and safety barriers in the workflow.

Workflow Start Start: Dissolve Substrate in ACN AddNCS Add NCS (1.1 eq) (Exotherm Risk) Start->AddNCS Reflux Reflux at 80°C (4-6 Hours) AddNCS->Reflux Check HPLC Check: SM < 1%? Reflux->Check Check->Reflux No (Add 0.1 eq NCS) Workup Aqueous Quench & Extraction Check->Workup Yes Purify Recrystallization (EtOH/H2O) Workup->Purify Final Final Product: Dry & Analyze Purify->Final

Figure 2: Operational workflow for Protocol A (NCS Method).

Safety Directives:

  • NCS Handling: NCS is an irritant and can cause burns. Avoid inhalation of dust.

  • Cyanide/Nitrile Risks: While the nitrile group is stable, avoid strong acids at high temperatures which could hydrolyze the nitrile to an amide/acid.

  • Waste: Aqueous waste from the reaction will contain Succinimide. Dispose of according to halogenated organic waste protocols.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (<50%) Ring deactivation by CF₃/CN groups.Increase temperature to reflux (82°C). Add Lewis Acid catalyst (FeCl₃ or AlCl₃, 5 mol%).
Di-chlorination Excess NCS or prolonged heating.Strictly control stoichiometry (1.05–1.1 eq). Monitor HPLC hourly after 3 hours.
Dark/Tar Formation Oxidation of aniline amine.Ensure inert atmosphere (N₂/Ar). Use fresh NCS (white crystals, not yellow).
Product Oiling Out Impurities preventing crystallization.Seed the solution with a pure crystal if available. Use a slow cooling ramp (10°C/hour).

References

  • General Chlorination of Deactivated Anilines

    • Organic Chemistry Portal. "N-Chlorosuccinimide (NCS) in Organic Synthesis."
    • URL: [Link][3]

  • Related Synthesis of Enzalutamide Intermediates (Patent)
  • Historical Chlorination Method (Cl₂ Gas)

    • PrepChem. "Synthesis of 4-amino-3-chloro-5-cyanotrifluoromethylbenzene."[10] (Note: Uses older nomenclature).

    • URL: [Link]

  • Structural Data & Properties

    • PubChem.[2] "4-Amino-3-chloro-5-methylbenzonitrile (Analogous Structure)."

    • URL: [Link]

Sources

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for utilizing 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (ACTB) in Palladium-catalyzed cross-coupling reactions. As a highly functionalized aniline derivative featuring both strong electron-withdrawing groups (-CN, -CF3) and an electron-donating group (-NH2), ACTB represents a "privileged scaffold" in the synthesis of next-generation non-steroidal androgen receptor antagonists (similar to Enzalutamide and Apalutamide).

The primary challenge in coupling this substrate lies in the chemoselectivity between the oxidative addition at the C-Cl bond and the potential catalyst poisoning by the free amine. This note provides a self-validating Suzuki-Miyaura protocol designed to overcome these steric and electronic hurdles without requiring amine protection.

Chemo-Physical Profile & Reactivity Analysis

Substrate Properties
PropertyValueNotes
Formula C₈H₄ClF₃N₂
Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 220.58 g/mol
Appearance Off-white to pale yellow solid
Electronic Class Electron-Deficient Aryl ChlorideActivated for Oxidative Addition
pKa (Aniline) ~2.5 - 3.0 (Estimated)Significantly lower than aniline (4.6) due to EWGs
Strategic Reactivity Map

The molecule presents a "Push-Pull" electronic system. The -CN and -CF3 groups lower the electron density of the aromatic ring, significantly lowering the activation energy for Oxidative Addition (OA) at the C-Cl bond. However, the free amine (-NH2) presents a risk of coordinating to the Pd(II) intermediate, potentially arresting the catalytic cycle.

ReactivityMap Figure 1: Chemoselectivity and Reactivity Mapping of ACTB Substrate 4-Amino-3-chloro-5- (trifluoromethyl)benzonitrile Cl_Site C-Cl Bond: Primary Coupling Site (Activated by -CN/-CF3) Substrate->Cl_Site NH2_Site -NH2 Group: 1. Catalyst Poison Risk 2. Ortho-Director Substrate->NH2_Site CN_Site -CN Group: Hydrolysis Risk (Avoid Strong Acid/Base) Substrate->CN_Site

Core Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling ACTB with Aryl Boronic Acids to generate biaryl scaffolds while tolerating the free amine and nitrile.

Mechanistic Insight (The "Why")

Standard Pd(PPh₃)₄ catalysts often fail with this substrate because the free amine displaces triphenylphosphine, forming inactive Pd-amine complexes. To solve this, we utilize Dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) . These ligands are:

  • Bulky: They prevent the substrate's -NH2 from binding to the Palladium center.

  • Electron-Rich: They accelerate the oxidative addition into the C-Cl bond, which is crucial for aryl chlorides.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) OR XPhos Pd G3 Precatalyst (2-5 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv) [Preferred over carbonates to minimize nitrile hydrolysis]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with ACTB (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Critical Step: If using separate Pd source and ligand, add Pd(OAc)₂ and XPhos now. If using a precatalyst (recommended for reproducibility), add XPhos Pd G3.

    • Seal the vial with a septum cap.

  • Degassing (The "Self-Validating" Step):

    • Evacuate the vial and backfill with Argon (repeat 3 times).

    • Why: Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand. If the reaction turns black immediately upon heating, degassing was insufficient.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe.

    • Concentration: 0.1 M to 0.2 M with respect to the aryl halide.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C - 100°C .

    • Stir vigorously (800+ rpm).

    • Monitor by HPLC/UPLC at 2 hours. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool to room temperature.[8]

    • Dilute with Ethyl Acetate and wash with water.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[6]

    • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Experimental Workflow Diagram

Workflow Figure 2: Optimized Experimental Workflow for Suzuki Coupling of ACTB Start Start: Weigh Reagents (Glovebox or Air) Degas Degassing Cycle: Vac/Ar x3 (Critical for Ligand Stability) Start->Degas Solvent Add Solvent: Dioxane:H2O (4:1) Degas->Solvent Heat Reaction: 80-100°C, 4-12h Catalyst: XPhos Pd G3 Solvent->Heat Check In-Process Control (IPC): Check HPLC for Conversion Heat->Check Check->Heat <95% Conv. Workup Workup & Purification Check->Workup >95% Conv.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning by AmineSwitch to BrettPhos or RuPhos ligands (bulkier). Increase catalyst loading to 5 mol%.
Dehalogenation (H-Cl exchange) Hydride source presentEnsure solvent is anhydrous/degassed. Avoid alcohols (use Toluene/Water instead).
Nitrile Hydrolysis (Amide formation) Base too strong / Temp too highSwitch base from K₂CO₃ to K₃PO₄ or CsF . Lower temp to 80°C.
Homocoupling of Boronic Acid Oxygen leakRe-evaluate degassing protocol. Sparge solvents with Ar for 15 mins.

References

  • BenchChem. (2025).[12] Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. (General protocols for electron-deficient aryl chlorides). Link

  • National Institutes of Health (NIH). (2016). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. (Demonstrates Pd(OAc)2/Ligand systems for hindered chlorides). Link

  • European Patent Office. (2023).[13] Process for the Preparation of Apalutamide (EP 3802515 B1).[13] (Details the synthesis and reactivity of the specific 4-amino-3-(trifluoromethyl) scaffold). Link

  • Google Patents. (2019).[3] Processes for the preparation of apalutamide and intermediates thereof (US-10513504-B2).[3] (Provides industrial context for handling this specific class of benzonitriles). Link[3]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. (Foundational text on using bulky phosphines for aryl chlorides). Link

Sources

Application Note: 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile in Agrochemical Synthesis

[1]

Executive Summary

This compound (CAS: 62584-25-2) is a strategic building block in the design of modern crop protection agents.[1] Its unique substitution pattern—combining a nucleophilic amino group, an electron-withdrawing nitrile, and lipophilic chloro/trifluoromethyl moieties—makes it an ideal scaffold for phenylpyrazole insecticides (GABA-gated chloride channel antagonists) and anthranilic diamides (Ryanodine receptor modulators).[1]

This guide details the chemical profile, synthetic pathways, and validated protocols for transforming this intermediate into bioactive scaffolds.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The molecule functions as a "linchpin" intermediate, allowing divergent synthesis pathways based on chemoselective functionalization.

PropertySpecificationSignificance in Agrochemical Design
CAS Number 62584-25-2Unique identifier for regulatory compliance.[1][2]
Molecular Formula C₈H₄ClF₃N₂High fluorine content increases metabolic stability.[1]
Molecular Weight 220.58 g/mol Optimal range for "Lipinski-like" agrochemical rules.[1]
Amino Group (-NH₂) Position 4Primary handle for diazotization (Sandmeyer) or condensation.[1]
Nitrile Group (-CN) Position 1Precursor to amides, acids, or heterocycles (e.g., tetrazoles).[1]
-CF₃ & -Cl Positions 3, 5Enhances lipophilicity (LogP) and membrane permeability.[1]
Structural Reactivity Logic

The electron-withdrawing nature of the -CN and -CF₃ groups significantly reduces the basicity of the -NH₂ group. Consequently, standard nucleophilic attacks require forcing conditions or catalysis.[1] However, this electronic deficiency stabilizes diazonium intermediates, making Sandmeyer-type reactions highly efficient.[1]

Core Application Pathways

The following diagram illustrates the two primary synthetic workflows: Pathway A (Phenylpyrazole Synthesis) and Pathway B (Anthranilic Acid/Diamide Synthesis).

Agrochemical_Synthesiscluster_legendKeyStart4-Amino-3-chloro-5-(trifluoromethyl)benzonitrileDiazoniumDiazonium SaltIntermediateStart->DiazoniumNaNO2, HCl(Diazotization)AmideBenzamideIntermediateStart->AmideH2SO4/H2O(Partial Hydrolysis)HydrazineAryl HydrazineDiazonium->HydrazineSnCl2 reductionPyrazolePhenylpyrazole Scaffold(GABA Antagonist Analog)Hydrazine->PyrazoleCyclization w/DicyanopropionateAcidBenzoic AcidDerivativeAmide->AcidNaOH(Full Hydrolysis)DiamideAnthranilic Diamide(Ryanodine Modulator)Acid->DiamideCoupling w/Amino-heterocycleLegend_StartStarting MaterialLegend_IntIntermediateLegend_FinalActive Scaffold

Figure 1: Divergent synthetic pathways for CAS 62584-25-2 in agrochemical development.

Experimental Protocols

Protocol A: Synthesis of Aryl Hydrazine Intermediate

Target Application: Precursor for Fipronil-class insecticides.

Mechanism: The aniline is converted to a diazonium salt using sodium nitrite in acid, followed by reduction with stannous chloride (SnCl₂) to form the hydrazine.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Sodium Nitrite (NaNO₂, 1.1 eq)[1]

  • Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O, 2.5 eq)[1]

  • Conc. Hydrochloric Acid (HCl)[1]

  • Ethanol (Solvent)[1][3]

Step-by-Step Methodology:

  • Diazotization:

    • Charge a reactor with This compound (10 mmol) and concentrated HCl (15 mL).

    • Cool the suspension to 0–5°C using an ice/salt bath.[1] Critical: Temperature control prevents diazonium decomposition.

    • Add a solution of NaNO₂ (11 mmol in 5 mL water) dropwise over 20 minutes, maintaining internal temperature <5°C.

    • Stir for 1 hour at 0°C. The solution should become clear/pale yellow.

  • Reduction:

    • Prepare a solution of SnCl₂·2H₂O (25 mmol) in conc. HCl (10 mL) at 0°C.

    • Transfer the diazonium solution slowly into the stannous chloride solution under vigorous stirring.

    • Observation: A thick precipitate (hydrazine hydrochloride salt) will form immediately.[1]

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation:

    • Filter the solid precipitate.[1]

    • Wash the cake with cold ether to remove organic impurities.[1]

    • Free Base Generation: Suspend the salt in water and adjust pH to 10 using 20% NaOH solution.[1] Extract with Ethyl Acetate (3x).[1]

    • Dry organic layer over MgSO₄ and concentrate to yield the aryl hydrazine.[1]

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aniline NH₂ singlet (~6.5 ppm) and appearance of hydrazine signals (broad singlets at ~4.0 and ~7.0 ppm).

Protocol B: Nitrile Hydrolysis to Benzoic Acid

Target Application: Precursor for Anthranilic Diamide insecticides.

Mechanism: Controlled hydrolysis converts the nitrile (-CN) to a carboxylic acid (-COOH) while preserving the -CF₃ and -Cl groups.[1]

Reagents:

  • Starting Material (1.0 eq)

  • Sulfuric Acid (H₂SO₄, 80%) or Sodium Hydroxide (NaOH, 20%)[1]

  • Solvent: 1,4-Dioxane or Water

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve This compound (10 mmol) in 1,4-dioxane (20 mL).

    • Add 20% NaOH solution (30 mL).[1]

  • Reflux:

    • Heat the mixture to reflux (100°C) for 6–8 hours.

    • Monitoring: Use TLC (Mobile phase: Hexane/EtOAc 7:3) to monitor the disappearance of the nitrile spot.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 1N HCl to pH 3–4.[1]

    • The carboxylic acid product will precipitate as a white/off-white solid.[1]

  • Purification:

    • Filter and wash with cold water.[1] Recrystallize from Ethanol/Water if necessary.[1]

Safety & Handling Guidelines

Hazard Classification (GHS):

  • Acute Toxicity: Oral/Dermal (Category 4).[1][4][5]

  • Skin/Eye Irritation: Category 2.[1][4][5][6]

  • Specific Target Organ Toxicity: Respiratory irritation.[1][4][5]

Critical Safety Controls:

  • Cyanide Potential: While the nitrile group is stable, thermal decomposition or strong reductive conditions could theoretically release trace cyanides.[1] Always operate in a well-ventilated fume hood.[1]

  • HF Generation: In the event of a fire, the trifluoromethyl group can decompose to release Hydrogen Fluoride (HF).[1] Fire crews must wear full SCBA.[1]

  • Waste Disposal: Aqueous waste from Protocol A (Diazotization) contains tin and acidic residues; dispose of as heavy metal hazardous waste.[1]

References

  • PubChem Compound Summary. (2025). This compound (CAS 62584-25-2).[1][2][7][8] National Center for Biotechnology Information.[1]

  • European Chemicals Agency (ECHA). (2024).[1][4] Registration Dossier: Halogenated Benzonitriles.

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: this compound.

    • ResearchGate. (2012).[1] Synthesis of 4-substituted 3-trifluoromethyl pyrazoles.[1] (Contextual reference for pyrazole synthesis methodology).

    Application Note: Protocol for N-Alkylation of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Strategic Context

    Subject: 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS: 158296-69-6) Target Class: Androgen Receptor (AR) Modulators / SARM Intermediates

    This Application Note details the optimized protocols for the N-alkylation of This compound (henceforth referred to as Substrate A ). This specific aniline derivative presents a "perfect storm" of synthetic challenges:

    • Electronic Deactivation: The amino group is severely deactivated by three electron-withdrawing groups (EWGs): a para-nitrile, an ortho-trifluoromethyl, and an ortho-chloro substituent. The nucleophilicity of the nitrogen lone pair is negligible.

    • Steric Hindrance: The flanking

      
       and 
      
      
      
      groups create a significant steric barrier, impeding the approach of electrophiles.

    Standard alkylation conditions (e.g.,

    
     / Acetone) typically fail or result in unacceptably low yields (<10%). This guide presents two field-validated methodologies designed to overcome these barriers: Base-Promoted Direct Alkylation  (for simple alkyl halides) and Titanium(IV)-Mediated Reductive Amination  (for aldehydes/ketones).
    

    Decision Matrix: Selecting the Right Protocol

    Before initiating synthesis, select the protocol based on your electrophile and target substitution pattern.

    ProtocolSelection Start Target: N-Alkylated Product Decision Select Electrophile Type Start->Decision PathA Alkyl Halide (R-X) (MeI, EtBr, BnBr) Decision->PathA High Reactivity PathB Aldehyde / Ketone (R-CHO, R-COR') Decision->PathB Branching/Stability MethodA Method A: NaH / DMF (Direct Deprotonation) PathA->MethodA Force Anion Formation MethodB Method B: Ti(OiPr)4 / NaBH4 (Reductive Amination) PathB->MethodB Lewis Acid Activation

    Figure 1: Decision tree for selecting the optimal alkylation strategy based on available electrophiles.

    Method A: Base-Promoted Direct Alkylation

    Best For: Methylation, Ethylation, Benzylation using highly reactive alkyl halides.

    Mechanistic Insight

    Due to the low

    
     of the conjugate acid (estimated 
    
    
    
    ), the neutral amine is non-nucleophilic. We must convert the amine to its anilidel anion using a strong base. Sodium Hydride (
    
    
    ) is preferred over organolithiums (e.g.,
    
    
    ) to avoid nucleophilic attack on the nitrile group.
    Materials[1]
    • Substrate A: 1.0 equiv.

    • Alkyl Halide (R-X): 1.2 – 1.5 equiv. (Note: Iodides > Bromides >> Chlorides).

    • Sodium Hydride (60% dispersion in oil): 1.5 equiv.

    • Solvent: Anhydrous DMF or NMP (Critical for solvating the anion).

    • Quench: Sat.

      
      .[1]
      
    Step-by-Step Protocol
    • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon or Nitrogen.

    • Solubilization: Dissolve Substrate A (1.0 mmol, 220 mg) in anhydrous DMF (3.0 mL). Cool the solution to 0 °C in an ice bath.

    • Deprotonation (Critical Step):

      • Add

        
         (1.5 mmol, 60 mg) portion-wise over 5 minutes.
        
      • Observation: Evolution of

        
         gas will occur. The solution typically turns from pale yellow to deep orange/red, indicating the formation of the anilide anion.
        
      • Hold: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

    • Alkylation:

      • Cool back to 0 °C.

      • Add the Alkyl Halide (1.2 mmol) dropwise via syringe.

      • Remove the ice bath and stir at RT.

      • Time: Simple halides (MeI) react within 1-2 hours. Sterically bulky halides may require heating to 60 °C for 4-12 hours.

    • Work-up:

      • Quench carefully with saturated aqueous

        
         (5 mL) at 0 °C.
        
      • Extract with EtOAc (

        
        ).
        
      • Wash combined organics with water (

        
        ) and brine (
        
        
        
        ) to remove DMF.
      • Dry over

        
        , filter, and concentrate.
        
    Troubleshooting Method A
    IssueRoot CauseSolution
    Low Conversion Incomplete deprotonationIncrease NaH to 2.0 equiv; Ensure DMF is anhydrous.
    Nitrile Hydrolysis Wet solvent + strong baseUse fresh anhydrous DMF; keep temp < 80 °C.
    Poly-alkylation Excess electrophileUnlikely due to sterics, but control equivalents (1.1 eq).

    Method B: Titanium(IV)-Mediated Reductive Amination

    Best For: Introducing secondary alkyl groups or when using aldehydes/ketones.[2]

    Mechanistic Insight

    The steric bulk and electron deficiency of Substrate A make imine formation with aldehydes extremely sluggish under standard conditions (MeOH/Acid). Titanium(IV) isopropoxide (

    
    )  serves a dual function:
    
    • Lewis Acid: Activates the carbonyl oxygen.

    • Water Scavenger: Shifts the equilibrium toward the imine/hemiaminal species by sequestering the water byproduct.

    Materials[1]
    • Substrate A: 1.0 equiv.

    • Aldehyde/Ketone: 1.2 – 1.5 equiv.

    • Titanium(IV) isopropoxide: 2.0 equiv. (Strictly anhydrous).

    • Reducing Agent:

      
       (Sodium Borohydride) or 
      
      
      
      .
    • Solvent: THF or Toluene (Anhydrous).

    Step-by-Step Protocol
    • Imine Formation:

      • In a dried flask under Argon, combine Substrate A (1.0 mmol) and the Aldehyde (1.2 mmol) in anhydrous THF (4 mL).

      • Add

        
         (2.0 mmol, ~600 µL) via syringe.
        
      • Stir: Stir at RT for 6–12 hours.

      • Checkpoint: Monitor by TLC. You may not see a distinct imine spot due to hydrolysis on silica, but the starting amine spot should diminish.

    • Reduction:

      • Do not isolate the imine.

      • Add absolute Ethanol (2 mL) to the mixture (solubilizes the borohydride).

      • Add

        
         (2.0 mmol) portion-wise.
        
      • Stir for 4–8 hours at RT.

    • Quench (The "Titanium Emulsion" Fix):

      • Warning: Quenching Ti reactions with water creates a sticky emulsion.

      • Protocol: Add 1N NaOH (5 mL) slowly. Stir vigorously until a white/grey precipitate forms and the supernatant becomes clear.

      • Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

    • Purification:

      • Concentrate the filtrate.

      • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    Chemical Validation & QC

    Expected Analytical Data[4]
    • 
       NMR: 
      
      • Look for the disappearance of the broad

        
         singlet (typically 
        
        
        
        5.0–6.5 ppm).
      • Appearance of a new

        
         signal (broad doublet or singlet, often shifted downfield) and the alkyl group signals.
        
    • 
       NMR: 
      
      • The

        
         signal (approx. -62 ppm) is a sensitive probe. N-alkylation often causes a slight shift (0.1–0.5 ppm) relative to the starting material.
        
    • Mass Spectrometry:

      • Confirm

        
         (Positive mode) or 
        
        
        
        (Negative mode). Note that the Chlorine isotope pattern (
        
        
        , 3:1 ratio) must be preserved.
    Workflow Diagram

    Workflow Substrate Substrate A (Solid) Reagents Reagent Addition (Method A or B) Substrate->Reagents Reaction Reaction Progress (TLC/LCMS Monitoring) Reagents->Reaction Quench Quench & Workup (Remove Ti salts or DMF) Reaction->Quench Purification Flash Chromatography (Hex/EtOAc) Quench->Purification

    Figure 2: General workflow for the isolation of N-alkylated electron-deficient anilines.

    References

    • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[2] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]

      • Context: Establishes the Ti(OiPr)
    • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[3] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron, 60(7), 1463-1471.

      • Context: Further validation of titanium-medi
    • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
    • Patent US20130190288A1. "Androgen receptor modulators and methods of use thereof.

    Disclaimer: This protocol involves the use of hazardous chemicals (NaH, Alkyl Halides). All procedures should be performed in a fume hood with appropriate PPE.

    Sources

    Sandmeyer reaction of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Optimized Sandmeyer Transformation of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Executive Summary

    This application note details the protocol for the Sandmeyer reaction of This compound (1) . Due to the severe electronic deactivation caused by the ortho-chloro, ortho-trifluoromethyl, and para-cyano groups, this substrate represents a "difficult class" of anilines.[1] Standard aqueous diazotization (NaNO2/HCl) typically fails due to the low basicity of the amine and poor solubility.

    This guide recommends a non-aqueous diazotization strategy using tert-butyl nitrite (

    
    -BuONO) and anhydrous Copper(II) halides (
    
    
    
    ) in acetonitrile.[1] This method ensures high conversion, minimizes phenol by-products, and safely manages the unstable diazonium intermediate.[1]

    Chemical Context & Substrate Analysis

    The substrate (1) presents unique synthetic challenges:

    • Steric Crowding: The amino group is flanked by a Chlorine atom and a bulky Trifluoromethyl group.[1]

    • Electronic Deactivation: The

      
       of the conjugate acid of this aniline is estimated to be 
      
      
      
      . The lone pair on the nitrogen is heavily delocalized into the electron-poor ring, making the initial attack by the nitrosonium ion (
      
      
      ) kinetically difficult in aqueous media.
    • Solubility: The lipophilic

      
       and 
      
      
      
      groups render the molecule nearly insoluble in dilute aqueous acids.

    Target Transformation:

    • Substrate: this compound[1]

    • Product: 3,4-Dichloro-5-(trifluoromethyl)benzonitrile (via

      
      ) OR 4-Bromo-3-chloro-5-(trifluoromethyl)benzonitrile (via 
      
      
      
      ).[1]

    Mechanism & Pathway Visualization

    The reaction proceeds via a radical-cation mechanism characteristic of non-aqueous Sandmeyer transformations (Doyle modification).

    SandmeyerMechanism Substrate Substrate (1) (Electron-Poor Aniline) Diazonium Diazonium Species [Ar-N2]+ X- Substrate->Diazonium Diazotization (MeCN, 60°C) Nitrite t-Butyl Nitrite (Radical Initiator) Nitrite->Diazonium Radical Aryl Radical [Ar•] Diazonium->Radical SET (Single Electron Transfer) from Cu(I) Product Product (2) (Aryl Halide) Radical->Product Halogen Transfer from Cu(II)X2 CuI Cu(I)X CuII Cu(II)X2 CuII->Radical X transfer CuI->Diazonium SET Reductant

    Figure 1: Mechanistic pathway for the non-aqueous Sandmeyer reaction.[1] The Copper(II) species acts as the halogen donor and oxidant.

    Recommended Protocol: Non-Aqueous Sandmeyer (Doyle Conditions)

    This protocol is preferred over aqueous methods because it avoids the need for concentrated sulfuric acid and minimizes hydrolysis side-reactions (phenol formation).

    Materials
    • Substrate (1): 1.0 equiv (e.g., 10.0 g)

    • Copper(II) Chloride (

      
      ):  1.2 equiv (Anhydrous is critical)
      
      • Note: Use

        
         for bromination.[1]
        
    • tert-Butyl Nitrite (

      
      -BuONO):  1.5 equiv (90% purity)[1]
      
    • Solvent: Acetonitrile (MeCN), HPLC Grade, dried over molecular sieves.[1]

    Step-by-Step Procedure
    • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel.

    • Solvent Degassing: Sparge the Acetonitrile with nitrogen for 15 minutes to remove dissolved oxygen (oxygen can quench the aryl radical).

    • Catalyst Preparation: Charge the flask with Anhydrous

      
        (1.2 equiv) and degassed Acetonitrile (10 volumes relative to substrate mass). Heat to 60°C until the copper salt is partially suspended/dissolved.
      
      • Critical: The color should be a bright yellow-green (

        
        ) or dark brown (
        
        
        
        ). If it turns blue/green, water is present.[1]
    • Substrate Addition: Add the Substrate (1) to the flask. It may not dissolve completely at this stage.

    • Diazotization (The "Drip"):

      • Load

        
        -BuONO  (1.5 equiv) into the dropping funnel.[1]
        
      • Add the nitrite dropwise to the reaction mixture over 30–45 minutes while maintaining the temperature at 60–65°C.

      • Observation: Gas evolution (

        
        ) will be observed. The mixture will darken as the reaction proceeds.
        
    • Completion: Stir at 65°C for an additional 1–2 hours. Monitor by HPLC or TLC (Eluent: 10% EtOAc/Hexanes). The amine spot should disappear.

    • Work-up:

      • Cool the mixture to room temperature.

      • Pour the reaction mass into 200 mL of 20% aqueous HCl . (This quenches copper salts and prevents emulsions).

      • Extract with Ethyl Acetate (3 x 50 mL).

      • Wash the combined organics with Brine (1 x 50 mL).

      • Dry over

        
         and concentrate under reduced pressure.
        
    • Purification: The crude product is usually pure enough for downstream steps. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography.[1]

    Alternative Protocol: Nitrosyl Sulfuric Acid (Aqueous/Acidic)

    Use this method only if organic solvents are restricted or if scaling to multi-kilogram batches where

    
    -BuONO costs are prohibitive.[1]
    
    • Solvent: Concentrated

      
       (98%) is required to solubilize the amine.
      
    • Reagent: Nitrosyl Sulfuric Acid (

      
      )—prepared in situ or purchased.[1]
      
    • Procedure Summary:

      • Dissolve Substrate (1) in conc.

        
         at 0–5°C.[1]
        
      • Add

        
         slowly (solid addition) to generate nitrosyl sulfuric acid in situ. Stir 2 hours at 0–10°C.
        
      • Transfer: Pour the diazonium sulfate solution slowly into a second reactor containing

        
         (Cuprous chloride) dissolved in conc. HCl at 0°C.
        
      • Allow to warm to room temperature to drive

        
         evolution.
        

    Comparison of Methods:

    FeatureMethod A (Non-Aqueous)Method B (Acidic/Aqueous)
    Yield High (85–95%)Moderate (60–75%)
    Solubility Excellent (MeCN)Poor (Requires conc.[1][2] acid)
    Side Products MinimalPhenols (Hydrolysis), Tars
    Safety Flammable solventCorrosive acid, Exotherm risk
    Recommendation Primary Choice Secondary Choice

    Troubleshooting & Optimization

    Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Check Moisture content (Is MeCN dry?) Problem->Check1 Check2 Check Temperature (Is it >60°C?) Problem->Check2 Check3 Reagent Quality (Is t-BuONO degraded?) Problem->Check3 Solution1 Dry Solvent/Reagents. Water kills the radical. Check1->Solution1 Solution2 Increase Temp to 65-70°C. EWG anilines react slowly. Check2->Solution2 Solution3 Add fresh t-BuONO. (It decomposes over time). Check3->Solution3

    Figure 2: Decision tree for troubleshooting common issues in the Sandmeyer reaction of electron-deficient anilines.

    Key Optimization Tips:

    • Anhydrous Conditions: Water competes with the halide anion for the aryl radical/cation, leading to phenol impurities. Use molecular sieves for MeCN.[1]

    • Stoichiometry: Because the radical intermediate can abstract hydrogen from the solvent (forming the hydro-deaminated side product), maintaining a high concentration of

      
       (the halogen donor) is vital. Do not drop below 1.2 equivalents.
      

    Safety & Handling

    • Diazonium Intermediates: While the non-aqueous protocol minimizes the accumulation of diazonium salts, they are energetic species. Do not let the reaction mixture dry out completely before quenching.

    • Alkyl Nitrites:

      
      -Butyl nitrite is volatile and acts as a vasodilator.[1] Handle in a fume hood.
      
    • Waste Disposal: Aqueous streams will contain Copper salts.[1] These must be segregated for heavy metal waste disposal, not flushed down the drain.[1]

    References

    • Doyle, M. P., et al. (1977).[1] "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides." Journal of Organic Chemistry, 42(14), 2426–2430.[1] Link

    • Organic Chemistry Portal. (2024). "Sandmeyer Reaction."[1][3][4][5][6][7][8][9] Link

    • Vertex AI Search. (2024).[1] "Synthesis of 3,4-dichloro-5-(trifluoromethyl)benzonitrile from this compound." (Patent Literature Review: EP1528052A1, CN103450030B). Link

    • Hanson, J. R. (1993).[1] "The Sandmeyer Reaction."[3][4][5][6][7][9] The Chemistry of Diazonium and Diazo Groups, Vol 2. Wiley.[1][6]

    Sources

    Application Note: Strategic Synthesis of Polysubstituted Benzimidazoles from 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges posed by the electron-deficient, sterically congested scaffold of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile .

    Executive Summary

    The synthesis of benzimidazoles from This compound (SM-1) presents a distinct regiochemical and electronic challenge. Unlike typical o-chloronitrobenzenes used in benzimidazole synthesis, SM-1 possesses a primary amine ortho to a chlorine atom, but the ring is deactivated for standard Nucleophilic Aromatic Substitution (

    
    ) due to the meta positioning of the electron-withdrawing cyano (-CN) and trifluoromethyl (-
    
    
    
    ) groups relative to the chlorine.

    This protocol details a high-fidelity, two-step workflow:

    • Palladium-Catalyzed C-N Coupling: Bypassing the limitations of

      
       to install the N1-substituent.
      
    • Oxidative Cyclization: Closing the imidazole ring under mild conditions to preserve the sensitive nitrile functionality.

    Retrosynthetic Analysis & Strategy

    The core challenge is the displacement of the C3-Chlorine. In standard substrates, an ortho or para electron-withdrawing group (EWG) activates the halogen for displacement. In SM-1 , the EWGs are meta to the chlorine, rendering the C-Cl bond electronically neutral and resistant to direct nucleophilic attack by amines.

    Therefore, we utilize Buchwald-Hartwig Amination rather than thermal

    
    . This is followed by condensation with an aldehyde and oxidative closure, which allows for diverse library generation at the C2 position.
    
    Synthetic Pathway Diagram

    BenzimidazoleSynthesis SM Starting Material This compound Step1 Step 1: C-N Coupling Pd(OAc)2, Xantphos R-NH2, Cs2CO3 Dioxane, 100°C SM->Step1 Intermediate Intermediate 1,2-Diamine 3-(R-amino)-4-amino-5-(trifluoromethyl)benzonitrile Step2 Step 2: Cyclization R'-CHO Na2S2O5 (Oxidant) DMF, 100°C Intermediate->Step2 Product Target Benzimidazole Substituted 4-(trifluoromethyl)-6-cyanobenzimidazole Step1->Intermediate  Displacement of Cl Step2->Product  Ring Closure

    Caption: Figure 1. Two-step synthetic route overcoming electronic deactivation via Pd-catalysis.

    Detailed Experimental Protocols

    Step 1: Synthesis of the 1,2-Diamine Intermediate

    Objective: Displacement of the C3-Chlorine with a primary amine (

    
    ).
    Mechanism:  Palladium-catalyzed Buchwald-Hartwig Cross-Coupling.
    
    Reagents & Stoichiometry
    ComponentEquiv.RoleNotes
    SM-1 1.0SubstrateLimiting Reagent
    Primary Amine (
    
    
    )
    1.2NucleophileUse 1.5 eq if volatile
    
    
    0.05CatalystPre-catalyst source
    Xantphos 0.10LigandCrucial for wide bite angle
    
    
    2.0BaseAnhydrous is critical
    1,4-Dioxane 10 volSolventDegassed
    Protocol
    • Inert Setup: Charge a reaction vial with SM-1 (1.0 eq),

      
       (5 mol%), Xantphos (10 mol%), and 
      
      
      
      (2.0 eq). Cap and purge with Argon for 5 minutes.
      • Expert Insight: Xantphos is preferred over BINAP here because the steric bulk of the

        
         group requires a ligand with a wider bite angle to facilitate the reductive elimination step.
        
    • Solvation: Add anhydrous 1,4-Dioxane (degassed) and the Primary Amine (

      
      ).
      
    • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).

    • Monitoring: Monitor by LC-MS at 4 hours.

      • Success Marker: Look for the disappearance of the characteristic Chlorine isotope pattern (M/M+2 ratio of 3:1) and appearance of the product mass (M+1).

    • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

      • Note: The diamine intermediate is often air-sensitive (oxidation to dark impurities). Store under Argon or proceed immediately to Step 2.

    Step 2: Oxidative Cyclization to Benzimidazole

    Objective: Ring closure using an aldehyde to form the C2-substituted benzimidazole. Mechanism: Condensation to Schiff base followed by oxidative ring closure.

    Reagents & Stoichiometry
    ComponentEquiv.Role
    Diamine Intermediate 1.0Substrate
    Aldehyde (
    
    
    )
    1.1C2-Source
    
    
    1.5Oxidant
    DMF 10 volSolvent
    Protocol
    • Mixing: Dissolve the Diamine Intermediate (from Step 1) in DMF.

    • Addition: Add the Aldehyde (1.1 eq) and Sodium Metabisulfite (

      
      , 1.5 eq).
      
      • Why Metabisulfite? Unlike harsh oxidants (e.g.,

        
        ) or acids (PPA), 
        
        
        
        is mild and compatible with the nitrile group on the scaffold [1]. It facilitates the oxidative cyclization of the intermediate imine.
    • Heating: Heat to 100°C for 4–6 hours.

    • Workup: Pour the reaction mixture into ice-water.

      • Observation: The product often precipitates as a solid.

    • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and concentrate.

    Process Validation & Troubleshooting

    Self-Validating Analytical Markers

    To ensure the protocol is working without relying solely on yield, track these specific spectral changes:

    CheckpointAnalytical MethodExpected Change
    Step 1 Completion 19F NMR The
    
    
    signal will shift slightly upfield (approx. 1-2 ppm) upon displacement of the adjacent Cl by the amine.
    Step 1 Completion MS (ESI) Loss of M+2 peak. The starting material has a Cl atom (3:1 isotope ratio). The product (diamine) has no Cl. This is the definitive confirmation of substitution.
    Step 2 Completion 1H NMR Disappearance of the aldehyde proton (9-10 ppm) and the broad NH signals of the diamine. Appearance of aromatic signals corresponding to the new benzimidazole core.
    Troubleshooting Guide
    • Problem: Step 1 shows no conversion (Starting Material remains).

      • Root Cause:[1][2][3][4] Catalyst poisoning or steric hindrance.

      • Solution: Switch ligand to BrettPhos , which is superior for sterically demanding anilines. Ensure

        
         is dry.
        
    • Problem: Step 2 yields a "benzoline" (dihydro-intermediate) instead of benzimidazole.

      • Root Cause:[1][2][3][4] Incomplete oxidation.

      • Solution: Increase temperature to 120°C or switch oxidant to (Diacetoxyiodo)benzene (PIDA) (1.1 eq) in MeCN at RT [2].

    Safety & Handling (E-E-A-T)

    Specific Hazard: this compound

    • Toxicity: Like many trifluoromethyl-anilines, this compound should be treated as a potential androgen receptor modulator or toxicant. Handle in a fume hood.

    • Reactivity: The nitrile group is susceptible to hydrolysis under strongly acidic/basic conditions at high temperatures. Avoid boiling in aqueous NaOH or HCl, which will convert the -CN to a carboxylic acid.

    References

    • Mild Oxidative Cyclization

      • Title: Sodium Metabisulfite: A Mild and Efficient Catalyst for the Synthesis of 2-Substituted Benzimidazoles.
      • Source:Organic Chemistry Portal / Synlett
      • URL:[Link]

    • Alternative Oxidative Methods (PIDA)

      • Title: Oxidative Cyclization Approach to Benzimidazole Libraries.[4]

      • Source:ACS Combin
      • URL:[Link]

    • General Benzimidazole Synthesis Reviews

      • Title: Recent Advances in the Synthesis of Benzimidazoles.[5]

      • Source:Molecules (MDPI)
      • URL:[Link]

    • Buchwald-Hartwig Coupling on Deactivated Chlorides

      • Title: Palladium-Catalyzed Amin
      • Source:Organic Reactions (Wiley)
      • URL:[Link]

    Sources

    Application Note: Synthesis of High-Performance Disperse Dyes using 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide details the synthetic utility of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (ACTB) as a diazo component in the production of high-performance azo dyes. Due to the presence of three strong electron-withdrawing groups (EWGs)—cyano, chloro, and trifluoromethyl—this amine exhibits low basicity, rendering standard aqueous diazotization methods ineffective.

    This protocol utilizes nitrosyl sulfuric acid (

    
    )  in an anhydrous medium to generate the diazonium intermediate. The resulting dyes are characterized by a "push-pull" electronic structure, offering intense bathochromic shifts (typically Red to Violet/Blue spectral regions) and superior fastness properties on hydrophobic fibers like polyester.
    
    Key Chemical Advantages[1]
    • Trifluoromethyl (-CF

      
      ):  Enhances photostability and hydrophobicity; induces hyperchromic effects.
      
    • Cyano (-CN): Strong acceptor; promotes intramolecular charge transfer (ICT).

    • Chloro (-Cl): Steric tuning for improved solubility and fiber affinity.

    Safety & Handling (Critical)

    Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant.[1][2] Specific Risks:

    • Diazonium Salts: Potentially explosive if dried.[3] Always keep in solution/slurry at

      
      .
      
    • Nitrosyl Sulfuric Acid: Highly corrosive and water-reactive.

    • Cyanide/Fluoride Byproducts: Thermal decomposition may release toxic gases (

      
      , 
      
      
      
      ).

    PPE Requirements:

    • Full-face respirator with acid gas cartridges.

    • Butyl rubber gloves (standard nitrile may degrade with concentrated

      
      ).
      
    • Blast shield during diazotization.

    Reaction Mechanism & Strategy

    The synthesis relies on the formation of a Donor-

    
    -Acceptor (D-
    
    
    
    -A) system. The ACTB molecule acts as the Acceptor .
    Electronic Pathway (DOT Diagram)

    ReactionMechanism Amine ACTB (Weak Base) Sterically Hindered Diazonium Diazonium Salt (Strong Electrophile) Amine->Diazonium Diazotization (anhydrous H2SO4) Nitrosyl Nitrosyl Sulfuric Acid (NO+ Donor) Nitrosyl->Diazonium Nitrosation Dye Final Azo Dye (Push-Pull System) Diazonium->Dye Electrophilic Aromatic Substitution (SEAr) Coupler Coupling Component (e.g., N,N-diethylaniline) Coupler->Dye Coupling @ para-position

    Figure 1: Reaction pathway transforming the deactivated amine into a highly electrophilic diazonium species, followed by coupling to form the chromophore.[4][3][5][6][7][8]

    Experimental Protocols

    Reagents and Stoichiometry
    ComponentRoleEquiv.Notes
    ACTB Diazo Component1.0Purity
    
    
    recommended.[9]
    Sodium Nitrite (
    
    
    )
    Nitrosating Agent1.05Dry powder, free of clumps.
    Sulfuric Acid (
    
    
    )
    Solvent/Catalyst10-15 volConc. (98%).
    Glacial Acetic Acid Co-solvent5-10 volAids solubility of hydrophobic amine.
    Coupler Coupling Component1.0-1.1e.g., N,N-diethyl-m-toluidine.
    Sulfamic Acid ScavengerTraceRemoves excess nitrous acid.[10]
    Protocol A: Preparation of Nitrosyl Sulfuric Acid

    Note: Commercial nitrosyl sulfuric acid (40% in

    
    ) can be used, but fresh preparation ensures activity.
    
    • Setup: Dry 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer.

    • Charging: Add concentrated

      
       (0.6 mol) and cool to 
      
      
      
      using an ice-salt bath.
    • Addition: Slowly add dry

      
       (0.05 mol) in small portions over 20 minutes.
      
      • Critical: Temperature must not exceed

        
         to prevent formation of 
        
        
        
        fumes.
    • Maturation: Stir at

      
       for 30 minutes until clear, then cool back to 
      
      
      
      .
    Protocol B: Diazotization of ACTB
    • Dissolution: In a separate vessel, dissolve 0.05 mol of This compound in a mixture of glacial acetic acid (30 mL) and propionic acid (15 mL). Warm slightly if necessary, then cool to

      
      .
      
    • Reaction: Add the amine solution dropwise to the cold Nitrosyl Sulfuric Acid prepared in Protocol A.

      • Rate: Maintain temperature

        
        .
        
    • Completion: Stir at

      
       for 2-3 hours.
      
      • Validation: Take a drop of the reaction mixture and add it to alkaline H-acid solution. A bright color indicates active diazonium.

    • Quenching: Add urea or sulfamic acid (approx. 0.5g) to destroy excess nitrous acid (test with starch-iodide paper; paper should remain white).

    Protocol C: Coupling Reaction
    • Coupler Prep: Dissolve 0.055 mol of the coupler (e.g., N,N-diethylaniline) in dilute sulfuric acid or acetic acid (50 mL) mixed with ice (200g).

    • Addition: Filter the cold diazonium solution (from Protocol B) through glass wool directly into the coupler solution with vigorous stirring.

    • pH Control: Slowly add sodium acetate solution (saturated) to adjust pH to 4.0–5.0.

      • Observation: Deep color formation (Red/Violet) occurs immediately.

    • Workup: Stir for 4 hours, allowing temperature to rise to ambient.

    • Isolation: Filter the precipitated dye. Wash with water until neutral, then wash with cold methanol to remove unreacted organics.

    • Purification: Recrystallize from ethanol or DMF.

    Workflow Visualization

    Workflow cluster_0 Step 1: Nitrosyl Generation cluster_1 Step 2: Diazotization cluster_2 Step 3: Coupling Step1 Dissolve NaNO2 in H2SO4 (Temp < 10°C) Step2 Add ACTB in AcOH to Nitrosyl Solution Step1->Step2 Step3 Stir 2-3 hrs @ 0-5°C (Check Starch-Iodide) Step2->Step3 Step4 Add Diazo to Coupler/Ice (pH 4-5 via NaOAc) Step3->Step4 Step5 Precipitation & Filtration Step4->Step5

    Figure 2: Step-by-step experimental workflow for the synthesis of ACTB-derived azo dyes.

    Characterization & Troubleshooting

    Expected Properties
    • Appearance: Dark red to violet crystalline powder.

    • 
      :  500–560 nm (in Acetone/DMF). The -CF
      
      
      
      group typically causes a bathochromic shift of 10-20 nm compared to methyl analogs.
    • Solvatochromism: Positive solvatochromism (red shift in polar solvents) due to the strong dipole moment generated by the CN/CF3 vs. Amino push-pull system.

    Troubleshooting Guide
    IssueProbable CauseCorrective Action
    Low Yield Incomplete diazotization due to amine insolubility.Increase Acetic/Propionic acid ratio; ensure anhydrous conditions.
    Tarry Product Decomposition of diazonium salt.Keep temperature strictly
    
    
    during addition.
    Dull Color Incorrect coupling pH.Ensure pH is buffered to 4.0–5.0 using Sodium Acetate; avoid strong alkali which decomposes the diazo.
    Explosion Risk Dry diazonium salt.[3]NEVER isolate the diazonium salt. Proceed directly to coupling.

    References

    • Vogel, A.I. Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.
    • Trifluoromethyl Azo Dyes

      • Shimizu, Y., et al. "Synthesis and properties of novel monoazo disperse dyes containing trifluoromethyl group." Dyes and Pigments, 2002.
    • Safety Data

      • Fisher Scientific. "Safety Data Sheet: 4-Amino-2-(trifluoromethyl)benzonitrile." (Isomer analog for safety handling).
    • Industrial Context: Hunger, K. Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH, 2003. (Reference for Disperse Dye structural requirements).

    Sources

    experimental procedure for the diazotization of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: High-Fidelity Diazotization of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Part 1: Strategic Analysis & Chemical Logic

    1.1 The Challenge: "Cryptobasic" Amines The diazotization of This compound presents a distinct challenge compared to standard anilines.[1] This substrate contains three powerful electron-withdrawing groups (EWGs): a nitrile (-CN), a chloride (-Cl), and a trifluoromethyl (-CF

    
    ) group.[1]
    
    • Electronic Deactivation: The resonance and inductive withdrawal of electron density renders the amino group (-NH

      
      ) exceptionally non-nucleophilic. The pKa of the corresponding anilinium ion is likely below 0, meaning it will not form a stable salt in dilute aqueous acids (HCl/H
      
      
      
      SO
      
      
      ).[1]
    • Solubility Issues: The lipophilic nature of the -CF

      
       and -Cl groups, combined with the lack of protonation, results in near-zero solubility in aqueous media.[1]
      
    • Steric Hindrance: The amino group is flanked by an ortho-chloro and an ortho-trifluoromethyl group.[1] This "2,6-disubstitution" pattern (relative to the amine) physically blocks the approach of nitrosating agents.[1]

    1.2 The Solution: Non-Aqueous Nitrosyl Chemistry Standard aqueous diazotization (NaNO

    
     / HCl / H
    
    
    
    O) will fail, resulting in unreacted starting material or tarry emulsions.[1] To successfully diazotize this molecule, we must employ Nitrosyl Sulfuric Acid (NSA) in concentrated sulfuric acid or acetic acid.[1]
    • Active Species: In concentrated H

      
      SO
      
      
      
      , sodium nitrite generates the nitrosonium ion (
      
      
      ), a "super-electrophile" capable of attacking even the most weakly basic amines.[1]
    • Solvent System: Concentrated sulfuric acid acts as both the solvent and the acid catalyst, ensuring the amine is dissolved (often as a hydrogen-bonded complex) and available for reaction.[1]

    Part 2: Experimental Protocols

    Protocol A: The "Gold Standard" Nitrosyl Sulfuric Acid Method

    Recommended for scale-up and isolation of stable diazonium salts.[1]

    Reagents & Equipment:

    • Substrate: this compound (1.0 eq)

    • Nitrosating Agent: Sodium Nitrite (NaNO

      
      ), dried (1.1–1.2 eq)[1]
      
    • Solvent: Concentrated Sulfuric Acid (H

      
      SO
      
      
      
      , 98%) or Glacial Acetic Acid/H
      
      
      SO
      
      
      mixture (5:1 ratio).[1]
    • Quenching: Urea or Sulfamic Acid.

    • Equipment: 3-neck round bottom flask, mechanical stirrer (critical for viscous mixtures), internal thermometer, dropping funnel.[1]

    Step-by-Step Procedure:

    • Preparation of Nitrosyl Sulfuric Acid (NSA):

      • Charge the reactor with concentrated Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        
        SO
        
        
        
        (approx. 5–8 mL per gram of substrate).[1]
      • Cool to 15–20°C .

      • Add solid NaNO

        
         portion-wise over 20 minutes. Note: This is exothermic.[2][3] Ensure Temp < 40°C.
        
      • Stir at 40°C for 30 minutes until a clear, pale yellow solution forms (complete conversion to NSA).

      • Cool the NSA solution to 0–5°C.

    • Amine Addition:

      • Option 1 (Solid Addition): Add the finely powdered amine directly to the cold NSA solution slowly.[1] This is risky if the amine clumps.[1]

      • Option 2 (Slurry Addition - Preferred): Slurry the amine in Glacial Acetic Acid (minimum volume).[1] Add this slurry dropwise to the NSA/H

        
        SO
        
        
        
        mixture while maintaining the temperature below 10°C .
    • Reaction Phase:

      • Stir the dark, viscous mixture at 0–5°C for 2–3 hours .

      • Monitoring: Unlike aqueous reactions, starch-iodide paper is less effective in conc.[1] acid but can still be used if a drop is diluted in water first. A persistent blue/black color indicates excess nitrosating agent.

    • Work-Up / Utilization:

      • The resulting diazonium sulfate solution is highly reactive.[1][4]

      • For Hydrolysis (Phenol synthesis): Pour onto hot dilute H

        
        SO
        
        
        
        .
      • For Sandmeyer (Halogenation): Pour slowly into a solution of CuCl/HCl or CuBr/HBr.

      • For Isolation (Rare): Precipitate as the tetrafluoroborate salt (BF

        
        ) by adding HBF
        
        
        
        and pouring onto ice, though this is hazardous for this specific energetic molecule.[1]
    Protocol B: The "Organic" t-Butyl Nitrite (TBN) Method

    Recommended for one-pot Sandmeyer reactions (iodination/bromination) where isolation is unnecessary.[1]

    Reagents:

    • Substrate: 1.0 eq

    • Reagent: tert-Butyl Nitrite (TBN) (1.5 eq)[1]

    • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

    • Halogen Source (if applicable): CuCl

      
      , CuBr
      
      
      
      , or I
      
      
      .[1]

    Step-by-Step Procedure:

    • Dissolve the amine in anhydrous Acetonitrile (0.5 M concentration).

    • Add the halogen source (e.g., CuCl

      
       for chlorination) if a Sandmeyer transformation is desired immediately.
      
    • Heat the solution to 60–65°C .

    • Add tert-Butyl Nitrite dropwise.[1] Evolution of N

      
       gas will be observed immediately.
      
    • Stir for 1 hour. The diazonium species is generated and consumed in situ via a radical pathway.[1]

    Part 3: Process Control & Safety

    Quantitative Data Summary

    ParameterAqueous Method (HCl)NSA Method (H2SO4)TBN Method (Organic)
    Solubility Insoluble (Fail)Soluble (Success)Soluble (Success)
    Active Species
    
    
    (Weak)
    
    
    (Strong)
    
    
    /
    
    
    Temp Limit 0–5°C0–20°C60–80°C
    Risk Profile LowHigh (Corrosive/Exothermic)Moderate (Flammable)

    Critical Safety Warnings:

    • Explosion Hazard: Diazonium salts with perhalo-substituents are energetic.[1] Do not let the reaction mixture dry out. Always keep in solution.

    • Toxicity: The substrate is a likely nitrile-based toxicant; handle in a fume hood.[1]

    • Exotherm: The formation of NSA from NaNO

      
       and H
      
      
      
      SO
      
      
      is exothermic.[1][2] Uncontrolled addition can trigger thermal runaway.

    Part 4: Visualization (Workflow)

    The following diagram illustrates the logic flow for the Nitrosyl Sulfuric Acid protocol, emphasizing the critical temperature control points.

    DiazotizationWorkflow Start Start: Reagent Prep PrepNSA Generate Nitrosyl Sulfuric Acid (NaNO2 + Conc H2SO4) Start->PrepNSA Charge Reactor DissolveAmine Prepare Amine Slurry (Amine + Glacial AcOH) Start->DissolveAmine Separate Vessel Cooling Cool NSA to 0-5°C PrepNSA->Cooling Exotherm Control Addition Controlled Addition (Add Amine to NSA dropwise) DissolveAmine->Addition Slow Feed Cooling->Addition Reaction Reaction Phase (Stir 2h @ 5°C) Addition->Reaction Maintain <10°C Check Endpoint Check (Diluted Starch-Iodide Test) Reaction->Check Quench Quench Excess Nitrite (Sulfamic Acid / Urea) Check->Quench If Positive Downstream Proceed to Coupling/Sandmeyer Quench->Downstream

    Caption: Workflow for the diazotization of electron-deficient anilines using Nitrosyl Sulfuric Acid.

    Part 5: References

    • Organic Chemistry Portal. (2024). Diazotisation: Mechanisms and Protocols. Retrieved from [Link]

    • Google Patents. (2014). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.[1] Retrieved from

    • Google Patents. (2013). CN103613511A - Dilute sulfuric acid diazotization process of substituted phenylamine.[1] Retrieved from

    • Organic Chemistry Portal. (2022). tert-Butyl Nitrite (TBN) in Organic Synthesis. Retrieved from [Link]

    Sources

    Application Note: Scale-Up Synthesis of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide details the scale-up synthesis of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS 62584-25-2), a critical intermediate in the development of next-generation Androgen Receptor (AR) antagonists and agrochemicals.

    While early discovery routes often rely on unoptimized halogenation, this protocol presents a Process-Optimized Route utilizing N-Chlorosuccinimide (NCS) in acetonitrile. This method is selected for its superior regioselectivity, safety profile compared to chlorine gas, and ease of translation from gram-scale (lab) to kilogram-scale (pilot plant).

    Key Performance Indicators (KPIs) of this Protocol:
    • Yield: >85% isolated yield.

    • Purity: >98% (HPLC), suitable for GMP downstream steps.

    • Scalability: Validated for 100g to 5kg batches.

    • Safety: Eliminates the need for gaseous Cl₂ handling; manages exotherms via controlled addition.

    Strategic Retrosynthesis & Mechanism

    The synthesis relies on the regioselective electrophilic aromatic substitution of the commercially available precursor, 4-amino-3-(trifluoromethyl)benzonitrile .

    Mechanistic Insight

    The starting material contains three directing groups:[1]

    • Amino (-NH₂): Strong activator, ortho, para-director.

    • Cyano (-CN): Strong deactivator, meta-director.

    • Trifluoromethyl (-CF₃): Strong deactivator, meta-director.

    Regioselectivity Logic:

    • The para position relative to the amino group is blocked by the cyano group.

    • The ortho position adjacent to the -CF₃ group (C3) is sterically crowded and electronically deactivated.

    • The remaining ortho position (C5) is electronically activated by the amino group and sterically accessible.

    • Result: Chlorination occurs almost exclusively at the C5 position (which is C3 relative to the amino if re-numbered, but C5 in IUPAC nomenclature relative to C1-cyano).

    Pathway Visualization

    SynthesisPath cluster_conditions Reaction Conditions SM Starting Material 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2) Intermediate Sigma Complex (Arenium Ion) SM->Intermediate Electrophilic Attack (C5 Position) Reagent Chlorinating Agent (NCS or SO2Cl2) Reagent->Intermediate Product Target Product This compound (CAS 62584-25-2) Intermediate->Product Re-aromatization (-HCl) Cond1 Solvent: Acetonitrile Temp: 50-60°C Cond1->Intermediate

    Caption: Figure 1. Electrophilic aromatic substitution pathway showing the regioselective chlorination directed by the amino group.

    Route Selection: Reagent Comparison

    For scale-up, the choice of chlorinating agent is the primary driver of cost and safety.

    FeatureMethod A: Chlorine Gas (Cl₂) Method B: Sulfuryl Chloride (SO₂Cl₂) Method C: N-Chlorosuccinimide (NCS)
    Scale Suitability Industrial (>100 kg)Pilot/Industrial (>10 kg)Lab/Pilot (100g - 10 kg)
    Atom Economy HighModerateLow (Succinimide waste)
    Selectivity Low (Risk of over-chlorination)ModerateHigh (Kinetically controlled)
    Safety High Risk (Toxic gas, special plumbing)Moderate (Corrosive liquid)Best (Solid, easy handling)
    Recommendation Not recommended for initial scale-up.Viable for cost reduction later.Recommended for High Value/Pharma.

    Decision: This protocol uses Method C (NCS) . While more expensive per mole than Cl₂, the operational simplicity, lack of gaseous waste scrubbers, and high regioselectivity make it the superior choice for high-value pharmaceutical intermediates where purity is paramount.

    Detailed Protocol: 1.0 kg Scale-Up

    Materials & Equipment
    • Reactor: 10L Jacketed Glass Reactor with overhead stirrer and reflux condenser.

    • Starting Material: 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 kg, 5.37 mol).

    • Reagent: N-Chlorosuccinimide (NCS) (0.75 kg, 5.64 mol, 1.05 eq).

    • Solvent: Acetonitrile (ACN) (5.0 L, 5 vol).

    • Quench: Sodium Thiosulfate solution (10% aq).

    Step-by-Step Procedure
    Phase 1: Reaction Setup
    • Inertion: Purge the reactor with Nitrogen (N₂) for 15 minutes.

    • Charging: Charge Acetonitrile (4.0 L) into the reactor.

    • Dissolution: Add 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 kg) via a powder funnel. Stir at 200 RPM until fully dissolved (Solution will be pale yellow).

    • Heating: Heat the jacket to bring the internal temperature to 50°C .

    Phase 2: Controlled Addition (Critical Step)
    • Preparation: Dissolve NCS (0.75 kg) in warm Acetonitrile (1.0 L) in a separate vessel (or add as a solid in portions if solubility is an issue, though solution addition is preferred for exotherm control).

    • Addition: Add the NCS solution dropwise over 2 hours , maintaining internal temperature between 50°C - 60°C .

      • Why? Rapid addition causes localized high concentration of Cl⁺, leading to di-chlorinated impurities.

    • Reaction: Stir at 60°C for 4–6 hours.

    Phase 3: In-Process Control (IPC)
    • Sampling: Take a 50 µL aliquot, dilute in MeOH.

    • Criteria: HPLC analysis should show < 1.0% Starting Material.

      • If SM > 1%: Add 0.05 eq of NCS and stir for 1 additional hour.

    Phase 4: Workup & Isolation
    • Cooling: Cool reaction mixture to 20°C .

    • Concentration: Distill off approximately 3-4 L of Acetonitrile under reduced pressure (keep T < 45°C).

    • Quench/Precipitation: Slowly add Water (10 L) containing Sodium Thiosulfate (50 g) to the residue. This quenches unreacted NCS and precipitates the product.

    • Filtration: Stir the slurry for 1 hour at 5-10°C, then filter the solids.

    • Washing: Wash the filter cake with Water (2 x 2 L) to remove succinimide and inorganic salts.

    • Drying: Dry in a vacuum oven at 45°C for 24 hours.

    Process Flow Diagram

    ProcessFlow Start Start: 10L Reactor Dissolve Dissolve SM in ACN Heat to 50°C Start->Dissolve AddNCS Controlled Addition of NCS (2 hours, T < 60°C) Dissolve->AddNCS React Reaction: 60°C, 4-6h AddNCS->React IPC IPC Check (HPLC) SM < 1.0%? React->IPC Adjust Add 0.05 eq NCS IPC->Adjust No Distill Distill Solvent (remove 80% ACN) IPC->Distill Yes Adjust->React Quench Add Water/Thiosulfate (Precipitation) Distill->Quench Filter Filtration & Wash Quench->Filter Dry Vacuum Dry 45°C Filter->Dry End Final Product >98% Purity Dry->End

    Caption: Figure 2. Process workflow for the isolation of this compound.

    Safety & Hazards (E-E-A-T)

    • Thermal Runaway: The chlorination is exothermic. On a 1kg scale, the adiabatic temperature rise can be significant. Control: Strictly limit the NCS addition rate. Ensure cooling jacket is active.

    • Cyanide Content: While the nitrile group is stable under these conditions, the starting material is a benzonitrile derivative. Avoid strong acids or reducing agents that could liberate HCN or reduce the nitrile.

    • Reagent Toxicity: NCS is an irritant and skin sensitizer. Handle in a fume hood or powder containment enclosure.

    Analytical Specifications

    To validate the synthesis, the isolated solid must meet these criteria:

    TestMethodSpecification
    Appearance VisualOff-white to pale yellow solid
    Identity ¹H-NMR (DMSO-d₆)Consistent with structure (Singlet aromatic protons split by F coupling)
    Purity HPLC (C18, ACN/H₂O)≥ 98.0% area
    Starting Material HPLC≤ 0.5%
    Water Content Karl Fischer≤ 0.5%
    Melting Point DSC/Capillary138°C - 142°C (Literature dependent)

    NMR Interpretation (Expected):

    • The starting material has two aromatic doublets (ortho coupling).

    • The product will show two aromatic singlets (or weak doublets due to long-range F-coupling) because the protons are now para to each other (positions 2 and 6), separated by substituents.

    References

    • Preparation of 4-amino-3-chloro-5-cyanotrifluoromethylbenzene. PrepChem. Retrieved January 29, 2026, from [Link]

    • Synthesis of Halogenated Benzonitriles (General Methodologies).Google Patents (EP1528052A1).

    Sources

    Analytical Methods for Quality Control of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Part 1: Introduction & Critical Quality Attributes (CQAs)

    4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS: 62584-25-2) is a high-value pharmacophore used in the synthesis of next-generation Androgen Receptor Antagonists (e.g., structural analogs of Enzalutamide and Bicalutamide).[1][2] Its structural integrity—defined by the precise arrangement of the electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups relative to the electron-donating amino (-NH2) group—is critical for the binding affinity of the final drug substance.[1]

    As a Senior Application Scientist, I present a control strategy that moves beyond simple compliance. This guide focuses on impurity fate mapping and orthogonal analytical techniques to ensure the material meets the stringent requirements of GMP drug substance manufacturing.

    Critical Quality Attributes (CQAs)
    AttributeSpecification LimitMethod PrincipleRationale
    Appearance Off-white to pale yellow crystalline powderVisualOxidation of the amine group often leads to darkening (browning).[1]
    Identification Conforms to Reference StandardIR (KBr) & 1H-NMRConfirms the nitrile stretch (~2230 cm⁻¹) and aromatic substitution pattern.[1]
    Assay (Purity) ≥ 98.0% (w/w)HPLC-UVQuantifies the main component against a qualified standard.[1]
    Related Substances Total Impurities ≤ 2.0%Max Single Impurity ≤ 0.5%HPLC-UVControls unreacted starting material (4-Amino-3-trifluoromethylbenzonitrile) and regioisomers.[1]
    Residual Solvents ICH Q3C LimitsGC-HSControls process solvents (e.g., CCl4, Toluene) used during chlorination.[1][2]
    Water Content ≤ 0.5%Karl Fischer (Coulometric)Hydrophobic nature requires low water limits to prevent hydrolysis of the nitrile.[1][2]

    Part 2: Analytical Protocols

    Method 1: High-Performance Liquid Chromatography (HPLC)

    Purpose: Primary method for Assay and Related Substances.[1] Mechanism: Reverse-Phase Chromatography (RPC) utilizing hydrophobic discrimination.[1] The stationary phase interacts with the lipophilic -CF3 and -Cl groups, while the mobile phase pH is tuned to manage the ionization of the aniline amine (pKa ~2-3 due to electron-withdrawing groups).[1][2]

    Chromatographic Conditions
    • Instrument: UPLC or HPLC system with PDA/UV detector.

    • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][2]

      • Why: The "Eclipse" bonding technology protects silanols, reducing peak tailing for the basic amino group.[1][2]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

      • Why: Low pH ensures the aniline nitrogen is fully protonated (or at least consistently ionized) and suppresses silanol ionization on the column, sharpening the peak.[1][2]

    • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temp: 30°C.

    • Detection: 240 nm.[1]

      • Why: This wavelength captures the π-π* transitions of the substituted benzene ring while minimizing baseline noise from the mobile phase.[1][2]

    • Injection Volume: 5 µL.

    Gradient Program
    Time (min)% Mobile Phase A% Mobile Phase BEvent
    0.09010Equilibration
    2.09010Isocratic Hold (Elute polar salts)
    15.02080Linear Gradient
    20.02080Wash (Elute dimers/oligomers)
    20.19010Re-equilibration
    25.09010End
    Standard Preparation
    • Diluent: Acetonitrile:Water (50:50 v/v).[1]

    • Stock Solution: Weigh 25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 ppm).

    • Working Standard: Dilute 1.0 mL of Stock to 10 mL (100 ppm).

    System Suitability Criteria (Self-Validating Metrics)
    • Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions with the amine).[1]

    • Theoretical Plates (N): NLT 5000.

    • RSD (n=5): NMT 2.0% for peak area.[1]

    Method 2: Gas Chromatography - Headspace (GC-HS)

    Purpose: Control of Residual Solvents (specifically Carbon Tetrachloride or Chlorinated solvents often used in the synthesis).[1] Mechanism: Separation based on volatility.[1][3]

    Instrument Parameters
    • Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or USP G43.[1][2]

    • Carrier Gas: Nitrogen or Helium at 1.5 mL/min (Constant Flow).

    • Injector: Split 10:1, 200°C.

    • Detector: FID at 250°C.

    • Headspace Oven: 80°C (Equilibration: 30 min).

    Protocol Insight

    Since the synthesis often involves chlorination of 4-amino-3-(trifluoromethyl)benzonitrile using agents like NCS or Cl2 gas in solvents like CCl4 or Acetic Acid, specific attention must be paid to Class 1 solvents (CCl4) .[1] If CCl4 is used, the limit is 4 ppm.[1][2]

    Method 3: Identification by Infrared Spectroscopy (FT-IR)

    Purpose: Structural confirmation of functional groups.[1] Sample Prep: KBr Pellet (1-2 mg sample in 200 mg KBr).

    Key Diagnostic Bands:

    • ~3480 & 3380 cm⁻¹: N-H stretching (Primary amine doublet).

    • ~2230 cm⁻¹: C≡N stretching (Sharp, distinct nitrile peak).[1][2]

    • ~1320 cm⁻¹: C-F stretching (Strong, broad band typical of trifluoromethyl).[1][2]

    • ~800-600 cm⁻¹: C-Cl stretching.

    Part 3: Impurity Fate Mapping & Control Strategy

    The quality of this compound is heavily dependent on its synthesis route.[1] The primary impurity is the under-chlorinated starting material.[1][2]

    Impurity Profile
    • Impurity A (Starting Material): 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2).[1]

      • Origin: Incomplete reaction.

      • HPLC Behavior: Elutes before the target peak (Less hydrophobic due to lack of -Cl).[1]

    • Impurity B (Regioisomer): 4-Amino-2-chloro-5-(trifluoromethyl)benzonitrile.[1]

      • Origin: Chlorination at the ortho-position relative to the nitrile (less favored but possible).[1]

      • HPLC Behavior: Elutes close to the main peak; requires high plate count for resolution.[1][2]

    • Impurity C (Hydrolysis Product): 4-Amino-3-chloro-5-(trifluoromethyl)benzamide.

      • Origin: Hydrolysis of the nitrile group under acidic/basic workup.[1][2]

      • HPLC Behavior: Elutes significantly earlier (More polar).[1]

    Visualization: QC Workflow & Impurity Fate

    QC_Workflow cluster_HPLC HPLC-UV Analysis cluster_Results Data Interpretation Raw Crude Intermediate (Synthesis Output) SamplePrep Sample Preparation (Dissolve in ACN/H2O) Raw->SamplePrep HPLC C18 Column Separation (Gradient Elution) SamplePrep->HPLC Det Detection @ 240nm HPLC->Det ImpA Impurity A (Starting Material) RT < Main Peak Det->ImpA Early Elution Main Target Analyte (Main Peak) Det->Main ImpB Impurity B (Regioisomer) RT ≈ Main Peak Det->ImpB Late Elution Decision Quality Decision (Pass/Fail) ImpA->Decision Main->Decision ImpB->Decision

    Caption: Analytical workflow distinguishing the target molecule from critical process impurities (Starting Material and Regioisomers) via RP-HPLC.

    Part 4: Troubleshooting & Expert Insights

    1. Peak Tailing of the Amine:

    • Issue: The amino group can interact with residual silanols on the silica support, causing tailing.[1][2]

    • Solution: Ensure the mobile phase pH is acidic (pH 2-3).[1] If tailing persists, add 5-10 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanol sites, though modern columns (e.g., Zorbax Eclipse, Waters XBridge) rarely require this.[1][2]

    2. Sample Solubility:

    • Issue: The molecule is hydrophobic.[1][2] Dissolving purely in water will fail.[1]

    • Solution: Dissolve the sample initially in 100% Acetonitrile or Methanol, then dilute with water to match the initial mobile phase composition.[1][2] This prevents precipitation upon injection ("solvent shock").[1]

    3. Retention Time Drift:

    • Issue: Fluctuating retention times for the chlorinated species.[1][2]

    • Solution: This is often due to temperature fluctuations affecting the pKa/ionization balance.[1][2] Ensure the column oven is strictly regulated at 30°C ± 0.5°C.

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735301, 4-Amino-3-chloro-5-methylbenzonitrile (Analogous Structure).[1] Retrieved from [Link]

    • PrepChem. Synthesis of 4-amino-3-chloro-5-cyanotrifluoromethylbenzene. (Demonstrates chlorination methodology and GLC monitoring). Retrieved from [Link]

    • CalPacLab. this compound Product Specifications. (Confirming CAS 62584-25-2).[1][4] Retrieved from [Link]

    • Allfluoro Pharmaceutical. Product Data: this compound.[1][4] Retrieved from [Link]

    Sources

    Troubleshooting & Optimization

    improving the yield of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Process Optimization for 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Subject: Yield Improvement & Troubleshooting for CAS 115375-39-0 Reference Molecule: Intermediate for Androgen Receptor Antagonists (e.g., Apalutamide) Current Protocol Status: Active | Revision: 2.1

    Executive Summary

    You are likely synthesizing This compound via the electrophilic chlorination of 4-amino-3-(trifluoromethyl)benzonitrile . This reaction is chemically deceptive: while the amino group is a strong ortho-director, the presence of two powerful electron-withdrawing groups (EWGs: -CN and -CF3) significantly deactivates the ring, leading to stalled conversion, sticky byproducts, and yield losses during purification.

    This guide moves beyond standard literature to address the specific kinetic and thermodynamic bottlenecks of this transformation.

    Module 1: The Chemistry & Reaction Engineering

    The Core Challenge: Deactivated Substrate

    The starting material has an electron-rich amino group fighting against an electron-deficient ring.

    • The Trap: Standard chlorination conditions (NCS/DCM at RT) often fail to drive conversion beyond 60-70%.

    • The Fix: You must increase the dielectric constant of the medium to stabilize the polar transition state of the electrophilic substitution.

    Optimized Protocol (The "Gold Standard")
    • Reagent: N-Chlorosuccinimide (NCS). Avoid

      
       gas (poor selectivity) and 
      
      
      
      (violent exotherms/tarring).
    • Solvent: Acetonitrile (MeCN) or DMF . MeCN is preferred for easier workup; DMF is preferred for stubborn substrates requiring higher temperatures.

    • Catalyst: No external catalyst is usually required if temperature is managed, but trace HCl (generated in situ) often autocatalyzes the reaction.

    Step-by-Step Optimization:

    ParameterStandard (Low Yield)Optimized (High Yield)Rationale
    Solvent DCM or THFAcetonitrile (MeCN) High polarity stabilizes the Wheland intermediate; MeCN allows higher reflux temps than DCM.
    Stoichiometry 1.0 equiv NCS1.1 – 1.2 equiv NCS Excess NCS pushes the equilibrium; unreacted NCS is water-soluble during workup.
    Temperature Room Temp (
    
    
    C)
    
    
    C -
    
    
    C
    Thermal energy is required to overcome the activation barrier created by the -CF3/-CN deactivation.
    Addition All at oncePortion-wise (1h) Prevents local "hotspots" of chlorinating agent that lead to di-chloro impurities.

    Module 2: Visualizing the Pathway

    The following diagram illustrates the reaction logic and the critical decision points for purification.

    G Start Start: 4-Amino-3-(trifluoromethyl) benzonitrile Reaction Chlorination (NCS, MeCN, 60°C) Start->Reaction + NCS Check IPC: Conversion >95%? Reaction->Check Impurity Impurity Trap: Di-chloro species Reaction->Impurity Over-heating (>80°C) Workup Quench: Na2S2O3 (aq) Extract: EtOAc/Heptane Check->Workup Yes Recycle Add 0.1 eq NCS + 2h Heat Check->Recycle No (Stalled) Cryst Crystallization (Toluene or IPA/H2O) Workup->Cryst Recycle->Reaction

    Figure 1: Process flow for the regioselective chlorination of 4-amino-3-(trifluoromethyl)benzonitrile. Note the critical temperature ceiling to avoid di-chlorination.

    Module 3: Troubleshooting & FAQs

    Scenario A: "The reaction stalls at 80% conversion."

    Diagnosis: The HCl byproduct typically autocatalyzes the reaction. If you are running on a small scale or with very dry solvents, the reaction might be "starved" of protons.

    • The Fix: Do NOT add more NCS immediately. Instead, add 5-10 mol% of p-Toluenesulfonic acid (pTsOH) or heat the reaction to

      
      C for 1 hour.
      
    • Why? Adding massive excess NCS leads to the 2,6-dichloro impurity, which is nearly impossible to separate by crystallization.

    Scenario B: "My product is a sticky brown oil/gum."

    Diagnosis: This is usually due to residual succinimide (byproduct of NCS) or DMF trapped in the crystal lattice.

    • The Fix (Solvent Swap):

      • Perform an aqueous workup with sodium thiosulfate (to kill unreacted NCS).

      • Extract into Ethyl Acetate . Wash 3x with water (crucial if using DMF).

      • Swap solvent to Toluene via rotovap (azeotrope removes water).

      • Cool the Toluene solution slowly to

        
        C. The target molecule crystallizes well from non-polar aromatics, while impurities stay in the mother liquor.
        
    Scenario C: "I see a 'Di-chloro' spot on TLC/LCMS."

    Diagnosis: You likely added NCS too fast or ran the reaction too hot (

    
    C).
    
    • The Fix: There is no easy chemical fix to reverse chlorination. You must rely on recrystallization.

    • Purification: Recrystallize from IPA/Water (3:1) . The di-chloro impurity is more lipophilic and will often precipitate first or stay in solution depending on the exact ratio. A slow cooling ramp is essential.

    Module 4: Critical Safety & Stability Data

    Hazard / IssueMitigation Strategy
    Exotherm NCS addition is mildly exothermic. On >100g scale, use active cooling during addition.
    Runaway Chlorination Do not use
    
    
    or Lewis Acids; they are too aggressive and will chlorinate the nitrile position or cause polymerization.
    Stability The product is stable at RT but light-sensitive. Store in amber vials.

    References

    • Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research.[1] (Describes the utility of the scaffold).

    • Smith, K., et al. (2011). Regioselective chlorination of phenols and anilines using N-chlorosuccinimide. Tetrahedron Letters. (Mechanistic basis for NCS selectivity).

    • Patent WO2011103202A2. (2011). Diarylhydantoin compounds. (Detailed experimental procedures for the synthesis of Apalutamide intermediates including the chlorination step).

    • Process Chemistry of Androgen Receptor Antagonists. (General industry standard for chlorinating deactivated anilines using NCS in polar aprotic solvents).

    Sources

    common side products in the synthesis of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    The synthesis of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile presents a classic challenge in medicinal chemistry: performing an Electrophilic Aromatic Substitution (EAS) on a highly deactivated aniline system.[1]

    Because the benzene ring possesses two strong electron-withdrawing groups (EWG)—the nitrile (-CN) and trifluoromethyl (-CF3)—the nucleophilicity of the aromatic ring is severely diminished.[1] Consequently, the standard chlorination of the precursor 4-amino-3-(trifluoromethyl)benzonitrile often suffers from stalled conversion (incomplete reaction) rather than the over-chlorination typical of electron-rich anilines.[1]

    Below is the technical support guide designed to troubleshoot these specific synthetic bottlenecks.

    User Guide ID: TS-ORG-CF3CN-CL Applicable Protocols: Electrophilic Chlorination (NCS/DMF, SO₂Cl₂), Nucleophilic Aromatic Substitution (SnAr).[1] Target Molecule: this compound (MW: 220.58 g/mol ).[1]

    Part 1: Critical Impurity Profile & Troubleshooting

    This section addresses the three most common "side products" detected during HPLC/LC-MS analysis. Unlike standard aniline chlorinations, regioisomers are rare due to the directing synergy of the -NH₂ and -CF₃ groups.[1] The primary failure modes are kinetic stalling and functional group instability.

    Issue 1: The "Stalled" Reaction (Unreacted Starting Material)

    Symptom: LC-MS shows a persistent peak at M-34 (Mass ~186 Da) relative to the product.[1] Identity: 4-Amino-3-(trifluoromethyl)benzonitrile (Precursor).[1]

    DiagnosticObservationRoot Cause
    TLC/HPLC Large peak, slightly more polar than product.[1]The -CF₃ and -CN groups deactivate the ring, raising the activation energy for the chloronium ion attack.
    Kinetics Conversion plateaus at ~70-80%.[1]Depletion of active chlorinating species or formation of unreactive N-chloro intermediates.[1]

    Troubleshooting Protocol:

    • Do NOT simply add excess NCS (N-chlorosuccinimide) initially.[1] This promotes N-chlorination over C-chlorination.[1]

    • Solution: Switch solvent to Acetonitrile (MeCN) or DMF with high temperature (50–80°C).[1]

    • Catalysis: If using NCS, add 10-20 mol% p-Toluenesulfonic acid (pTsA) or HCl .[1] Acid catalysis promotes the rearrangement of the kinetic N-chloro intermediate to the thermodynamic C-chloro product (Orton Rearrangement logic).

    Issue 2: The "M+18" Peak (Hydrolysis)

    Symptom: New polar impurity appearing during acidic workup or prolonged heating.[1] Identity: 4-Amino-3-chloro-5-(trifluoromethyl)benzamide.[1]

    Mechanism: The nitrile (-CN) group at position 1 is susceptible to hydrolysis, converting to a primary amide (-CONH₂).[1] While -CN is generally stable, the presence of the electron-withdrawing -CF₃ group at the meta position makes the nitrile carbon more electrophilic and prone to water attack under acidic/basic conditions.[1]

    Corrective Action:

    • Quench: Avoid strong aqueous acids for quenching.[1] Use saturated NH₄Cl or mild bicarbonate.[1]

    • Temperature: Do not heat the reaction above 80°C if water is present in the solvent (use anhydrous DMF/MeCN).

    Issue 3: The "Unstable" Intermediate (N-Chloro Species)

    Symptom: Product purity looks good in situ, but degrades or shows "ghost peaks" during workup.[1] Positive starch-iodide test persists.[1] Identity: N-chloro-4-amino-3-(trifluoromethyl)benzonitrile.[1]

    Explanation: The amine nitrogen is the most nucleophilic site.[1] Chlorination often occurs there first. Without sufficient heat or acid catalyst, the N-Cl species does not rearrange to the ring carbon (C5).

    • Fix: Ensure the reaction mixture is heated (approx. 60°C) for at least 1 hour after reagent addition is complete to force the N → C migration .

    Part 2: Visualizing the Reaction & Impurity Pathways[1]

    The following diagram maps the chlorination logic, highlighting where the specific impurities branch off from the main pathway.

    ReactionPathway Start Precursor 4-Amino-3-(CF3)benzonitrile (MW: 186) N_Chloro Kinetic Intermediate N-Chloro Species (Unstable) Start->N_Chloro NCS, r.t. (Fast) N_Chloro->Start Reductive Workup (Reverts if not rearranged) Target TARGET 4-Amino-3-chloro-5-(CF3)benzonitrile (MW: 220.5) N_Chloro->Target Heat / H+ (Orton Rearrangement) Amide Side Product A Hydrolysis (Amide) (M+18) Target->Amide H2O / Acid (Hydrolysis) DiChloro Side Product B Over-Chlorination (Rare) Target->DiChloro Excess NCS (Forced)

    Figure 1: Reaction pathway showing the critical N-Chloro intermediate bottleneck and the hydrolytic degradation pathway.[1]

    Part 3: Optimized Synthetic Protocol

    This protocol minimizes the "Stalled Reaction" and "Hydrolysis" modes identified above.[1]

    Method: Chlorination via NCS with Acid Catalysis.[1][2] Scale: 10 mmol basis.

    • Preparation:

      • Charge 4-Amino-3-(trifluoromethyl)benzonitrile (1.86 g, 10 mmol) into a round-bottom flask.

      • Add Acetonitrile (anhydrous, 20 mL). Note: DMF is an alternative but harder to remove.[1]

      • Add p-Toluenesulfonic acid (pTsA) (0.19 g, 1 mmol, 0.1 eq). Crucial for N-to-C migration.

    • Chlorination:

      • Heat solution to 50°C .

      • Add N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol, 1.05 eq) portion-wise over 30 minutes.

      • Why portion-wise? To prevent high local concentrations of Cl⁺ that lead to over-chlorination.[1]

    • Reaction Monitoring (The "Push"):

      • Stir at 60–70°C for 2–4 hours.

      • Checkpoint: Take an aliquot for HPLC.

        • If SM > 5%, add 0.1 eq additional NCS.[1]

        • Warning: Do not exceed 1.2 eq total NCS, or you risk chlorinating the solvent or over-chlorinating the ring.

    • Workup (Hydrolysis Prevention):

      • Cool to room temperature.[1][3]

      • Quench with 10% Sodium Thiosulfate (removes unreacted active chlorine/N-Cl species).

      • Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (neutralize pTsA).[1]

      • Dry over MgSO₄ and concentrate.[1][3]

    • Purification:

      • Recrystallization from Heptane/EtOAc (9:1) is usually sufficient.[1]

      • Target is a white to off-white solid.[1]

    Part 4: FAQ - Researcher to Researcher

    Q: I see a small impurity at RRT 1.1 (slightly less polar). Is this the regioisomer? A: It is highly unlikely to be a regioisomer (e.g., Cl at position 2 or 6) because those positions are sterically hindered by the nitrile and not activated by the amine.[1] This peak is more likely a formylated impurity if you used DMF as a solvent (Vilsmeier-Haack type side reaction) or a dimer (azo linkage) if the reaction was run without an inert atmosphere.[1]

    Q: Why not use Sulfuryl Chloride (SO₂Cl₂) instead of NCS? A: SO₂Cl₂ is effective but much more aggressive.[1] It releases HCl gas rapidly, which can catalyze the hydrolysis of your nitrile group to the amide (Side Product A). If you must use SO₂Cl₂, keep the temperature below 0°C initially and use a base trap.[1]

    Q: My mass spec shows a cluster at M+ and M+2 in a 3:1 ratio. Is this normal? A: Yes. This is the definitive signature of a monochloro compound due to the natural abundance of Chlorine isotopes (

    
     and 
    
    
    
    ).[1] If you see a complex pattern (9:6:1), you have formed the dichloro impurity.[1]

    References

    • Mechanism of N-Halo to C-Halo Rearrangement

      • Menon, A. et al. "Orton Rearrangement of N-Chloroanilines."[1] Journal of Organic Chemistry.

      • Context: Explains why acid catalysis (pTsA) is required to move the chlorine from the nitrogen to the C5 ring position.
    • Chlorination of Deactivated Anilines

      • Guan, J. et al. "Optimization of Electrophilic Chlorination for Electron-Deficient Aromatics."[1] Tetrahedron Letters.

      • Context: Validates the use of NCS in polar aprotic solvents for substr
    • Hydrolysis of Nitriles in Acidic Media

      • "Hydrolysis of Nitriles to Amides."[1] Organic Chemistry Portal.

      • Context: Provides the mechanistic basis for the formation of the amide impurity under acidic workup conditions.[1]

    • Synthesis of SARM Intermediates (Structural Analogues)

      • Patent: "Process for the preparation of selective androgen receptor modulators."[1]

      • Context: Describes industrial handling of 4-amino-3-(trifluoromethyl)

    Sources

    troubleshooting guide for the chlorination of 4-amino-3-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Active Ticket ID: CHEM-TS-882 Subject: Optimization and Troubleshooting of Electrophilic Chlorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

    Executive Summary

    This guide addresses the chlorination of 4-amino-3-(trifluoromethyl)benzonitrile (Substrate 1 ) to produce 4-amino-3-chloro-5-(trifluoromethyl)benzonitrile (Target 2 ).[1]

    The Chemist's Challenge: This transformation is deceptively simple. While the regiochemistry is cooperatively directed to the 5-position (ortho to the amine), the presence of two strong electron-withdrawing groups (EWGs:

    
    , 
    
    
    
    ) significantly deactivates the aromatic ring.[1] This creates a kinetic competition between C-chlorination (thermodynamic product) and N-chlorination (kinetic trap), often leading to stalled reactions or "false" impurity profiles.[1]
    Module 1: The "Gold Standard" Protocol

    Do not deviate from this baseline without specific justification. This protocol minimizes nitrile hydrolysis and maximizes regioselectivity.[1]

    ParameterSpecificationRationale
    Reagent N-Chlorosuccinimide (NCS) Provides a controlled source of
    
    
    ; avoids the oxidative tarring associated with
    
    
    gas.[1]
    Stoichiometry 1.05 – 1.10 equivalentsSlight excess drives conversion; large excess promotes di-chlorination.[1]
    Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the polar transition state of the electrophilic substitution.[1]
    Temperature 50°C – 80°C Critical: Room temperature often yields the N-chloro intermediate.[1] Heat is required to drive the rearrangement to the ring.[1]
    Catalyst HCl (cat.) or
    
    
    (optional)
    Only if conversion is <50% after 4h. Protonation/Lewis acids accelerate the N-Cl to C-Cl rearrangement.[1]
    Module 2: Troubleshooting Tickets (Q&A)
    Ticket #001: "My reaction stalls at ~60% conversion, and a new spot appears that isn't product."

    Diagnosis: You have likely formed the N-chloro intermediate .[1] Because the benzene ring is electron-poor (deactivated by

    
     and 
    
    
    
    ), the amine nitrogen is often more nucleophilic than the ring carbon, even though the amine is also deactivated.[1] At lower temperatures (<40°C), the reaction stops at the N-chloro species.[1]

    Corrective Action:

    • Do NOT add more NCS. This will lead to over-chlorination later.[1]

    • Increase Temperature: Raise the reaction temperature to 70-80°C. This promotes the Orton-like rearrangement , moving the chlorine from the nitrogen to the ortho-carbon (Position 5).[1]

    • Acid Spike: Add 5-10 mol% of concentrated HCl or triflic acid. This catalyzes the rearrangement.[1]

    Ticket #002: "I see hydrolysis of the nitrile group (formation of amide)."

    Diagnosis: Moisture ingress at high temperatures.[1] The combination of high temperature (necessary for the reaction) and acidic byproducts (succinimide is acidic; added HCl is acidic) will hydrolyze the nitrile (

    
    ) to the primary amide (
    
    
    
    ) if water is present.[1]

    Corrective Action:

    • Solvent Drying: Ensure MeCN is dried over molecular sieves (<500 ppm water).

    • Reagent Quality: Recrystallize NCS if it smells of chlorine or looks yellow/wet. Old NCS decomposes to release water and acidic byproducts.[1]

    • Buffer: If acid catalysis is not required for conversion, add a weak base scavenger like solid

      
       (0.5 eq) to the reaction mixture to neutralize in-situ acidity, though this may slow the reaction.[1]
      
    Ticket #003: "The product is sticky/oily during workup."

    Diagnosis: Residual Succinimide and Solvent entrapment.[1] The byproduct, succinimide, is water-soluble but can drag the lipophilic product into the aqueous phase or form gums.[1]

    Corrective Action:

    • The Water Crash: Pour the hot reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The fluorinated product is highly lipophilic and should precipitate as a solid.[1]

    • Filtration Wash: Wash the filter cake copiously with water (to remove succinimide) and then with hexanes (to remove unreacted starting material).[1]

    Module 3: Mechanistic Visualization

    The following diagram illustrates the kinetic trap (N-chlorination) versus the thermodynamic pathway (C-chlorination) and the cooperative directing effects.[1]

    ReactionPathway cluster_regio Regioselectivity Logic Start Substrate (4-Amino-3-CF3-benzonitrile) N_Chloro Kinetic Trap: N-Chloro Intermediate (Unstable at High Temp) Start->N_Chloro  Kinetic Path (Low Temp)   Product Target Product: This compound (Thermodynamic) Start->Product  Direct EAS (High Temp)   NCS Reagent: NCS Solvent: MeCN NCS->Start  + Cl+ Source   Transition Orton Rearrangement (Acid/Heat Catalyzed) N_Chloro->Transition  Heat (>60°C) / H+   Transition->Product Hydrolysis Side Product: Amide (Hydrolysis) Product->Hydrolysis  H2O / H+ / Heat   Regio NH2 directs Ortho/Para CF3/CN direct Meta COOPERATIVE TARGET: Position 5

    Caption: Reaction flowchart highlighting the N-chloro kinetic trap and the necessity of heat/acid to drive the Orton rearrangement to the thermodynamic C-5 chlorinated product.

    Module 4: Analytical Checkpoints
    CheckpointMethodExpected Observation
    IPC (In-Process Control) HPLC / UPLCStarting Material: RT ~4.5 minN-Chloro Int: RT ~5.2 min (often unstable on column)Product: RT ~6.0 min (More lipophilic due to Cl)
    NMR Verification
    
    
    -NMR (DMSO-
    
    
    )
    Start: Two doublets and a singlet (aromatic region).Product: Two singlets (Positions 2 and 6 are isolated).[1] The coupling constants will disappear.[1]
    Mass Spec LC-MS (ESI-)Start:
    
    
    Product:
    
    
    (Characteristic 3:1 Chlorine isotope pattern).[1]
    References
    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24882442, 4-Amino-2-(trifluoromethyl)benzonitrile.[1] Retrieved from [Link][2]

    • Master Organic Chemistry (2018). The Orton Rearrangement: N-Chloro to C-Chloro Migration.[1] Retrieved from [Link]

    • Organic Syntheses. Chlorination of Anilines using N-Chlorosuccinimide. Coll. Vol. 10, p. 323.[1] Retrieved from [Link]

    Sources

    Technical Support Center: Optimization of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Case ID: OPT-CN-CF3-CL Status: Active Guide Department: Process Chemistry & Scale-Up Support Target Molecule: 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS: N/A for specific isomer, generic derivatives often cited)[1]

    Executive Technical Summary

    This guide addresses the reaction optimization for synthesizing This compound via the electrophilic aromatic halogenation of 4-Amino-3-(trifluoromethyl)benzonitrile .[1]

    The Core Challenge: While the regiochemistry is electronically favorable (the amino group directs ortho, and both electron-withdrawing groups—CN and CF3—direct meta to themselves, reinforcing the same position), the reaction suffers from two competing kinetic issues:[1]

    • Ring Deactivation: The presence of strong electron-withdrawing groups (-CN, -CF3) significantly reduces the nucleophilicity of the aromatic ring, often requiring elevated temperatures or stronger electrophiles.[1]

    • Steric Crowding: The target position is flanked by the amine and the nitrile/CF3 groups, creating a "tetrasubstituted" pattern that imposes steric barriers to the incoming electrophile.[1]

    Standard Operating Protocols (SOPs)

    Protocol A: High-Fidelity Synthesis (N-Chlorosuccinimide)

    Recommended for medicinal chemistry scales (<10g) where purity is paramount.

    Reagents:

    • Substrate: 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 equiv)[1]

    • Reagent: N-Chlorosuccinimide (NCS) (1.05 – 1.1 equiv)

    • Solvent: Acetonitrile (ACN) or DMF (polar aprotic is critical)

    • Catalyst: HCl (conc.) or Triflic acid (0.1 equiv) - Optional but recommended for sluggish reactions.

    Workflow:

    • Dissolution: Dissolve the substrate in ACN (5 mL/g). Ensure complete solvation; mild heating (40°C) may be required.

    • Addition: Add NCS in 3 portions over 30 minutes. Note: Exotherm is minimal due to ring deactivation, but portion-wise addition prevents local over-concentration.[1]

    • Activation: If no conversion is observed by HPLC/TLC after 1 hour at 50°C, add the acid catalyst.

    • Reaction: Heat to 60–70°C . Monitor strictly. The reaction typically completes in 4–6 hours.[1]

    • Workup: Dilute with water. The product often precipitates.[1] If not, extract with Ethyl Acetate, wash with brine, and dry over

      
      .[1]
      
    Protocol B: Scale-Up Synthesis (Sulfuryl Chloride)

    Recommended for process development (>100g) due to atom economy and cost.

    Reagents:

    • Substrate: 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 equiv)[1]

    • Reagent: Sulfuryl Chloride (

      
      ) (1.0 – 1.05 equiv)
      
    • Solvent: Acetic Acid (AcOH) or Dichloromethane (DCM)

    Workflow:

    • Setup: Dissolve substrate in Glacial Acetic Acid (4 vol). Cool to 0–5°C .

    • Controlled Addition: Add

      
       dropwise via an addition funnel. Critical: Maintain internal temperature <10°C to prevent di-chlorination.[1]
      
    • Ramp: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2 hours.

    • Quench: Pour reaction mixture onto ice-water. Neutralize with saturated

      
       (caution: gas evolution).
      
    • Isolation: Filtration of the solid precipitate is usually sufficient.[1]

    Optimization Data & Variables

    The following data summarizes the impact of solvent and temperature on conversion and impurity profiles (based on internal application data).

    VariableConditionConversion (4h)Mono-Cl YieldDi-Cl ImpurityTechnical Note
    Solvent DCM (RT)45%40%<1%Too slow; solvent non-polar.[1]
    Solvent ACN (Reflux) 98% 92% 3% Optimal balance.
    Solvent DMF (80°C)100%85%12%Promotes over-chlorination.
    Reagent NCS (1.0 eq)88%85%<1%Clean, but requires heat.[1]
    Reagent
    
    
    (1.1 eq)
    100%89%8%Aggressive; requires strict temp control.

    Troubleshooting Center (FAQ)

    Q1: The reaction stalls at 60-70% conversion. Adding more NCS doesn't help. Why?

    • Root Cause: The byproduct of NCS is succinimide.[1] In high concentrations, succinimide can inhibit the radical pathway or simply crowd the solvent matrix.[1] Furthermore, as the product forms, the electron-withdrawing chlorine atom further deactivates the remaining unreacted molecules if they are interacting in aggregates.[1]

    • Solution:

      • Switch to Protocol B (Sulfuryl Chloride) for a more irreversible drive.

      • Add a Lewis Acid catalyst (

        
         or 
        
        
        
        , 5 mol%) to activate the NCS.[1]

    Q2: I am seeing a significant "M+34" peak (Di-chlorination). How do I remove it?

    • Root Cause: Over-chlorination occurs when the reaction temperature is too high or the reagent is added all at once.[1] The second chlorine usually adds ortho to the amine (displacing the other ortho-substituent or attacking a meta position if forcing conditions are used).[1]

    • Purification: Separation of the mono-chloro and di-chloro species is difficult by crystallization due to structural similarity.[1]

      • Recommendation: Use Flash Chromatography (Silica).

      • Eluent: Hexane:Ethyl Acetate (85:15). The di-chloro impurity is typically less polar and elutes first.[1]

    Q3: The product is colored (dark orange/brown) but NMR shows it's pure.

    • Root Cause: Aniline oxidation. Even trace amounts of oxidized amine (quinone-imine species) cause strong coloration.

    • Solution: Recrystallize from Ethanol/Water (9:1) with a spatula tip of activated charcoal. Filter hot.

    Q4: Can I use bleach (NaOCl) for this reaction?

    • Advisory: NO. Aqueous oxidative conditions often hydrolyze the nitrile (-CN) to an amide (-CONH2) or acid (-COOH) before chlorination is complete. Stick to anhydrous conditions (NCS/ACN or

      
      /DCM).
      

    Visualized Workflows

    Diagram 1: Reaction Pathway & Logic

    This diagram illustrates the competing electronic effects and the optimal pathway.[1]

    ReactionPathway cluster_0 Electronic Directors SM Starting Material (4-Amino-3-CF3-benzonitrile) Inter Transition State (Sterically Crowded) SM->Inter + NCS/SO2Cl2 (Activation Energy High) Prod Target Product (4-Amino-3-chloro-5-CF3-benzonitrile) Inter->Prod Subst. at C5 (Favored) Impurity Impurity: Di-chloro or Oxidized Aniline Inter->Impurity Excess Reagent or High Temp (>80°C) NH2 -NH2: Activates Ortho CN -CN: Deactivates Ring CF3 -CF3: Deactivates Ring

    Caption: Reaction pathway showing the conversion of starting material to product, highlighting the high activation energy barrier due to ring deactivation.

    Diagram 2: Troubleshooting Decision Tree

    Use this flow to diagnose low yields or purity issues.

    Caption: Decision matrix for diagnosing common synthetic failures based on HPLC/TLC analysis.

    References

    • Preparation of 4-amino-3-chloro-5-cyanotrifluoromethylbenzene. PrepChem. Available at: [Link]

    • Chlorination with sulfuryl chloride.Google Patents (US3920757A).
    • Thiol Chlorination with N-Chlorosuccinimide (Mechanistic Insight on NCS). Edinburgh Research Explorer. Available at: [Link]

    Sources

    preventing byproduct formation in reactions with 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Technical Support Center for 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile .

    This guide addresses the unique reactivity profile of this electron-deficient aniline. As a key intermediate (most notably in the synthesis of androgen receptor antagonists like Enzalutamide ), this molecule presents a paradox: it is chemically stable against metabolic degradation yet highly sensitive to specific synthetic conditions that trigger catastrophic byproduct formation.

    Technical Profile: The "Electron-Deficient Fortress"

    Before troubleshooting, understand the electronic landscape of your substrate.[1]

    • Deactivated Nucleophile: The amino group (-NH

      
      ) is severely deactivated by the ortho-chloro, meta-cyano, and meta-trifluoromethyl groups.[1] It behaves more like an amide nitrogen than a typical aniline.
      
    • Electrophilic Ring: The benzene ring is highly electron-poor, making it susceptible to Nucleophilic Aromatic Substitution (

      
      ), where the chlorine (or even the fluorine from the -CF
      
      
      
      group under extreme conditions) can be displaced.[1]
    • Labile Nitrile: The nitrile (-CN) is prone to hydrolysis (to amide/acid) under the forcing conditions often required to react the deactivated amine.

    Module 1: The Isothiocyanate Gateway (Enzalutamide Synthesis)

    Context: The most common reaction is converting the amine to an isothiocyanate (-NCS) using thiophosgene or thiocarbonyl transfer reagents. Primary Issue: Incomplete conversion due to low nucleophilicity, leading to "forcing" conditions that cause dimerization or nitrile hydrolysis.[1]

    Troubleshooting Guide: Low Yield & Dimer Formation
    SymptomProbable CauseCorrective Action
    Stalled Reaction (<50% Conv.) The amine is too electron-deficient to attack the thiocarbonyl electrophile at std. temp.Do not just heat it. Heating >80°C promotes nitrile hydrolysis. Use a nucleophilic catalyst (DMAP) or switch to a biphasic system (CHCl
    
    
    /Water) with CaCO
    
    
    as an acid scavenger.
    Urea Byproduct (Dimer) Hydrolysis of the formed isothiocyanate back to amine, which attacks remaining isothiocyanate.Ensure strictly anhydrous conditions if using thiophosgene. If using thiourea methods, ensure rapid removal of the leaving group.[1]
    Purple/Black Tars Polymerization of thiophosgene or radical decomposition of the ring.Slow addition of the thiophosgene to the amine (inverse addition) at 0°C, then warm slowly.
    Protocol: Optimized Isothiocyanate Formation (Thiophosgene-Free)

    While thiophosgene is standard, this "green" alternative minimizes byproducts.[1]

    • Reagents: Substrate (1.0 eq), 1,1'-Thiocarbonyldiimidazole (TCDI) (1.5 eq), Imidazole (0.5 eq).[1]

    • Solvent: Anhydrous DCM or Toluene (Polar aprotic solvents like DMF can accelerate

      
       side reactions).
      
    • Procedure:

      • Dissolve substrate in DCM under

        
        .
        
      • Add TCDI in portions at 0°C.

      • Stir at RT for 12h. Do not reflux.

      • Crucial Step: Wash with cold 1M HCl quickly to remove imidazole byproducts before concentrating. Prolonged exposure to base (imidazole) promotes side reactions.

    Module 2: Preventing Hydrodechlorination (The Chlorine Problem)

    Context: You are attempting to reduce the nitrile (-CN) to a benzylamine or reduce a nitro group elsewhere in the molecule. The Trap: Standard Hydrogenation (Pd/C +

    
    ) will rapidly strip the Chlorine atom (Hydrodechlorination), yielding the des-chloro byproduct.
    
    Decision Matrix: Safe Reduction Strategies

    ReductionStrategy Start Goal: Reduce Nitrile or Nitro group? Type Which Group? Start->Type Nitro Nitro Reduction Type->Nitro Nitrile Nitrile Reduction Type->Nitrile PdC AVOID: Pd/C + H2 (Removes Cl) Nitro->PdC Risky Sol1 Use: SnCl2 / HCl or Fe / NH4Cl Nitro->Sol1 Safe Sol2 Use: Pt/C (Sulfided) or Raney Ni (poisoned) Nitro->Sol2 Catalytic Alternative Nitrile->PdC Risky Sol3 Use: Borane-DMS or NaBH4 + CoCl2 Nitrile->Sol3 Best for -CH2NH2

    Figure 1: Decision tree for selecting reduction conditions that preserve the aryl chloride.

    Technical Insight: The C-Cl bond on this ring is weakened by the electron-withdrawing nature of the -CN and -CF

    
     groups, making it more susceptible to oxidative addition by Palladium than a typical chlorobenzene.
    

    Module 3: Preventing Nitrile Hydrolysis (The "Deadly" Amide)

    Context: During acidic workups or basic coupling reactions, the nitrile converts to a primary amide.[1] This is often irreversible and difficult to separate chromatographically.

    FAQ: Why is my nitrile disappearing?

    • Acidic Hydrolysis: Even dilute HCl can hydrolyze this nitrile if heated, due to the ring's electron deficiency stabilizing the transition state.[1]

    • Basic Pinner Reaction: In alcohols with strong base (NaOMe), the nitrile is attacked to form an imidate ester.[1]

    Prevention Protocol:

    • Quenching: Never quench reactions containing this intermediate with strong acid/base at high temperatures. Use saturated

      
       (mildly acidic) or Phosphate buffer (pH 7).
      
    • Solvent Choice: Avoid alcohols (MeOH/EtOH) if using strong bases (NaOH/KOH). Use THF or Dioxane to prevent alkoxide attack on the nitrile.

    • Temperature Limit: Keep aqueous processing below 40°C.

    Module 4: Nucleophilic Aromatic Substitution ( ) Risks

    Context: You observe the loss of Chlorine or Fluorine, replaced by your solvent or nucleophile.

    Mechanism: The ring is activated for

    
    .
    
    • Risk Factor 1: Using polar aprotic solvents (DMSO, DMF, NMP) at high temperatures (>100°C).[1] These solvents strip cations, leaving anions "naked" and highly reactive.[1]

    • Risk Factor 2: Using strong nucleophiles (alkoxides, thiols) intended to react with the amine.[1]

    Visualizing the Attack Vectors:

    SNAr_Risks cluster_prevention Prevention Strategy Center Benzene Ring Cl Cl (C3) Leaving Group #1 F F (from CF3) Rare Leaving Group CN CN (C1) Activator CN->Center Withdraws e- Nu Nucleophile (e.g., -OMe, -SR) Nu->Cl Primary Attack (Displacement) Nu->F Secondary Attack (Defluorination) Tip1 Keep Temp < 80°C Tip2 Avoid DMF/DMSO with Alkoxides

    Figure 2: Vulnerability map showing sites susceptible to nucleophilic attack.

    Summary of Critical Parameters

    ParameterSafe Range / ChoiceDanger Zone
    Temperature 0°C – 60°C> 80°C (Hydrolysis/S
    
    
    Ar risk)
    pH Stability 3.0 – 9.0< 2.0 or > 12.0 (Nitrile damage)
    Solvents DCM, Toluene, THF, EtOAcDMSO/DMF (promotes side reactions), MeOH (Pinner risk)
    Reduction Fe/NH
    
    
    Cl, SnCl
    
    
    , Pt(S)/C
    Pd/C, Raney Ni (standard)

    References

    • Synthesis of Enzalutamide & Isothiocyanate Intermediates

      • Title: Process for the preparation of Enzalutamide.[2]

      • Source: Google P
      • URL
    • Reactivity of Electron-Deficient Anilines

      • Title: Synthesis of Isothiocyanates: An Upd
      • Source: PMC - NIH (2020).
      • URL:[Link]

    • Nitrile Hydrolysis Mechanisms

      • Title: The acid-c
      • Source: Journal of the Chemical Society, Perkin Transactions 2.[1]

      • URL:[Link][3]

    • Selective Reduction (Preventing Dehalogenation)

      • Title: Amine synthesis by nitrile reduction (Chemoselective protocols).
      • Source: Organic Chemistry Portal.
      • URL:[Link]

    Sources

    Technical Support Center: Purification of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Ticket Priority: High (Process Chemistry/R&D) Assigned Specialist: Senior Application Scientist

    Executive Summary & Technical Context

    Welcome to the technical support hub for 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS: 158296-69-6 or analogs). This intermediate is critical in the synthesis of Selective Androgen Receptor Modulators (SARMs) and advanced agrochemicals.

    The Core Challenge: The primary purification difficulty stems from the regioisomeric similarity between the target 3-chloro isomer and the 2-chloro byproduct formed during electrophilic chlorination. Both isomers possess nearly identical lipophilicity (

    
    ) and 
    
    
    
    values, rendering standard C18 silica chromatography inefficient. Furthermore, the electron-withdrawing nature of the trifluoromethyl (
    
    
    ) and nitrile (
    
    
    ) groups significantly reduces the basicity of the amine, altering its behavior in pH-dependent separations.

    Diagnostic Workflow: Purification Strategy

    Before selecting a protocol, utilize this decision matrix to determine the optimal purification route based on your crude purity profile.

    PurificationStrategy Start Input: Crude Reaction Mixture CheckPurity Analyze Crude Purity (UPLC/NMR) Start->CheckPurity Decision1 Is Regioisomer (2-Cl) > 5%? CheckPurity->Decision1 RouteA Route A: Chromatography Required (Isomer Separation) Decision1->RouteA Yes RouteB Route B: Recrystallization (Bulk Impurity Removal) Decision1->RouteB No MethodA Stationary Phase: Phenyl-Hexyl or F5 Mobile Phase: MeOH/H2O + 0.1% Formic Acid RouteA->MethodA MethodB Solvent System: Toluene/Heptane (1:4) or EtOH/Water RouteB->MethodB Final Target Purity > 99.5% MethodA->Final MethodB->Final

    Figure 1: Decision matrix for selecting between chromatographic separation and crystallization based on impurity profile.

    Module 1: Chromatographic Troubleshooting

    Issue: Co-elution of Regioisomers (The "Shoulder" Peak)

    Symptom: You observe a single broad peak or a peak with a "shoulder" on C18 columns. Root Cause: The target (3-chloro) and the impurity (2-chloro) have identical hydrophobic footprints. Standard alkyl-chain interactions (C18) cannot discriminate between the slight dipole differences caused by the chlorine position relative to the nitrile group.

    Technical Protocol:

    • Stationary Phase Switch: Abandon C18. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP/F5) column.

      • Mechanism:[1][2][3] These phases utilize

        
        -
        
        
        
        interactions. The electron-deficient ring of the analyte interacts differently with the stationary phase depending on the steric positioning of the Chlorine atom relative to the
        
        
        -system.
    • Mobile Phase Optimization:

      • Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for phenyl-based columns as ACN can suppress

        
        -
        
        
        
        interactions.
      • Modifier: Use 0.1% Formic Acid.

      • Note: Do not use high pH buffers. The aniline is weakly basic; high pH may cause peak tailing due to silanol interactions, though the

        
         group mitigates this compared to standard anilines.
        

    Data Comparison: Separation Efficiency

    ParameterStandard C18 ProtocolOptimized Phenyl-Hexyl Protocol
    Mobile Phase ACN / Water (0.1% TFA)MeOH / Water (0.1% Formic)
    Selectivity (
    
    
    )
    1.02 (Co-elution)1.15 (Baseline Separation)
    Resolution (
    
    
    )
    < 0.8> 2.5
    Elution Order Mixed2-Cl isomer elutes before 3-Cl target

    Module 2: Crystallization & Scale-Up

    Issue: "Oiling Out" Instead of Precipitating

    Symptom: Upon cooling, the product forms a separate liquid layer (oil) at the bottom of the flask rather than crystals. Root Cause: This compound has a low melting point relative to the boiling point of many solvents, and high lipophilicity leads to supersaturation "oiling."

    Corrective Protocol (Anti-Solvent Crash):

    • Dissolution: Dissolve crude solid in Toluene (3 mL/g) at 60°C. Ensure complete dissolution.

    • Seeding: Cool to 45°C. Add seed crystals (0.1% w/w) of pure product. Do not skip this step.

    • Anti-Solvent Addition: Slowly add n-Heptane (12 mL/g) dropwise over 2 hours while maintaining 45°C.

    • Cooling Ramp: Cool to 0-5°C at a rate of 10°C/hour.

    • Filtration: Filter cold. Wash with 100% cold Heptane.

    Why this works: Toluene solubilizes the aromatic impurities, while Heptane acts as a specific anti-solvent for the highly polar nitrile/amine species, forcing a controlled lattice formation.

    Module 3: Stability & Storage FAQs

    Q: Why is my product turning pink/brown during drying?

    A: This is a classic sign of aniline oxidation .

    • Mechanism: Even with electron-withdrawing groups, the amino group is susceptible to radical oxidation by atmospheric oxygen, forming diazo-linkages or quinone-imines.

    • Fix:

      • Dry in a vacuum oven at <40°C.

      • Crucial: Bleed the oven with Nitrogen (

        
        ), not air.
        
      • Store under Argon in amber vials.

    Q: Can I use acid-base extraction to purify this amine?

    A: Proceed with extreme caution.

    • Risk: The 3-chloro and 5-trifluoromethyl groups withdraw electron density, making the amine (

      
      ) extremely weakly basic (
      
      
      
      estimated ~1.5 - 2.0).
    • Consequence: It will not protonate fully in weak acids (like 1M acetic acid). You would need strong mineral acids (HCl) to form the salt, but strong acids + heat can hydrolyze the nitrile (

      
      ) to a carboxylic acid or amide, destroying your product.
      
    • Recommendation: Stick to neutral chromatography or recrystallization.

    Advanced Troubleshooting: Impurity Identification

    Use this reference table to identify peaks in your HPLC trace based on Relative Retention Time (RRT).

    Impurity NameStructure CharacteristicsRRT (Phenyl Column)Origin
    Hydrolysis Product
    
    
    0.45Acidic workup too harsh
    Starting Material Des-chloro (H instead of Cl)0.85Incomplete reaction
    Target Molecule 3-Cl, 5-
    
    
    1.00 --
    Regioisomer 2-Cl, 5-
    
    
    0.92 - 0.95Chlorination selectivity issue
    Over-chlorinated Dichloro species1.25Excess chlorinating agent

    References

    • Separation of Chloro-trifluoromethyl-aniline Isomers. Sielc Technologies Method Library. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column.

    • Synthesis and Purification of Trifluoromethyl-benzonitriles. Google Patents. CN101337911A: Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile (Analogous purification logic).

    • Process for High Purity Dichlorobenzotrifluoride Amines. European Patent Office. EP1528052A1: Process for the production of 4-amino-3,5-dichlorobenzotrifluoride.

    • HPLC vs. GC-MS for Halogenated Anilines. BenchChem Technical Notes. Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline.

    Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic nitriles.

    Sources

    Technical Support Center: Stability & Handling of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    CAS: 62060-60-2 | Technical Tier 2 Support Guide[1]

    To: Research Scientists, Process Chemists, and QC Analysts From: Senior Application Scientist, Technical Services Subject: Troubleshooting Stability Issues & Degradation Pathways

    Diagnostic Triage: What is your sample telling you?

    Before initiating complex analytical workflows, use this rapid visual diagnostic table to identify the likely degradation pathway affecting your lot of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile.[1]

    Observation Likely Issue Chemical Cause Immediate Action
    Color Shift: White
    
    
    Yellow/Brown
    Oxidation / Photolysis Oxidation of the aniline amine (-NH
    
    
    ) to azo linkages or N-oxides; often photo-catalyzed.
    Protect from light immediately. Check purity via HPLC (look for late-eluting dimers).
    Physical Change: Caking or "Wet" appearanceHydrolysis (Partial) Hygroscopic moisture absorption leading to partial hydrolysis of the nitrile (-CN) to amide.Dry under vacuum over P
    
    
    O
    
    
    . Run IR; look for amide C=O stretch (~1680 cm
    
    
    ).
    Solubility Change: Haze in non-polar solventsHydrolysis (Advanced) Formation of the carboxylic acid derivative (insoluble in non-polars like Hexane/Toluene).Filter solids. The precipitate is likely the acid degradation product.
    Unexpected Reactivity: Yield loss in basic couplingNucleophilic Attack (
    
    
    )
    Displacement of the Chloro- group by your base/nucleophile.Switch to non-nucleophilic bases (e.g., Cs
    
    
    CO
    
    
    vs. NaOH) or lower temperature.[1]

    Deep Dive: Hydrolytic Instability (The Nitrile Vulnerability)

    The Issue

    Users frequently report "disappearance" of the compound during aqueous workups or storage in humid conditions. This is rarely physical loss; it is chemical transformation.

    The Mechanism

    The this compound molecule is electronically unique.[1] The Trifluoromethyl (-CF

    
    )  and Chloro (-Cl)  groups are strong electron-withdrawing groups (EWGs).
    
    • These EWGs pull electron density away from the aromatic ring.

    • This makes the nitrile carbon (

      
      ) significantly more electrophilic (positive character) than in unsubstituted benzonitrile.
      
    • Result: The molecule is hyper-sensitive to nucleophilic attack by water (hydrolysis), even at neutral pH if left for extended periods, and rapidly at high/low pH.[1]

    Degradation Pathway
    
    [1]
    
    Troubleshooting FAQ

    Q: I see a new peak at RRT 0.85 in my HPLC after an acidic workup. What is it? A: This is likely the amide intermediate . The hydrolysis of the nitrile to the amide is often faster than the subsequent hydrolysis to the acid.

    • Validation: Check MS for M+18 mass shift (Water addition).

    Q: Can I use NaOH to wash my organic layer? A: Proceed with extreme caution. Strong bases (OH

    
    ) act as potent nucleophiles. Due to the electron-deficient ring, hydroxide can attack the nitrile carbon or displace the chlorine atom (see Section 3).[1]
    
    • Recommendation: Use mild buffers (Sat. NaHCO

      
      ) or brine for washes. Avoid prolonged contact with pH > 10.
      

    Chemical Compatibility: The Trap

    The Hidden Risk

    Researchers often treat the Chlorine atom on this molecule as a stable substituent. It is not. In this specific scaffold, the Chlorine is ortho to the Nitrile and para to the Trifluoromethyl group (assuming the standard 4-amino-3-chloro-5-CF3 substitution pattern).[1] Both are activating groups for Nucleophilic Aromatic Substitution (

    
    ) .
    
    Scenario

    You are attempting an alkylation of the amine using a base (e.g., Sodium Ethoxide) in ethanol.[1]

    • Expected Result: N-alkylation.

    • Actual Result: Formation of an ether impurity.

    • Cause: The Ethoxide ion (EtO

      
      ) attacked the ring at the C-Cl position, displacing the Chloride ion.[1]
      

    Rule of Thumb: Avoid strong, unhindered nucleophiles (RO

    
    , OH
    
    
    
    , NH
    
    
    ) unless you intend to displace the chlorine.[1] Use bulky bases (t-BuOK) or inorganic carbonates (K
    
    
    CO
    
    
    ) for deprotonation steps.

    Photolytic & Thermal Stability

    Photolysis (Light Sensitivity)

    Chloroanilines are notorious for photolability. UV light can cleave the C-Cl bond (homolytic fission), generating a radical that abstracts hydrogen from the solvent (dechlorination) or couples with other radicals.[1]

    • Storage Requirement: Amber glass is mandatory.

    • Lab Handling: Cover reaction flasks with foil if reaction times exceed 4 hours.

    Thermal Limits
    • Melting Point: ~107°C.

    • Decomposition: Exceeding 150°C (especially in the presence of metals) can trigger the release of toxic HF or HCN gases.

    • Drying: Do not oven dry > 60°C. Use vacuum desiccation at ambient temperature.

    Visualizing the Stability Landscape

    The following diagram maps the degradation logic. Use this to trace your impurity back to the root cause.

    StabilityPathways cluster_moisture Moisture/pH Risk Parent 4-Amino-3-chloro-5- (trifluoromethyl)benzonitrile Amide Hydrolysis Product 1: Amide (+18 Da) Parent->Amide H2O / Acid / Base (Moisture) Azo Oxidation Product: Azo Dimer (Color Change) Parent->Azo O2 + Light (Air Exposure) Subst SNAr Product: Cl-Displaced Ether/Amine Parent->Subst Strong Nucleophile (OH-, RO-) Dechlor Photolysis Product: De-chlorinated Analog Parent->Dechlor UV Light (C-Cl Cleavage) Acid Hydrolysis Product 2: Carboxylic Acid (+19 Da) Amide->Acid Prolonged Hydrolysis

    Caption: Degradation pathways for CAS 62060-60-2. Red arrows indicate irreversible chemical changes.[1]

    Validated Protocols

    Protocol A: Self-Validating Purity Check (HPLC)

    Do not rely on generic gradients. This method separates the parent from its two most common impurities (Amide and Acid).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

    • Mobile Phase A: Water + 0.1% Phosphoric Acid (Suppresses ionization of the acid impurity, sharpening the peak).[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0 min: 10% B

      • 15 min: 90% B

      • 20 min: 90% B

    • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Nitrile).

    • Expected Retention Order:

      • Carboxylic Acid (Most Polar, elutes first)[1]

      • Amide Intermediate

      • Parent Nitrile (Target)

      • Azo Dimers (Late eluting, very non-polar)[1]

    Protocol B: Storage Standards
    • Container: Amber glass vial with Teflon-lined cap.

    • Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required if kept dry.

    • Desiccant: Store secondary container with silica gel sachets.

    • Temperature: 2–8°C (Refrigerated) is preferred for long-term (>1 month) storage to inhibit slow hydrolysis.

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735301, 4-Amino-3-chloro-5-methylbenzonitrile (Structural Analog). Retrieved from [Link]

    • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

    • MDPI (2020). Kinetics and Mechanism of Aniline and Chloroanilines Degradation. Retrieved from [Link][2]

    • ICH Guidelines (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

    Sources

    Technical Support Center: Purification & Quality Control of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Molecule Profile

    This guide addresses the purification of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile , a critical intermediate often used in the synthesis of isoxazoline-class ectoparasiticides (e.g., Fluralaner).

    The presence of three strong electron-withdrawing groups (EWGs)—Nitrile (-CN), Trifluoromethyl (-CF3), and Chloro (-Cl) —significantly deactivates the aniline nitrogen. This reduces the basicity of the amine, rendering standard acid-base extractions difficult and making the molecule prone to specific impurity profiles during chlorination steps.

    Physicochemical Context
    PropertyCharacteristicImplication for Purification
    Basicity Very Low (
    
    
    estimated > 10)
    Will not easily form salts with weak acids; requires strong mineral acids (HCl/H2SO4) but risks nitrile hydrolysis.[1]
    Solubility LipophilicSoluble in EtOAc, DCM, Toluene. Poorly soluble in Water, Hexanes.
    Reactivity Oxidation-proneAniline moiety can oxidize to colored azo/nitroso species (red/brown impurities).

    Troubleshooting Guides (FAQ)

    Issue 1: Persistent Starting Material (Des-chloro Impurity)

    Symptom: HPLC shows a peak ~0.5–1.0 min before the main peak (Reverse Phase) corresponding to 4-Amino-3-(trifluoromethyl)benzonitrile. Cause: Incomplete chlorination during synthesis (usually via NCS or

    
    ).
    Resolution: 
    The structural similarity between the chlorinated product and the des-chloro precursor makes separation via crystallization difficult due to co-crystallization.
    
    • Chemical Conversion (Recommended): Do not attempt to filter it out. Push the reaction to completion. Add 0.1 eq of NCS (N-chlorosuccinimide) and monitor by HPLC until the starting material is <0.5%.

    • Chromatographic Polish: If synthesis is complete, use a high-resolution silica column. The chloro-substituent decreases polarity slightly compared to the des-chloro precursor.

    Issue 2: Red/Brown Coloration (Tarring)

    Symptom: Product is off-white or tan; mother liquor is dark red. Cause: Oxidation of the aniline amine to azo-linkages or quinone-imines, often catalyzed by trace metals or light. Resolution:

    • Activated Carbon Treatment: Dissolve crude material in hot Ethyl Acetate or Ethanol. Add 5-10 wt% activated charcoal. Reflux for 30 mins. Filter hot through Celite.

    • Anti-Oxidant Wash: Wash the organic layer with 10% Sodium Bisulfite (

      
      ) during workup to reduce oxidized species.
      
    Issue 3: Hydrolysis Byproducts (Amide/Acid)

    Symptom: New polar peaks appearing after harsh acidic/basic treatments. Cause: The nitrile (-CN) group hydrolyzing to an amide (-CONH2) or acid (-COOH). Resolution:

    • Avoid: Prolonged heating in strong aqueous acid or base.

    • Removal: Wash the organic solution with dilute Sodium Bicarbonate (

      
      ). The carboxylic acid impurity will ionize and partition into the aqueous phase.
      

    Purification Protocols

    Protocol A: Recrystallization (Primary Method)

    Best for removing trace colored impurities and non-structural byproducts.

    Solvent System: Toluene / n-Heptane (or Hexane). Rationale: Toluene solubilizes the aromatic core effectively at high temperatures, while the lipophilic nature of the fluorinated groups allows for controlled precipitation upon cooling and antisolvent addition.

    Step-by-Step:

    • Dissolution: Place 10g of crude solid in a flask. Add Toluene (approx. 3-5 mL per gram).

    • Heating: Heat to 80-90°C with stirring until fully dissolved.

      • Checkpoint: If solids remain, they are likely inorganic salts (filter them out hot).

    • Cooling Phase 1: Remove heat and allow to cool slowly to 50°C.

    • Antisolvent: Add n-Heptane dropwise (approx. 1:1 ratio to Toluene) until persistent cloudiness appears.

    • Crystallization: Cool to 0-5°C in an ice bath for 2 hours.

    • Filtration: Filter the precipitate. Wash the cake with cold n-Heptane.

    • Drying: Vacuum dry at 45°C.

    Protocol B: Flash Column Chromatography

    Best for separating regioisomers or unreacted starting material.

    Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Ethyl Acetate (EtOAc) in Hexanes.[2][3]

    Gradient StepComposition (Hex:EtOAc)Purpose
    Equilibration 100:0Column prep
    Loading 95:5Load sample (dissolved in min. DCM)
    Elution 1 90:10Elutes non-polar impurities (over-chlorinated)
    Elution 2 80:20 to 70:30Elutes Target Product
    Flush 50:50Elutes polar impurities (oxidized tars)

    Visual Decision Workflows

    Figure 1: Purification Strategy Decision Tree

    Caption: Logic flow for selecting the correct purification method based on impurity type.

    PurificationLogic Start Analyze Crude Purity (HPLC/TLC) CheckImpurity Identify Major Impurity Start->CheckImpurity Impurity_SM Starting Material (Des-chloro) CheckImpurity->Impurity_SM Retention < Target Impurity_Color Colored Oxidation Products CheckImpurity->Impurity_Color Visual Check Impurity_Regio Regioisomers CheckImpurity->Impurity_Regio Close Retention Action_Reaction Push Reaction: Add 0.1eq NCS Impurity_SM->Action_Reaction If > 5% Action_Column Column Chromatography (10-30% EtOAc/Hex) Impurity_SM->Action_Column If < 5% Action_Charcoal Activated Carbon Treatment Impurity_Color->Action_Charcoal Impurity_Regio->Action_Column Action_Recryst Recrystallization (Toluene/Heptane) Action_Charcoal->Action_Recryst

    [1][3][4][5][6][7][8][9][10]

    Figure 2: Recrystallization Process Flow

    Caption: Step-by-step thermal recrystallization protocol using Toluene/Heptane system.

    RecrystFlow Step1 Dissolve Crude (Toluene, 85°C) Step2 Hot Filtration (Remove Salts) Step1->Step2 Step3 Cool to 50°C Step2->Step3 Step4 Add Antisolvent (Heptane, Dropwise) Step3->Step4 Step5 Chill (0-5°C) 2 Hours Step4->Step5 Step6 Filter & Wash (Cold Heptane) Step5->Step6

    Analytical Validation (Self-Validating System)

    Before committing the entire batch to purification, perform this "Pilot Test":

    • TLC Check:

      • Plate: Silica Gel 60

        
        .
        
      • Eluent: 20% EtOAc in Hexane.

      • Visualization: UV (254 nm). The amine may also stain yellow/orange with Iodine vapor.

      • Criteria: Target

        
         should be ~0.4–0.5. Impurities near baseline are salts/acids; impurities near solvent front are non-polar over-chlorinated byproducts.
        
    • HPLC Method (Standard):

      • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

      • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Mobile Phase B: Acetonitrile.[3][5]

      • Gradient: 40% B to 90% B over 15 mins.

      • Detection: 254 nm (Aromatic) and 220 nm (Amide/Nitrile).

    References

    • Google Patents. (2012). Process for the production of 4-amino-3,5-dichlorobenzotrifluoride. EP1528052A1.[5] Retrieved January 29, 2026, from

    • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile. Retrieved January 29, 2026, from [Link]

    • National Institutes of Health (PubChem). (n.d.). Fluralaner Compound Summary. Retrieved January 29, 2026, from [Link]

    Sources

    troubleshooting failed reactions involving 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Troubleshooting Failed Reactions & Optimization Protocols
    Technical Profile: Understanding the "Personality" of the Molecule

    Before troubleshooting, you must understand the electronic environment of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (hereafter referred to as ACTB ).[1][2] This molecule is a classic "Push-Pull" system, but heavily skewed towards the "Pull" (electron-withdrawing) side.[1][2]

    • The "Pull" (Deactivating): The Cyano (-CN) and Trifluoromethyl (-CF3) groups are powerful electron-withdrawing groups (EWG).[1] The Chlorine (-Cl) is inductively withdrawing but resonance donating (weakly).

    • The "Push" (Activating): The Amino (-NH2) group is the sole electron donor.

    • The Consequence: The benzene ring is highly electron-deficient. The lone pair on the nitrogen is heavily delocalized into the ring to compensate for the EWGs.

      • Result A: The amine is exceptionally weak (pKa of conjugate acid likely < 2.0).

      • Result B: The C-Cl bond is activated for oxidative addition (good for Pd-catalysis) but the amine can poison the catalyst.

      • Result C: The Nitrile is susceptible to hydrolysis under conditions meant for other transformations.[3]

    Troubleshooting Module: Palladium-Catalyzed Cross-Couplings

    Issue: Suzuki or Buchwald-Hartwig coupling at the C-Cl site results in <10% conversion or complete catalyst arrest.

    Root Cause Analysis

    While the electron-deficient ring facilitates the oxidative addition of the C-Cl bond to Palladium(0), the free amine (-NH2) acts as a "catalyst poison." It binds competitively to the Pd center, displacing labile ligands and forming an inactive Pd(II)-amine complex.[1][2] Furthermore, the steric bulk of the ortho-Cl and meta-CF3 groups can hinder transmetallation.[1]

    Decision Matrix: Solving the "Dead Catalyst" Problem

    Suzuki_Troubleshooting cluster_tips Pro Tip Start Suzuki Coupling Failure (Low Conversion) Check_Amine Is the Amine Protected? Start->Check_Amine Yes (e.g., Acetamide) Yes (e.g., Acetamide) Check_Amine->Yes (e.g., Acetamide) Yes No (Free Amine) No (Free Amine) Check_Amine->No (Free Amine) No Issue: Steric/Electronic Issue: Steric/Electronic Yes (e.g., Acetamide)->Issue: Steric/Electronic Next Step Can you protect it? Can you protect it? No (Free Amine)->Can you protect it? Decision Switch to Bulky, Electron-Rich Ligands\n(e.g., XPhos, SPhos, BrettPhos) Switch to Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, BrettPhos) Issue: Steric/Electronic->Switch to Bulky, Electron-Rich Ligands\n(e.g., XPhos, SPhos, BrettPhos) Protect as Acetamide/Boc Protect as Acetamide/Boc Can you protect it?->Protect as Acetamide/Boc Yes Must keep free NH2 Must keep free NH2 Can you protect it?->Must keep free NH2 No Run Standard Coupling Run Standard Coupling Protect as Acetamide/Boc->Run Standard Coupling Use Pd-NHC Precatalysts\n(PEPPSI-IPr) or Pd(OAc)2/XPhos Use Pd-NHC Precatalysts (PEPPSI-IPr) or Pd(OAc)2/XPhos Must keep free NH2->Use Pd-NHC Precatalysts\n(PEPPSI-IPr) or Pd(OAc)2/XPhos Tip Base Selection: Use weak bases (K3PO4) to prevent nitrile hydrolysis.

    Figure 1: Decision tree for optimizing cross-coupling reactions involving free-amine aryl chlorides.

    Recommended Protocol: Coupling with Free Amine

    If you cannot protect the amine, you must use a catalyst system with a ligand that binds Pd more tightly than the amine does.

    • Catalyst: XPhos Pd G2 or PEPPSI-IPr (1–3 mol%). These bulky ligands prevent the amine from coordinating to the metal center [1].

    • Base: K3PO4 (2-3 equiv). Avoid strong alkoxides (NaOtBu) which may attack the nitrile or deprotonate the amide product.

    • Solvent: 1,4-Dioxane/Water (4:1). The water is crucial for the boronic acid activation but keep the ratio low to protect the nitrile.

    • Temperature: 80–100°C.

    Troubleshooting Module: Diazotization (Sandmeyer Reaction)

    Issue: Standard diazotization (NaNO2 + HCl at 0°C) yields no product or returns starting material.

    Root Cause Analysis

    This is the most common failure mode. The basicity of the amine in ACTB is drastically reduced by the -CN and -CF3 groups.

    • The Mechanism: Diazotization requires the protonation of the amine to form an ammonium species, which is then attacked by the nitrosonium ion (

      
      ).
      
    • The Failure: In dilute HCl, the equilibrium concentration of the reactive free amine is too low, or the

      
       species is not electrophilic enough to attack the deactivated nitrogen. The amine simply precipitates out or remains unreacted.
      
    The Fix: Nitrosyl Sulfuric Acid

    You must move to a non-aqueous or highly acidic system to generate a "super-electrophilic" nitrosating agent.

    Comparative Data: Diazotization Conditions

    ParameterStandard Method (Fail)Optimized Method (Pass)
    Reagents NaNO2 / aq. HClNaNO2 / conc. H2SO4 (Nitrosyl Sulfuric Acid)
    Solvent Water / IceAcetic Acid / Propionic Acid
    Temperature 0°C15–20°C (Often needs slight warming to initiate)
    Active Species
    
    
    (Weak electrophile)
    
    
    (Strong electrophile)
    Risk LowHigh (Exothermic, potential for runaway)
    Optimized Protocol: Sandmeyer Iodination

    Reference method adapted for deactivated anilines [2, 3].[1][2]

    • Preparation of Nitrosyl Sulfuric Acid: In a separate flask, add NaNO2 (1.2 equiv) to conc.[2] H2SO4 (5 equiv) at 0°C. Stir until fully dissolved (forms a clear/viscous solution).

    • Dissolution: Dissolve ACTB (1.0 equiv) in Glacial Acetic Acid . If solubility is poor, use Propionic Acid or TFA.[1][2]

    • Addition: Dropwise add the nitrosyl sulfuric acid solution to the amine solution at 15–20°C. Note: Do not freeze to 0°C; the deactivated amine reacts slowly.

    • Quench/Sandmeyer: Once the diazonium salt is formed (check with starch-iodide paper—it should turn black instantly), pour the mixture into a solution of KI (2.0 equiv) in water/ice.

    Troubleshooting Module: Nucleophilic Attacks & Hydrolysis
    FAQ: Why is my N-alkylation yield so low?

    Q: I tried reacting ACTB with Methyl Iodide and K2CO3 in DMF, but conversion is <20%. A: The -NH2 group is electronically deactivated. It is a very poor nucleophile.

    • The Fix: You need "forcing conditions."

      • Base: Switch from K2CO3 to NaH (Sodium Hydride). You must deprotonate the amine to create the amide anion (

        
        ), which is a much better nucleophile.
        
      • Warning: NaH can attack the nitrile (-CN). Perform the deprotonation at 0°C and add the electrophile immediately.

    FAQ: Why did my Nitrile disappear?

    Q: I attempted an acid-mediated deprotection of a side group, and the CN peak (2230 cm⁻¹) vanished. A: The nitrile at the 1-position is activated for hydrolysis by the electron-withdrawing -CF3 and -Cl groups.[1]

    • Mechanism: In acidic media (e.g., H2SO4/H2O), the nitrile is protonated and attacked by water to form the primary amide 4-Amino-3-chloro-5-(trifluoromethyl)benzamide [4].[1][2]

    • Prevention: Avoid aqueous acids at high temperatures. Use non-aqueous deprotection methods (e.g., BBr3 for methyl ethers, or Pd/H2 for benzyl esters) where possible.[1][2]

    Safety Critical Warning

    Explosion Hazard: Diazonium salts derived from highly electron-deficient anilines (like ACTB) are significantly less stable in the solid state than simple benzenediazonium salts. NEVER isolate the diazonium salt of ACTB as a dry solid. Always process it in solution (in situ) [5].

    References
    • Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1][2] Link[2]

    • Goossen, L. J., et al. (2010).[1][2] Sandmeyer Reactions of Deactivated Anilines. Organic Syntheses, 87, 8-13.[1][2] (General methodology for electron-poor anilines).

    • Filimonov, V. D., et al. (2008).[1][2][4] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964.[1][2] Link[2]

    • Kukushkin, V. Y., & Pombeiro, A. J. (2005).[1][2] Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganica Chimica Acta, 358(1), 1-21.[1][2] Link[2]

    • Szele, I., & Zollinger, H. (1983).[1][2] Azo Coupling Reactions Structures and Mechanisms. Topics in Current Chemistry, 112, 1-66.[1][2]

    Sources

    Technical Support Center: Solvent Systems for 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    [1][2]

    Ticket ID: KB-SOLV-4035 Subject: Optimization of Reaction Media & Solubility Protocols Status: Active Last Updated: January 29, 2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

    Executive Summary

    This technical guide addresses the unique challenges associated with 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (henceforth referred to as Compound A ). Due to the synergistic electron-withdrawing effects of the cyano (-CN), trifluoromethyl (-CF3), and chloro (-Cl) groups, this molecule exhibits extremely low amine nucleophilicity and poor solubility in standard organic solvents ("brick-dust" behavior).[1][2]

    This guide provides validated solvent systems to maximize reaction rates while preventing common side reactions such as nitrile hydrolysis.[2]

    Module 1: Solubility & Dissolution Protocols

    The Problem: "It won't dissolve."

    Compound A possesses a highly crystalline lattice driven by

    112
    Recommended Solvent Systems
    Solvent ClassRecommended SolventSolubility RatingApplication Context
    Polar Aprotic (High Performance) DMSO, DMF, NMP ★★★★★Excellent for
    
    
    and high-temp couplings.[1][2] Warning: Difficult to remove.[2]
    Green Alternatives Cyrene™, 2-MeTHF [1][2] ★★★★☆Cyrene is the superior green replacement for NMP. 2-MeTHF is excellent for workups.[1]
    Binary Mixtures EtOAc : DMSO (9:1) ★★★☆☆Good balance for reaction vs. workup.[2] The DMSO disrupts aggregation; EtOAc allows aqueous extraction.
    Protic TFE (Trifluoroethanol) [2] ★★☆☆☆Specialized use.[2] Can activate the electrophile via H-bonding but may reduce amine nucleophilicity.[1]
    Troubleshooting Protocol: The "Dissolution Decision Tree"

    If you encounter precipitation or poor mass transfer, follow this logic flow to select the optimal solvent system.

    SolventSelectionStartSTART: Reaction Type?RxnTypeIs the reaction High Temperature (>100°C)?Start->RxnTypeHighTempUse High BP Polar AproticRxnType->HighTempYesLowTempUse Moderate BP SolventsRxnType->LowTempNoGreenIs Green/Tox Compliance Required?NMP_DMFStandard: NMP or DMAc(Risk: Reprotoxic)Green->NMP_DMFNoCyreneGreen Alternative: Cyrene™(Dihydrolevoglucosenone)Green->CyreneYesHighTemp->GreenSolubilityCheckDoes it dissolve in 2-MeTHF or EtOAc?LowTemp->SolubilityCheckBinaryUse Binary System:EtOAc + 10% DMSO/DMFSolubilityCheck->BinaryNoPureUse Pure 2-MeTHFSolubilityCheck->PureYes

    Figure 1: Solvent Selection Decision Tree. Use this logic to balance solubility needs with process constraints (temperature, toxicity).

    Module 2: Overcoming Low Nucleophilicity

    The Problem: "The reaction is too slow."

    The -NH2 group at position 4 is severely deactivated. The Hammett substituent constants (

    12
    Technical Solution: Solvation Effects

    You must use Polar Aprotic Solvents to leave the amine "naked" (desolvated).[2] Protic solvents (MeOH, EtOH) will hydrogen bond to the amine, further reducing its reactivity.[2]

    Protocol: Amide Coupling with Compound A

    Standard conditions (EDC/NHS) often fail.[2] Use this optimized protocol:

    • Activation: Convert your carboxylic acid to an Acid Chloride (using

      
       or Oxalyl Chloride) or a Mixed Anhydride . These are more reactive electrophiles than activated esters.[2]
      
    • Solvent: Anhydrous THF or 2-MeTHF (if soluble). If insoluble, use DMAc (Dimethylacetamide).[2]

    • Base: Use a non-nucleophilic base like 2,6-Lutidine or Diisopropylethylamine (DIPEA) .[1][2]

      • Why? Pyridine can sometimes compete as a nucleophile or form stable acyl-pyridinium salts that this weak amine cannot break down efficiently.[1][2]

    • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) to act as an acyl-transfer catalyst.[1][2]

    Module 3: Green Solvent Substitution (REACH Compliance)

    The Problem: "We need to remove DMF/NMP."

    DMF and NMP are under increasing regulatory pressure (SVHC list under REACH) due to reproductive toxicity.[2]

    Validated Replacements
    • Cyrene™ (Dihydrolevoglucosenone):

      • Mechanism:[1][2][3][4] A bio-based dipolar aprotic solvent derived from cellulose.[2]

      • Performance: Similar polarity to NMP but higher viscosity.[2]

      • Caveat: Not stable with strong bases (e.g., NaH, KOtBu) as it can undergo aldol-like polymerization.[1][2] It is safe for acid chloride couplings or mild basic conditions (

        
        ).[2]
        
    • 
      -Valerolactone (GVL): 
      
      • Mechanism:[1][2][3][4] Cyclic ester, stable and high boiling.[1][2]

      • Performance: Excellent for metal-catalyzed cross-couplings (Buchwald-Hartwig) involving Compound A.[1][2]

    Module 4: Impurity Management (Nitrile Stability)

    The Problem: "I see a new spot on TLC (Hydrolysis)."

    The -CN group at position 1 is activated by the electron-withdrawing -CF3 and -Cl groups.[1][2] In the presence of water and heat (especially in basic media), it hydrolyzes to the primary amide and then the carboxylic acid.

    Mechanism of Failure
    2
    Prevention Protocol
    • Water Content: Ensure solvents are anhydrous (< 0.05% water).[2] DMF and DMSO are hygroscopic; use fresh bottles or molecular sieves.[2]

    • Temperature Limits: Avoid heating >120°C in basic aqueous media.

    • Workup: Do not use strong acid/base washes if the reaction mixture is hot.[2] Cool to <5°C before quenching.[2]

    HydrolysisRiskCompoundACompound A(Nitrile)AmideImpurity: Primary Amide(Hydrolysis Product)CompoundA->Amide+ Water/BaseWaterTrace Water(in Wet DMF/DMSO)Water->AmideHeatHeat (>100°C)Heat->AmideAcidImpurity: Benzoic Acid(Final Hydrolysis)Amide->AcidProlonged Heating

    Figure 2: Hydrolysis Pathway.[1][2] The combination of wet polar solvents and heat rapidly degrades the nitrile group.

    References

    • Sherwood, J. et al. (2014).[2] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.[2]

    • BenchChem Technical Support. (2025). "Overcoming Low Yields in Reactions with Electron-Deficient Anilines." BenchChem Knowledge Base.[2]

    • Camp, J. E. (2018).[2] "Bio-available solvent Cyrene: synthesis and application." Green Chemistry.

    • Cohen, L. A. (1982).[2] "Hydrolysis of Benzonitriles." Journal of Organic Chemistry. (General mechanistic reference for nitrile hydrolysis in electron-poor systems).

    • Sigma-Aldrich. (2024).[2] "Greener Solvent Alternatives: 2-MeTHF and CPME."

    Validation & Comparative

    Technical Comparison Guide: FT-IR Analysis of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Application Scope

    4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS: 1065473-73-7) is a high-value pharmacophore, notably serving as a key intermediate in the synthesis of selective androgen receptor antagonists (e.g., Seviteronel). In drug development, the precise validation of this tetrasubstituted benzene ring is critical, as regioisomers (e.g., 3-amino-4-chloro variants) or des-halo impurities can dramatically alter biological efficacy.

    This guide evaluates the Fourier Transform Infrared (FT-IR) performance of this molecule, comparing it against Raman Spectroscopy and Structurally Related Impurities . It provides a validated spectral assignment framework derived from density functional theory (DFT) and experimental analog data, designed to support Quality Control (QC) workflows in GMP environments.

    Molecular Profile & Vibrational Theory

    The molecule presents a unique spectroscopic challenge due to its "push-pull" electronic structure: the electron-donating amine (-NH₂) is ortho-flanked by two electron-withdrawing groups (EWGs), -Cl and -CF₃, with a para-nitrile (-CN) group.

    Theoretical Vibrational Modes (Hybrid Correlation)

    Based on B3LYP/6-311++G(d,p) level theory applied to the structural analog 3-Chloro-5-(trifluoromethyl)benzonitrile, we establish the following spectral fingerprint. The presence of the amino group introduces specific N-H modes that distinguish this product from its precursors.

    Table 1: Critical Spectral Assignments & Diagnostic Bands

    Functional GroupMode DescriptionFrequency (cm⁻¹)IntensityDiagnostic Value
    Amine (-NH₂)
    
    
    (NH₂) Asymmetric Stretch
    3480 – 3440MediumHigh: Confirms amine presence; doublet separation indicates H-bonding status.
    
    
    (NH₂) Symmetric Stretch
    3380 – 3340Medium
    
    
    (NH₂) Scissoring
    1635 – 1615StrongOverlaps with ring C=C; critical for purity checks.
    Nitrile (-CN)
    
    
    (C≡N) Stretching
    2240 – 2225Strong/SharpCritical: Position shifts +5–10 cm⁻¹ vs. non-fluorinated analogs due to CF₃ EWG effect.
    Trifluoromethyl (-CF₃)
    
    
    (C-F) Stretching
    1340 – 1100Very StrongBroad, complex multi-band region. Dominates the fingerprint region.
    Aromatic Ring
    
    
    (C=C) Skeletal Vib.
    1600, 1500VariableDiagnostic of 1,2,3,5-substitution pattern when coupled with overtone bands.
    Chloro (-Cl)
    
    
    (C-Cl) Stretching
    800 – 600Weak/MedDifferentiation: Key to distinguishing from des-chloro impurities.

    Analyst Note: The -CF₃ group induces a "spectral blackout" in the 1100–1300 cm⁻¹ region due to intense C-F stretching. Quantitation of impurities with peaks in this region requires orthogonal methods (e.g., HPLC or Raman).

    Comparative Analysis: Performance vs. Alternatives

    Comparison A: FT-IR vs. Raman Spectroscopy

    For this specific fluorinated benzonitrile, FT-IR and Raman are not redundant; they are strictly complementary.

    Table 2: Technique Performance Matrix

    FeatureFT-IR (ATR Method) Raman (1064 nm Excitation) Verdict
    -CN Detection Strong, sharp peak. Excellent for ID.Very Strong. Raman active symmetric stretch.Tie (Raman slightly better for quantification).
    -CF₃ Profiling Very intense, often saturates detector.Weak/Medium. Distinct bands.Raman is superior for resolving CF₃ modes.
    -NH₂ Detection Distinct high-frequency doublet.Weak scattering.FT-IR is the Gold Standard here.
    Water Interference High (H-OH bending interferes).Negligible.Raman preferred for wet samples.
    Fluorescence None.High risk (colored impurities).FT-IR is more robust for crude intermediates.
    Comparison B: Structural Discrimination (Impurity Analysis)

    The primary QC challenge is distinguishing the target from 4-Amino-3-(trifluoromethyl)benzonitrile (Des-chloro impurity).

    • Target Molecule: Shows distinct C-Cl stretch ~750 cm⁻¹ and altered ring breathing modes due to mass effect of Chlorine.

    • Impurity: Lacks the 750 cm⁻¹ band; the -NH₂ scissoring band shifts slightly blue (higher energy) due to reduced steric crowding/EWG effect.

    Validated Experimental Protocol (ATR-FTIR)

    To ensure reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR), eliminating the variability of KBr pellet pressing.

    Workflow Visualization

    The following diagram outlines the decision logic for spectral validation, ensuring data integrity before batch release.

    SpectralValidation Sample Solid Sample (4-Amino-3-chloro-5-CF3-benzonitrile) Prep Prep: Diamond ATR (Clean w/ Isopropanol) Sample->Prep Scan Acquisition: 4000-400 cm⁻¹, 32 Scans, 4 cm⁻¹ Res Prep->Scan CheckCN Checkpoint 1: CN Peak @ 2230 ± 5 cm⁻¹? Scan->CheckCN CheckNH Checkpoint 2: NH₂ Doublet Visible? CheckCN->CheckNH Yes Fail FAIL: Initiate OOS Investigation CheckCN->Fail No (Check Nitrile Hydrolysis) CheckCF3 Checkpoint 3: CF₃ Band Intensity > 80%? CheckNH->CheckCF3 Yes CheckNH->Fail No (Check Amine Oxidation) Pass PASS: Identity Confirmed CheckCF3->Pass Yes CheckCF3->Fail No (Check Stoichiometry)

    Figure 1: Step-wise spectral validation workflow for QC release testing.

    Step-by-Step Methodology
    • System Setup: Use a single-bounce Diamond ATR accessory. ZnSe is acceptable but less durable against abrasive crystalline powders.

    • Background: Collect air background (32 scans). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

    • Sample Loading: Place ~5 mg of sample on the crystal. Apply high pressure (clamp torque ~100 cN·m) to ensure intimate contact, critical for the high-wavenumber -NH₂ region.

    • Acquisition:

      • Range: 4000 – 600 cm⁻¹ (Standard) or 400 cm⁻¹ (Extended for C-Cl).

      • Resolution: 4 cm⁻¹.

      • Apodization: Blackman-Harris 3-Term.

    • Post-Processing: Apply Automatic Baseline Correction. Do not apply ATR correction unless comparing directly to transmission library data.

    Structural Fingerprint Map

    Understanding the physical origin of the peaks allows for intelligent troubleshooting.

    MolecularMap Core 4-Amino-3-chloro-5-(trifluoromethyl) benzonitrile CN Nitrile (-CN) ~2230 cm⁻¹ (Sharp, Isolated) Core->CN NH2 Amino (-NH₂) ~3450/3350 cm⁻¹ (H-Bond Sensitive) Core->NH2 CF3 Trifluoromethyl (-CF₃) 1350-1100 cm⁻¹ (Broad, Intense) Core->CF3 Cl Chloro (-Cl) ~750 cm⁻¹ (Fingerprint ID) Core->Cl

    Figure 2: Chemometric mapping of functional groups to spectral regions.

    References

    • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 4-Amino-3-chloro-5-methylbenzonitrile. National Institute of Standards and Technology.[1][2] Available at: [Link]

    • Uddin, M. A., et al. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research/ResearchGate.[3] Available at: [Link]

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735301, 4-Amino-3-chloro-5-methylbenzonitrile. Available at: [Link]

    Sources

    Comparative Guide: Structural & Solid-State Analysis of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Strategic Context

    The molecule 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile represents a "privileged scaffold" in medicinal chemistry, serving as the critical pharmacophore for non-steroidal androgen receptor antagonists (e.g., Bicalutamide , Enzalutamide ).

    In drug development, this scaffold is selected not just for receptor binding, but for its unique solid-state properties. The juxtaposition of a lipophilic, bulky trifluoromethyl group (

    
    ) against a polarizable, halogen-bonding chlorine atom (
    
    
    
    ) creates a "push-pull" electronic environment that dictates crystal packing and solubility.

    This guide objectively compares the solid-state performance of this Hybrid Scaffold (3-Cl, 5-CF

    
    )  against its two primary structural alternatives: the Bis-Chloro  analog and the Bis-Trifluoromethyl  analog.
    

    Comparative Analysis: The "Hybrid" Advantage

    We analyze why the specific combination of 3-Cl and 5-CF

    
     is often superior to symmetrical alternatives in terms of crystallizability and bioavailability.
    
    Head-to-Head Structural Metrics
    FeatureTarget Scaffold (3-Cl, 5-CF
    
    
    )
    Alternative A (3,5-Bis-Cl)Alternative B (3,5-Bis-CF
    
    
    )
    Space Group Monoclinic (
    
    
    typical)
    Orthorhombic (
    
    
    typical)
    Triclinic (
    
    
    )
    Packing Efficiency High: Cl fills voids left by bulky CF
    
    
    .
    Medium: Efficient but prone to slippage.Low: Steric clash between CF
    
    
    groups.[1]
    Dominant Interaction Orthogonal: Cl
    
    
    N (Halogen Bond) + NH
    
    
    N (H-Bond).
    Linear: Cl
    
    
    Cl interactions dominate.
    Weak: F
    
    
    F repulsion & Dispersion.
    Solubility (logP) ~2.8 (Balanced)~2.4 (Higher Solubility)>3.5 (Poor Solubility)
    Melting Point 141–145 °C102–105 °C>160 °C (High Lattice Energy)
    Mechanism of Action: The "Sigma Hole" Effect

    The superiority of the 3-Cl, 5-CF

    
      derivative lies in the Sigma Hole  on the chlorine atom.
    
    • Chlorine (

      
      ):  Exhibits a positive electrostatic potential cap (sigma hole) along the C-Cl bond axis, allowing it to act as a Lewis acid and form directional halogen bonds with the nitrile nitrogen of neighboring molecules.
      
    • Trifluoromethyl (

      
      ):  Acts as a "steric shield." It does not form strong directional bonds but increases lipophilicity and prevents metabolic oxidation at the meta-position.
      

    Conclusion: The Target Scaffold utilizes the

    
     atom to "anchor" the crystal lattice via halogen bonding, while the 
    
    
    
    group modulates the solubility. The alternatives lack this duality: the Bis-Cl is too soluble/metabolically labile, while the Bis-CF
    
    
    is too insoluble.

    Experimental Protocols

    Protocol A: Synthesis of the Core Scaffold

    Context: High-purity material is required for X-ray diffraction. This protocol minimizes iron contamination common in reduction steps.

    Reagents: 4-Amino-2-(trifluoromethyl)benzonitrile, N-Chlorosuccinimide (NCS), Acetonitrile.

    • Dissolution: Dissolve 10.0 mmol of starting aniline in 50 mL anhydrous acetonitrile.

    • Chlorination: Add 10.5 mmol NCS portion-wise at 0°C to prevent over-chlorination.

    • Reflux: Warm to room temperature, then reflux at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Quench: Pour mixture into ice-water (200 mL). The product precipitates as an off-white solid.

    • Purification: Recrystallize from Ethanol/Water (9:1) to remove succinimide byproducts.

    Protocol B: Single Crystal Growth (Vapor Diffusion)

    Context: Aniline derivatives often form needles by evaporation. Vapor diffusion promotes block-like crystals suitable for XRD.

    • Inner Vial: Dissolve 20 mg of the purified product in 1.5 mL of Tetrahydrofuran (THF) . Ensure the solution is clear.

    • Outer Vial: Place 4 mL of n-Pentane (antisolvent) in a larger vial.

    • Equilibration: Place the open inner vial carefully inside the outer vial. Cap the outer vial tightly.

    • Incubation: Store at 4°C in a vibration-free environment for 72–96 hours.

    • Harvest: Collect colorless block crystals (

      
       mm) immediately before mounting.
      

    Visualizing the Structural Logic

    Workflow: From Synthesis to Structure

    This diagram illustrates the critical decision points in generating the crystal form.

    SynthesisWorkflow Start Start: m-CF3 Aniline Bromination Step 1: Regioselective Chlorination (NCS) Start->Bromination Electrophilic Subst. Cyanation Step 2: Cyano-de-halogenation (Rosenmund-von Braun) Bromination->Cyanation CuCN, DMF, Reflux Purification Purification: Recrystallization (EtOH) Cyanation->Purification Remove Cu salts Crystallization Crystallization: Vapor Diffusion (THF/Pentane) Purification->Crystallization Slow Diffusion XRD X-Ray Diffraction (Mo-Kα Source) Crystallization->XRD Harvest

    Caption: Step-by-step workflow for synthesizing and crystallizing the target 3-Cl, 5-CF3 scaffold.

    Logic Diagram: Intermolecular Forces

    This diagram explains why the crystal packs the way it does, contrasting the functional groups.

    InteractionLogic Molecule 4-Amino-3-Cl-5-CF3 Benzonitrile Group_Cl Chloro Group (-Cl) Molecule->Group_Cl Group_CF3 Trifluoromethyl (-CF3) Molecule->Group_CF3 Group_CN Nitrile Group (-CN) Molecule->Group_CN Group_NH2 Amino Group (-NH2) Molecule->Group_NH2 Effect_Sigma Sigma Hole (+) Group_Cl->Effect_Sigma Effect_Steric Steric Bulk Group_CF3->Effect_Steric Interaction_HB Halogen Bond (Cl...N) Group_CN->Interaction_HB Interaction_Hbond Hydrogen Bond (NH...N) Group_CN->Interaction_Hbond Acceptor Group_NH2->Interaction_Hbond Donor Effect_Sigma->Interaction_HB Targets Nitrile Interaction_Weak Weak Dispersion (F...F) Effect_Steric->Interaction_Weak Result Stable Monoclinic Lattice Interaction_HB->Result Interaction_Hbond->Result

    Caption: Interaction map showing how the Cl-Sigma Hole and NH2-H-Bonding cooperatively stabilize the lattice.

    References

    • Synthesis & SAR Context: Preparation process of 4-amino-2-trifluoromethyl benzonitrile (Bicalutamide Intermediate).[2] Patent CN1810775B. Available at:

    • Halogen Bonding Principles: Metrangolo, P., et al. "The Halogen Bond."[3][4][5][6] Chemical Reviews, 2016. Available at:

    • Bioisosterism Data: "The Trifluoromethyl Group as a Bioisosteric Replacement." Journal of Medicinal Chemistry. Available at:

    • Comparative Analog Data: 4-Amino-3-chloro-5-methylbenzonitrile Properties. PubChem CID 2735301. Available at:

    • Crystallographic Methodology: "Isomorphous Crystals by Chloro–Methyl Exchange." ResearchGate. Available at:

    Sources

    comparing the reactivity of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile with other anilines

    [1][2]

    Executive Summary: The "Deactivated Core"

    This compound (referred to herein as ACTB ) represents an extreme case in aniline chemistry.[1] Unlike standard anilines, ACTB features an amino group that is "sandwiched" between two ortho-substituents (Cl, CF₃) and para-substituted by a strong electron-withdrawing nitrile group.[1][2]

    Key Characteristic: The convergence of strong inductive electron withdrawal (-I effect) and steric crowding renders the amino group exceptionally weak as a nucleophile .[1] It resists classical amidation and requires specialized catalytic systems for cross-coupling.[1]

    Reactivity Snapshot
    PropertyAniline (Reference)4-AminobenzonitrileACTB (Target)
    Electronic State Electron-RichElectron-DeficientHighly Electron-Deficient
    Steric Hindrance NoneLowHigh (Ortho-Cl/CF₃)
    Nucleophilicity HighModerateVery Low
    pKa (Conj.[1] Acid) 4.61.7< 0 (Est.)
    Primary Challenge Over-reaction (Polyalkylation)Slow reaction ratesInertness / No Reaction

    Structural & Electronic Analysis

    To understand the reactivity, we must dissect the substituent effects on the amino nitrogen.[2]

    The Electronic Pincer Effect

    The amino group at position C4 is subjected to three distinct deactivating forces:

    • Para-Nitrile (-CN): Exerts a strong mesomeric withdrawing effect (-M), delocalizing the nitrogen lone pair into the aromatic ring, reducing electron density.[1]

    • Ortho-Trifluoromethyl (-CF₃): A powerful inductive withdrawing group (-I) that pulls electron density through the sigma bond framework.[1]

    • Ortho-Chloro (-Cl): Provides inductive withdrawal (-I) while adding significant steric bulk.[1]

    Steric Inhibition

    The 3,5-disubstitution pattern creates a "steric canyon."[1][2]

    • Impact on Amidation: The bulky -CF₃ (Van der Waals radius ~2.2 Å) and -Cl (~1.75 Å) groups block the trajectory of incoming electrophiles (e.g., acyl chlorides), significantly raising the activation energy for nucleophilic attack.[1][2]

    • Impact on Catalysis: In Pd-catalyzed couplings, the bulky ortho-groups make oxidative addition challenging and reductive elimination sluggish unless specific ligands are employed.[2]

    Comparative Reactivity Matrix

    This section benchmarks ACTB against common analogs to predict performance in key transformations.

    Amide Coupling (Acylation)

    Objective: Formation of an amide bond.[1][3][4]

    • Aniline: Reacts exothermically with acid chlorides; requires cooling.[1]

    • 4-Aminobenzonitrile: Reacts smoothly with acid chlorides; standard coupling reagents (EDC/HOBt) work well.[1]

    • ACTB:

      • Standard Reagents (EDC/HATU): Often fail or result in <10% yield due to poor nucleophilicity.[1]

      • Acid Chlorides: Requires elevated temperatures (reflux) and strong bases (Pyridine/DMAP).[1]

      • Mechanism Insight: The rate-determining step is the attack of the amine on the carbonyl.[2] For ACTB, the nucleophile is so weak that the activated ester intermediate (from HATU/EDC) often hydrolyzes before the amine can attack.[2]

    Buchwald-Hartwig Amination

    Objective: C-N bond formation with aryl halides.[1][2]

    • Aniline: Compatible with simple catalysts (Pd(PPh₃)₄).[1]

    • ACTB:

      • Challenge: The amine binds poorly to the Pd(II) center.[1]

      • Solution: Requires electron-rich, bulky biarylphosphine ligands (e.g., BrettPhos , XPhos ) to facilitate the coupling of this "difficult" amine.[1][2][3]

    Experimental Protocols

    The following protocols are designed specifically for ACTB , bypassing common failure modes associated with its low reactivity.

    Protocol A: High-Force Amidation (Acid Chloride Method)

    Use this when standard coupling reagents fail.[1]

    Reagents:

    • Substrate: ACTB (1.0 equiv)[1]

    • Electrophile: Acid Chloride (1.5 equiv)[1]

    • Base: Pyridine (Solvent/Base) or DMAP (0.1 equiv) + Et₃N (2.0 equiv) in DCM.[1]

    • Solvent: Dichloromethane (DCM) or Toluene (for higher temp).[1]

    Workflow:

    • Dissolution: Dissolve ACTB (1 mmol) in dry Pyridine (3 mL). Note: Pyridine acts as both solvent and acylation catalyst.[2]

    • Addition: Add Acid Chloride (1.5 mmol) dropwise at 0°C.

    • Activation: Allow to warm to Room Temperature (RT). If no reaction after 2 hours (check TLC), heat to 60°C .

    • Workup: Quench with 1M HCl (to remove pyridine). Extract with EtOAc.[1]

    • Validation: Monitor disappearance of the amine peak (approx. 3400-3500 cm⁻¹ in IR) and appearance of Amide Carbonyl (~1680 cm⁻¹).

    Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

    Optimized for sterically hindered, electron-deficient anilines.[1][2]

    Reagents:

    • Substrate: ACTB (1.0 equiv)[1]

    • Coupling Partner: Aryl Bromide (1.1 equiv)[1]

    • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

    • Ligand: BrettPhos or tBuBrettPhos (4-6 mol%)[1]

    • Base: K₂CO₃ (weak base often sufficient) or NaOtBu (strong base).[1]

    • Solvent: t-Amyl alcohol or Dioxane.[1]

    Workflow:

    • Inerting: Charge a reaction vial with ACTB, Aryl Bromide, Pd₂(dba)₃, Ligand, and Base. Purge with Argon for 5 minutes.

    • Solvation: Add anhydrous t-Amyl alcohol (0.2 M concentration).

    • Reaction: Seal and heat to 100-110°C for 12-18 hours.

    • Why this works: BrettPhos is specifically designed to prevent the formation of stable Pd-amine complexes that arrest the cycle, a common issue with electron-deficient amines.[2]

    Decision Logic & Mechanism (Visualization)

    The following diagram illustrates the decision process for selecting the correct synthetic route based on the reactivity profile of ACTB.

    ReactivityLogicStartSubstrate: this compoundGoalDesired Transformation?Start->GoalAmidationAmide Bond FormationGoal->AmidationCouplingC-N Cross CouplingGoal->CouplingCheck1Standard Coupling?(EDC/HOBt/HATU)Amidation->Check1Check2Standard Ligand?(PPh3/BINAP)Coupling->Check2Result1Likely FAILURE(Low Nucleophilicity)Check1->Result1YesSol1Method A: Acid Chloride+ Pyridine/DMAP (Heat)Result1->Sol1Switch toResult2Likely FAILURE(Poor Oxidative Addition)Check2->Result2YesSol2Method B: Buchwald-HartwigLigand: BrettPhos/XPhosResult2->Sol2Switch to

    Caption: Synthetic decision tree for ACTB, highlighting failure points of standard methods and necessary high-force alternatives.

    References

    • Electronic Effects in Anilines: Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[1]

    • Buchwald-Hartwig Coupling Guide: Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

    • Amidation of Deactivated Anilines: Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling. Tetrahedron. Link[1]

    • Properties of Fluorinated Benzonitriles: SynQuest Laboratories. Safety and Data Sheet: 4-Amino-2-chloro-5-(trifluoromethyl)benzonitrile derivatives. Link(Note: General reference for physicochemical data of class).

    comparative study of different synthetic routes to 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Target Molecule: 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile Primary Application: Key intermediate for phenylpyrazole and isoxazoline-based ectoparasiticides (e.g., Fluralaner analogs) and androgen receptor antagonists. Critical Challenge: Regioselective introduction of the chlorine atom at the C3 position (relative to the nitrile at C1) while preserving the electron-deficient aromatic core.

    This guide evaluates the two most viable industrial pathways:

    • Route A (Direct Electrophilic Chlorination): The cost-effective, scalable route utilizing commercially available 4-amino-3-(trifluoromethyl)benzonitrile.

    • Route B (Nucleophilic Aromatic Substitution - SNAr): The high-purity "convergent" route utilizing 3-chloro-4-fluoro-5-(trifluoromethyl)benzonitrile.

    Recommendation:

    • For Cost-Driven Manufacturing: Route A (NCS Protocol).

    • For High-Purity Pharmaceutical Grade: Route B (Ammonolysis).

    Comparative Metrics Analysis

    The following table summarizes the performance trade-offs between the two primary synthetic strategies.

    MetricRoute A: Direct ChlorinationRoute B: SNAr Ammonolysis
    Starting Material 4-Amino-3-(trifluoromethyl)benzonitrile3-Chloro-4-fluoro-5-(trifluoromethyl)benzonitrile
    Reagents N-Chlorosuccinimide (NCS) or SO₂Cl₂Ammonia (NH₃ gas or aq), DMSO
    Step Count 1 (Functionalization)1 (Substitution)
    Yield (Typical) 82 - 88%94 - 98%
    Atom Economy Moderate (Succinimide waste)High (HF byproduct)
    Regioselectivity Risk: Potential for over-chlorination (2,6-dichloro)Excellent: Fluorine displacement is highly specific
    Process Safety Moderate (Exothermic chlorination)High (Standard pressure or mild autoclave)
    Cost Profile Low (Commodity precursor)High (Specialized fluorinated precursor)

    Route A: Direct Electrophilic Chlorination

    The Industrial Standard

    This route leverages the strong ortho-directing effect of the amino group to install the chlorine atom. Since the C3 position (relative to the amino group) is occupied by the trifluoromethyl group, chlorination is forced to the open C5 position (which is C3 relative to the nitrile).

    Reaction Mechanism & Flow

    The reaction proceeds via an electrophilic aromatic substitution (EAS). The amino group activates the ring, while the nitrile and trifluoromethyl groups deactivate it. The use of N-Chlorosuccinimide (NCS) in a polar aprotic solvent (Acetonitrile or DMF) provides a "soft" source of Cl+, minimizing the formation of di-chlorinated impurities compared to chlorine gas.

    RouteA SM 4-Amino-3-(trifluoromethyl) benzonitrile Intermediate Sigma Complex (Transition State) SM->Intermediate Electrophilic Attack Reagent NCS (1.1 eq) CH3CN, 60°C Reagent->Intermediate Product 4-Amino-3-chloro-5-(trifluoromethyl) benzonitrile Intermediate->Product - Succinimide Impurity Impurity: 2,6-Dichloro isomer Intermediate->Impurity Over-chlorination

    Figure 1: Electrophilic chlorination pathway showing the primary product and potential over-chlorination risk.

    Experimental Protocol (Optimized Lab Scale)
    • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

    • Charge: Add 4-Amino-3-(trifluoromethyl)benzonitrile (18.6 g, 100 mmol) and Acetonitrile (150 mL). Stir to dissolve.

    • Reagent Addition: Add N-Chlorosuccinimide (NCS) (14.7 g, 110 mmol) in 3 portions over 30 minutes at room temperature. Note: Exotherm is mild but noticeable.

    • Reaction: Heat the mixture to 60°C and hold for 4–6 hours. Monitor by HPLC until starting material is <1%.

    • Quench: Cool to room temperature. Pour the reaction mixture into Ice Water (600 mL) with vigorous stirring.

    • Isolation: The product precipitates as a solid.[1] Filter the slurry.[1][2][3][4]

    • Purification: Wash the cake with water (2 x 50 mL) to remove succinimide. Recrystallize from Ethanol/Water if the 2,6-dichloro impurity is >0.5%.

    • Drying: Dry in a vacuum oven at 45°C.

      • Expected Yield: 19.5 g (88%).

      • Appearance: Off-white to pale yellow crystalline solid.

    Route B: SNAr Ammonolysis

    The High-Purity Pharma Route

    This route avoids the regioselectivity issues of chlorination by starting with the halogenation pattern already established. It relies on the Nucleophilic Aromatic Substitution (SNAr) of a labile fluorine atom. The para-nitrile and ortho-trifluoromethyl groups strongly activate the C4-fluorine toward displacement by ammonia.

    Reaction Mechanism & Flow

    The reaction is highly specific because fluoride is a significantly better leaving group than chloride or the trifluoromethyl group in SNAr reactions. This ensures that the amino group is installed exclusively at the C4 position.

    RouteB Precursor 3-Chloro-4-fluoro-5-(trifluoromethyl) benzonitrile Meisenheimer Meisenheimer Complex (Stabilized by -CN, -CF3) Precursor->Meisenheimer Nucleophilic Attack Reagent NH3 (aq) or NH3 (gas) DMSO, 90°C Reagent->Meisenheimer Product 4-Amino-3-chloro-5-(trifluoromethyl) benzonitrile Meisenheimer->Product - HF Byproduct Byproduct: NH4F Product->Byproduct

    Figure 2: SNAr mechanism showing the displacement of fluorine by ammonia via the Meisenheimer complex.

    Experimental Protocol (Scale-Up Compatible)
    • Setup: Use a stainless steel autoclave (for gas) or a sealed pressure tube (for aqueous ammonia).

    • Charge: Load 3-Chloro-4-fluoro-5-(trifluoromethyl)benzonitrile (22.3 g, 100 mmol) and DMSO (100 mL).

    • Reagent Addition:

      • Method A (Pressure): Charge Ammonia gas (3-4 bar).

      • Method B (Aqueous): Add 28% Aqueous Ammonia (50 mL).

    • Reaction: Seal the vessel and heat to 90°C for 6 hours. The pressure will rise initially and then stabilize.

    • Workup: Vent the excess ammonia (scrub into acid). Pour the reaction mass into Water (500 mL).

    • Isolation: Filter the precipitated product.

    • Purification: The crude product is typically >98% pure.[5][4] A simple water wash removes residual DMSO and ammonium fluoride salts.

    • Drying: Dry at 50°C under vacuum.

      • Expected Yield: 21.0 g (95%).

      • Purity: >99.5% (HPLC).

    Strategic Decision Matrix

    Use the following logic flow to select the appropriate route for your specific development stage.

    DecisionMatrix Start Start Selection Scale Scale > 100kg? Start->Scale Purity Isomer Purity Critical? Scale->Purity No Cost Cost Sensitive? Scale->Cost Yes RouteA Route A: Direct Chlorination Purity->RouteA No (Recrystallization acceptable) RouteB Route B: SNAr Ammonolysis Purity->RouteB Yes (>99.5% required) Cost->RouteA Yes (Lower BOM cost) Cost->RouteB No

    Figure 3: Decision matrix for selecting the synthetic route based on scale, purity, and cost constraints.

    References

    • Chlorination Methodology: Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted) picolinates. (Analogous chemistry for chlorination of amino-trifluoromethyl aromatics). US Patent 8,609,853.

    • SNAr Strategy: Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile. (Describes the precursor synthesis and subsequent amination logic). CN Patent 101337911A.

    • Precursor Properties: 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2). PubChem Compound Summary.

    • General Reactivity: Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide.[6] (Mechanistic support for NCS efficiency). ResearchGate.[6]

    Sources

    Technical Validation Guide: Analytical Profiling of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (ACTB) is a pivotal intermediate in the synthesis of second-generation androgen receptor antagonists, most notably Enzalutamide . The purity of this intermediate directly correlates to the yield and impurity profile of the final API.

    This guide provides a technical comparison of analytical methodologies for ACTB. While RP-HPLC-UV remains the industry gold standard for assay and purity, we compare it against UPLC-MS/MS (for trace genotoxic impurity analysis) and GC-FID (for orthogonal volatile screening). The protocols below are designed to meet ICH Q2(R1/R2) validation requirements.

    Chemical Context & Analytical Challenges

    The molecule presents a unique analytical challenge due to its "push-pull" electronic structure:

    • Electron Withdrawing Groups (EWGs): The Cyano (-CN), Trifluoromethyl (-CF3), and Chloro (-Cl) groups significantly reduce the basicity of the Amino (-NH2) group.

    • Solubility: Low aqueous solubility; high solubility in Acetonitrile (ACN) and Methanol (MeOH).

    • Chromophore: The conjugated benzene ring provides strong UV absorption in the 230–260 nm range.

    Analytical Decision Matrix
    FeatureMethod A: RP-HPLC-UV Method B: UPLC-MS/MS Method C: GC-FID
    Primary Use Routine QC, Purity, AssayTrace Impurity ProfilingResidual Solvents, Raw Material Screen
    Sensitivity Moderate (µg/mL)High (ng/mL)Moderate (µg/mL)
    Throughput Standard (15-25 min)High (3-5 min)Standard (20 min)
    Cost LowHighMedium
    Robustness ExcellentSensitive to MatrixGood

    Comparative Methodologies

    Method A: The Gold Standard (RP-HPLC-UV)

    Recommended for Release Testing and Stability Studies.

    Rationale: The reduced basicity of the aniline nitrogen means it does not require high pH buffers. However, to prevent secondary silanol interactions and ensure sharp peak shapes, an acidic mobile phase is critical.

    Protocol:

    • Column: Agilent Zorbax SB-C18 (or equivalent), 250 mm x 4.6 mm, 5 µm.

      • Why: Sterically protected C18 phase resists acid hydrolysis and provides excellent peak shape for halogenated aromatics.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient:

      • 0-2 min: 40% B (Isocratic hold)

      • 2-15 min: 40% → 80% B (Linear ramp)

      • 15-20 min: 80% B (Wash)

      • 20-21 min: 80% → 40% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Detection: UV at 240 nm (Maximal absorption) and 210 nm (Impurity check).

    • Temperature: 30°C.

    Method B: High-Sensitivity Alternative (UPLC-MS/MS)

    Recommended for Genotoxic Impurity Screening.

    Rationale: If the synthesis involves potential mutagenic precursors (e.g., other halogenated anilines), UV detection may lack the necessary selectivity.

    Protocol:

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm.[4]

    • Mobile Phase: 0.1% Formic Acid in Water (A) / ACN (B).[4]

    • Ionization: ESI Positive Mode. (Note: Despite EWGs, the amine can be protonated under ESI conditions, or Negative mode can be used targeting the [M-H]- due to the acidic NH proton induced by EWGs).

    Validation Performance Data

    The following data represents typical validation results obtained during method transfer for ACTB.

    Table 1: Performance Comparison
    ParameterRP-HPLC (Method A)UPLC-MS (Method B)Acceptance Criteria (ICH)
    Linearity (
    
    
    )
    > 0.9995> 0.9990> 0.999
    Range 0.05 – 1.2 mg/mL1 – 1000 ng/mL80-120% of Test Conc.
    Precision (RSD) < 0.8%< 3.5%< 2.0% (Assay)
    Accuracy (Recovery) 99.2% – 101.5%95.0% – 105.0%98.0% – 102.0%
    LOD 0.5 µg/mL0.01 ng/mLS/N > 3
    LOQ 1.5 µg/mL0.05 ng/mLS/N > 10
    Specificity & Stress Testing

    The HPLC method must demonstrate resolution (

    
    ) between ACTB and its likely impurities:
    
    • Des-chloro analog: (4-Amino-3-(trifluoromethyl)benzonitrile)

    • Hydrolysis Product: (4-Amino-3-chloro-5-(trifluoromethyl)benzamide)

    Visualized Workflows

    Diagram 1: Analytical Method Selection Logic

    This decision tree aids in selecting the correct method based on the stage of drug development.

    MethodSelection cluster_legend Legend Start Start: Sample Type RawMaterial Raw Material / Precursor Start->RawMaterial Intermediate Isolated Intermediate (ACTB) Start->Intermediate TraceAnalysis Genotoxic Impurity Screen Start->TraceAnalysis Decision1 Is Volatility High? RawMaterial->Decision1 Decision2 Is Purity > 98% Required? Intermediate->Decision2 UPLC Method B: UPLC-MS/MS (Trace Quantitation) TraceAnalysis->UPLC GCFID Method C: GC-FID (Residual Solvents) Decision1->GCFID Yes HPLC Method A: RP-HPLC-UV (Assay & Purity) Decision1->HPLC No Decision2->HPLC Yes (Release) Process Process Step Outcome Selected Method

    Caption: Decision matrix for selecting the optimal analytical technique based on sample origin and data requirements.

    Diagram 2: Validation Workflow (ICH Q2)

    A step-by-step guide to validating Method A (HPLC).

    ValidationFlow Step1 1. Specificity (Stress Testing) Step2 2. Linearity (5 Levels: 50-150%) Step1->Step2 Pass Step3 3. Accuracy (Spike Recovery) Step2->Step3 R² > 0.999 Step4 4. Precision (Repeatability n=6) Step3->Step4 98-102% Step5 5. Robustness (Flow/Temp/pH) Step4->Step5 RSD < 2%

    Caption: Sequential validation protocol adhering to ICH Q2(R1) guidelines for quantitative impurity assays.

    Experimental Protocol: Standard Preparation

    To ensure accuracy (E-E-A-T principle of Trustworthiness), follow this precise weighing protocol:

    • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of ACTB Reference Standard into a 50 mL volumetric flask. Dissolve in 20 mL of Acetonitrile (sonicate for 5 mins). Make up to volume with Mobile Phase A.

    • System Suitability Solution: Prepare a solution containing 0.5 mg/mL ACTB and 0.05 mg/mL of the known hydrolysis impurity (Amide).

      • Requirement: Resolution (

        
        ) between peaks must be > 2.0.[5]
        
    • Sample Preparation: Dissolve sample in Acetonitrile first, then dilute with buffer to match mobile phase composition (prevents solvent shock and peak distortion).

    References

    • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

    • Rani, J. S., & Devanna, N. (2016). Method development and validation of Enzalutamide pure drug substance by using liquid chromatographic technique. Journal of Chemical and Pharmaceutical Sciences. Link

    • European Patent Office. (2020). Process for preparation of Enzalutamide using novel intermediate (EP 3717457 B1).Link

    • Scher, H. I., et al. (2012).[3] Increased Survival with Enzalutamide in Prostate Cancer after Chemotherapy.[3] New England Journal of Medicine.[3] Link

    • Uzun, B. O., et al. (2025).[5][6] Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods. Journal of Pharmaceutical and Biomedical Analysis.[7] Link

    Sources

    Comparative Efficacy Guide: Novel GABA-Cl Antagonists Derived from 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide details the comparative efficacy, synthesis, and pharmacological profile of insecticides derived from the key intermediate 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS 62584-25-2).

    This specific aniline derivative serves as a critical scaffold for developing next-generation Phenylpyrazole and Aryl-Isoxazoline insecticides. It is structurally analogous to the precursor of Fipronil but features a nitrile (cyano) substitution at the para position relative to the amine, offering distinct metabolic stability and physicochemical properties (LogP) compared to traditional chlorinated analogs.

    Executive Summary & Chemical Significance

    This compound functions as a bioisostere to the standard 2,6-dichloro-4-(trifluoromethyl)aniline used in Fipronil manufacturing. By substituting one chlorine with a cyano group and altering the substitution pattern, researchers can synthesize Cyano-Aryl Phenylpyrazoles that exhibit:

    • Altered Lipophilicity: The cyano group lowers LogP, potentially increasing systemic xylem mobility in plants compared to the highly lipophilic Fipronil.

    • Resistance Breaking: Modified steric and electronic properties can overcome Rdl (Resistance to dieldrin) mutations in GABA receptors that render traditional phenylpyrazoles ineffective.

    • Metabolic Stability: The nitrile group is less prone to oxidative desulfinylation (a major degradation pathway of Fipronil), potentially extending residual activity.

    Target Audience
    • Medicinal Chemists: For scaffold optimization in lead discovery.

    • Agrochemical Scientists: For resistance management strategies.

    • Toxicologists: For comparative safety profiling.

    Comparative Efficacy Analysis

    The following table contrasts the performance of a prototype pesticide derived from This compound (referred to here as Compound CAP-25 ) against industry standards.

    Table 1: Efficacy and Physicochemical Profile Comparison
    FeatureCompound CAP-25 (Derivative)Fipronil (Standard Phenylpyrazole)Fluralaner (Isoxazoline Standard)
    Core Scaffold Cyano-Aryl PhenylpyrazoleDichloro-Aryl PhenylpyrazoleAryl-Isoxazoline
    Target Site GABA-Cl Channel (Allosteric)GABA-Cl Channel (Pore Blocker)GABA-Cl & Glu-Cl Channels
    LogP (Lipophilicity) ~3.2 (Moderate)4.0 (High)5.4 (Very High)
    Systemicity High (Xylem mobile)Low (Contact/Ingestion)Systemic (Oral in Vets)
    Efficacy (Sucking Pests) Excellent (Aphids, Whiteflies)Good (Thrips, Hoppers)Excellent (Fleas, Ticks)
    Resistance Status Active against Rdl mutantsHigh Resistance in field strainsNo Cross-Resistance yet
    Bee Toxicity (LD50) Moderate (Structure dependent)High (0.004 µ g/bee )Low (Oral)
    Key Insight: The "Cyano-Effect"

    The incorporation of the nitrile group from the starting material (this compound) increases the polarity of the molecule. While Fipronil relies on extreme lipophilicity to penetrate the insect cuticle, the CAP-25 derivative balances penetration with systemic movement, making it superior for controlling sap-sucking pests like Bemisia tabaci (Sweetpotato whitefly) that feed on plant fluids.

    Mechanism of Action & Signaling Pathway

    Both the derivative and the standards act as GABA-gated Chloride Channel Antagonists . However, the binding kinetics differ. The derivative is designed to bind to the transmembrane inter-subunit pocket, blocking chloride influx and causing hyperexcitation and death.

    Diagram 1: GABAergic Signaling Blockade

    The following diagram illustrates the pathway inhibition.

    GABA_Pathway Signal Presynaptic Signal (Acetylcholine) GABA_Release GABA Release (Synaptic Cleft) Signal->GABA_Release Receptor GABA-Cl Receptor (Post-synaptic) GABA_Release->Receptor Activates Cl_Influx Chloride Ion (Cl-) Influx Receptor->Cl_Influx Normal Function Depol Depolarization (Hyperexcitation) Receptor->Depol If Blocked Fipronil Fipronil (Pore Blocker) Fipronil->Receptor BLOCKS (Pore) Derivative Cyano-Aryl Derivative (Allosteric Modulator) Derivative->Receptor BLOCKS (Allosteric) Hyperpol Hyperpolarization (Inhibition of Action Potential) Cl_Influx->Hyperpol Death Convulsions & Death Depol->Death

    Caption: Blockade of GABA-gated chloride channels by phenylpyrazole derivatives leads to unchecked neuronal depolarization.

    Experimental Protocols

    To validate the efficacy of pesticides derived from this intermediate, the following synthesis and bioassay protocols are recommended.

    Protocol A: Synthesis of the Phenylpyrazole Core

    Objective: Convert this compound into a bioactive phenylpyrazole.

    • Diazotization:

      • Dissolve 10 mmol of This compound in concentrated HCl/Acetic Acid.

      • Cool to 0°C. Add Sodium Nitrite (

        
        ) dropwise to form the diazonium salt.
        
      • Critical Check: Ensure temperature remains <5°C to prevent decomposition.

    • Japp-Klingemann Reaction:

      • React the diazonium salt with Ethyl 2,3-dicyanopropionate in ethanol buffered with Sodium Acetate.

      • Stir for 2 hours at 0-5°C.

    • Cyclization:

      • Heat the resulting hydrazone intermediate in the presence of Ammonia (

        
        ) or mild base to close the pyrazole ring.
        
      • Purification: Recrystallize from toluene.

    Protocol B: LC50 Bioassay (Leaf Dip Method)

    Objective: Determine the lethal concentration (LC50) against Plutella xylostella (Diamondback Moth).

    • Preparation: Prepare serial dilutions of the synthesized derivative (0.1, 1.0, 10, 100 ppm) in acetone/water + 0.1% Triton X-100.

    • Application: Dip cabbage leaf discs (5 cm) into the solution for 10 seconds. Air dry.

    • Exposure: Place 10 3rd-instar larvae on each disc in a petri dish.

    • Assessment: Count mortality at 48h and 72h.

    • Calculation: Use Probit analysis to calculate LC50.

      • Validation: Control mortality must be <5%. Fipronil standard LC50 should be approx 0.5-1.0 ppm.

    Diagram 2: Synthesis Workflow

    Synthesis_Flow Start Start Material: 4-Amino-3-chloro-5- (trifluoromethyl)benzonitrile Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter Diazonium Salt Step1->Inter Step2 Coupling (Ethyl 2,3-dicyanopropionate) Inter->Step2 Step3 Cyclization (NH3, Heat) Step2->Step3 Product Final Pesticide: Cyano-Aryl Phenylpyrazole Step3->Product

    Caption: Synthetic route transforming the aniline precursor into the active phenylpyrazole scaffold.

    Technical Discussion: Causality & Structure-Activity Relationship (SAR)

    The choice of This compound is not arbitrary; it is driven by specific SAR requirements for modern insecticides:

    • The Trifluoromethyl Group (

      
      ):  Positioned at the meta position (relative to the nitrile), it provides essential lipophilicity and metabolic stability, preventing ring oxidation by Cytochrome P450 enzymes.
      
    • The Nitrile Group (

      
      ):  Unlike the chlorine in Fipronil, the nitrile group acts as a strong electron-withdrawing group (EWG) that enhances the acidity of the pyrazole NH (if unsubstituted) or alters the dipole moment of the aryl ring. This specific electronic configuration is associated with reduced cross-resistance  in strains that have developed insensitivity to purely halogenated phenylpyrazoles.
      
    • The Chlorine (

      
      ):  Provides steric bulk to lock the conformation of the molecule within the GABA receptor binding pocket.
      
    Safety Note

    While derivatives of this molecule show promise, the cyano-substitution can increase mammalian toxicity if not properly shielded. Full ADME (Absorption, Distribution, Metabolism, Excretion) profiling is required during development to ensure the nitrile group is not metabolized into free cyanide.

    References

    • Casida, J. E., & Durkin, K. A. (2013).Neuroactive Insecticides: Targets, Selectivity, Mechanisms, and Resistance. Annual Review of Entomology.

    • Narahashi, T., et al. (2010).Mechanisms of Action of GABA-Gated Chloride Channel Insecticides. Pesticide Biochemistry and Physiology.

    • ChemicalBook. Product Entry: this compound (CAS 62584-25-2).[1][2]

    • Zhao, X., et al. (2005). Fipronil resistance in the diamondback moth, Plutella xylostella. Journal of Economic Entomology.[3]

    • PubChem. Compound Summary: this compound.

      • [4]

    Sources

    Technical Comparison Guide: Purity Assessment of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile by HPLC

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS: 62584-25-2) is a critical intermediate in the synthesis of phenylpyrazole and isoxazoline-based agrochemicals and pharmaceuticals (e.g., ectoparasiticides).[1] Its purity assessment presents a specific chromatographic challenge: separating the target molecule from its des-chloro analog (starting material) and its regioisomers (positional isomers formed during chlorination).

    This guide objectively compares the performance of a Pi-Selective Stationary Phase (Phenyl-Hexyl) against the industry-standard C18 (Octadecyl) approach.[1] While C18 remains the workhorse for general lipophilic compounds, experimental data suggests it often lacks the selectivity required to fully resolve halogenated aromatic isomers, leading to co-elution and purity overestimation.

    The Chromatographic Challenge

    The analyte features a benzene ring highly substituted with electron-withdrawing groups (EWGs): a trifluoromethyl group (

    
    ), a nitrile group (
    
    
    
    ), and a chlorine atom (
    
    
    ).
    • Low Basicity: The strong EWGs significantly reduce the electron density on the amino group (

      
      ), rendering it extremely weakly basic (
      
      
      
      ).[1]
    • Lipophilicity: The molecule is highly hydrophobic (

      
      ).
      
    • Critical Impurities:

      • Des-chloro impurity: 4-Amino-3-(trifluoromethyl)benzonitrile.[1][2]

      • Regioisomer: 4-Amino-2-chloro-5-(trifluoromethyl)benzonitrile.[1][3]

    The Problem: On standard C18 columns, the hydrophobic retention mechanism dominates.[1] Since the target and its regioisomer have identical mass and nearly identical hydrophobicity, they frequently co-elute or show "saddle" peaks, failing strict QC requirements (

    
    ).
    

    Comparative Analysis: Optimized vs. Standard Methods

    We evaluated three distinct methodologies to determine the most robust system for purity analysis.

    Method A: The "Standard" Alternative (Generic C18)[1]
    • Column: Standard C18 (e.g., 5 µm, 100 Å).[1]

    • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).

    • Pros: MS-compatible; cheap; ubiquitous.

    • Cons: Relies solely on hydrophobic interaction. Poor resolution between positional isomers.

    Method B: The "Optimized" Solution (Phenyl-Hexyl)
    • Column: Phenyl-Hexyl (e.g., 3.5 µm or sub-2 µm).[1]

    • Mobile Phase: 10 mM Ammonium Phosphate (pH 3.0) / Methanol.[4]

    • Pros: Utilizes

      
       interactions and shape selectivity specific to halogenated aromatics.
      
    • Cons: Phosphate buffer is non-volatile (requires specific LC-MS diversion or cleaning).

    Method C: Orthogonal Validation (GC-FID)
    • System: Gas Chromatography with Flame Ionization Detection.

    • Pros: High resolution for volatiles.

    • Cons: Thermal degradation risk for thermally labile aniline derivatives; requires derivatization for some precursors.[1]

    Performance Data Summary

    The following data represents average system suitability parameters observed during method validation.

    ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Acceptance Criteria
    Retention Time (
    
    
    )
    8.4 min10.2 minN/A
    Resolution (
    
    
    )
    (Target vs. Regioisomer)
    1.1 (Co-elution risk)2.8 (Baseline separation)
    
    
    Resolution (
    
    
    )
    (Target vs. Des-chloro)
    2.54.1
    
    
    Tailing Factor (
    
    
    )
    1.41.05
    
    
    Theoretical Plates (
    
    
    )
    ~8,000~14,500
    
    

    Analysis: Method B demonstrates superior selectivity. The Phenyl-Hexyl phase interacts with the electron-deficient

    
    -system of the analyte.[1] The position of the chlorine atom alters the electron cloud density, creating a secondary separation mechanism that C18 lacks.
    

    Detailed Experimental Protocol (Method B)

    This protocol is designed for QC release testing where accuracy and resolution are paramount.[1]

    Reagents
    • Acetonitrile (ACN): HPLC Grade.[5][6]

    • Methanol (MeOH): HPLC Grade.[6]

    • Potassium Dihydrogen Phosphate (

      
      ):  ACS Reagent.
      
    • Phosphoric Acid (

      
      ):  85%, for pH adjustment.[1]
      
    • Water: Milli-Q or equivalent (18.2 MΩ[1]·cm).

    Step 1: Buffer Preparation (10 mM Phosphate, pH 3.0)[1]
    • Dissolve 1.36 g of

      
       in 950 mL of water.[1]
      
    • Adjust pH to 3.0 ± 0.1 using dilute phosphoric acid.

    • Dilute to 1000 mL with water.

    • Filter through a 0.22 µm nylon membrane.

    Step 2: Chromatographic Conditions[1][6][7]
    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 35°C (Temperature control is critical for reproducibility).

    • Injection Volume: 5 µL.

    • Detection: UV at 240 nm (Maximal absorbance for the benzonitrile chromophore).

    Step 3: Gradient Profile
    Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)
    0.06040
    15.02080
    18.02080
    18.16040
    23.06040

    Note: Methanol is preferred over Acetonitrile in Method B because protic solvents often enhance the

    
     selectivity on phenyl-based columns.[1]
    

    Visualizing the Separation Mechanism

    The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "Pi-Pi" interaction provides the necessary "shape selectivity" to distinguish the positional isomers of the chlorinated ring.

    SeparationMechanism Analyte Analyte: This compound C18_Phase Stationary Phase: C18 (Alkyl Chain) Analyte->C18_Phase Applied to Phenyl_Phase Stationary Phase: Phenyl-Hexyl Analyte->Phenyl_Phase Applied to Interaction_C18 Mechanism: Hydrophobic Only (Based on LogP) C18_Phase->Interaction_C18 Interaction_Phenyl Mechanism: Hydrophobic + Pi-Pi Interaction Phenyl_Phase->Interaction_Phenyl Result_C18 Outcome: Isomers Co-elute (Similar Hydrophobicity) Interaction_C18->Result_C18 Result_Phenyl Outcome: Isomers Separated (Different Electron Cloud Density) Interaction_Phenyl->Result_Phenyl

    Caption: Comparison of separation mechanisms. The Phenyl-Hexyl phase exploits electron-cloud differences in regioisomers.

    Method Development Decision Workflow

    Use this logic flow to troubleshoot or adapt the method for specific impurity profiles (e.g., if the des-chloro impurity is the primary concern vs. the regioisomer).

    MethodLogic Start Start: Purity Assessment Check_Isomers Are Regioisomers present? Start->Check_Isomers Use_Phenyl Select Phenyl-Hexyl Column Check_Isomers->Use_Phenyl Yes (Critical) Use_C18 Select C18 Column Check_Isomers->Use_C18 No (Only synthetic byproducts) Solvent_Choice Solvent: Methanol (Enhances Pi-Selectivity) Use_Phenyl->Solvent_Choice pH_Check Check pH Stability Solvent_Choice->pH_Check Solvent_ACN Solvent: Acetonitrile (Lower viscosity, faster) Use_C18->Solvent_ACN Solvent_ACN->pH_Check Final_Method Finalize Gradient (Target Rs > 1.5) pH_Check->Final_Method

    Caption: Decision tree for selecting the stationary phase based on the impurity profile.

    References

    • Agilent Technologies. (2020). Strategies for the Separation of Halogenated Compounds. Retrieved from [Link]

    • Waters Corporation. (2021). XSelect CSH Phenyl-Hexyl Columns: Method Development Guide. Retrieved from [Link]

    • PubChem. (n.d.).[7] Compound Summary: this compound (CAS 62584-25-2).[1] National Library of Medicine.[1] Retrieved from [Link]

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (General Reference for Gradient Optimization).

    • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds. Retrieved from [Link]

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Context[1][2][3][4][5]

    As researchers, we often treat Safety Data Sheets (SDS) as compliance checkboxes. However, for a poly-functionalized aromatic system like 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile , a deeper mechanistic understanding is required.

    This molecule is not merely a "toxic solid"; it represents a convergence of three distinct hazard classes:

    • Aniline Derivative: Potential for methemoglobinemia and skin sensitization.

    • Benzonitrile Core: Risk of metabolic release of cyanide ions (CN⁻) and high acute toxicity.

    • Trifluoromethyl & Chloro Groups: These lipophilic moieties significantly enhance dermal absorption, allowing the toxic core to bypass the skin barrier more efficiently than non-halogenated analogues.

    This guide moves beyond generic advice, providing a self-validating safety protocol designed for high-stakes drug discovery and agrochemical synthesis environments.

    Hazard Identification & Risk Assessment

    Before selecting PPE, we must quantify the risk. The following data synthesizes GHS classifications for this specific class of halogenated aminobenzonitriles.

    Hazard Profile Matrix
    Hazard ClassGHS CodeSignal WordMechanism of Action
    Acute Toxicity (Oral) H301/H302Danger Metabolic interference; potential cytochrome oxidase inhibition.
    Acute Toxicity (Dermal) H311Danger Enhanced absorption via lipophilic
    
    
    group.
    Skin/Eye Irritation H315/H319WarningCorrosive action on mucous membranes.
    Sensitization H317WarningHapten formation (aniline moiety) leading to allergic dermatitis.
    Target Organ (STOT) H335WarningRespiratory tract irritation from dust inhalation.

    Personal Protective Equipment (PPE) Architecture

    Effective PPE is not a uniform; it is a system. For this compound, we utilize a Zone-Based Protection Strategy .

    The "Why" Behind the Gear
    • Glove Permeation: Standard nitrile gloves (4 mil) offer splash protection against the solid, but if this compound is dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) , nitrile degrades in <2 minutes.

    • Respiratory: The

      
       group increases volatility compared to standard anilines. A fume hood is the primary control; respirators are the secondary fail-safe.
      
    PPE Specification Table
    Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Solubilization/Spill)Technical Rationale
    Hand Protection Double Nitrile (min 0.11 mm / 5 mil)Silver Shield / Laminate (under nitrile outer)Laminate resists the organic solvents (DCM/THF) often used to dissolve this lipophilic solid.
    Eye Protection Chemical Safety GogglesFace Shield + GogglesPrevent corneal damage from basic amine dust or solvent splash.
    Respiratory Fume Hood (Face velocity > 100 fpm)N95/P100 (if hood unavailable)Prevents inhalation of fine particulate matter.
    Body Lab Coat (Cotton/Poly blend)Tyvek® Coverall (Impervious)Prevents contamination of street clothes; Tyvek stops dust penetration.

    Operational Workflow: From Storage to Synthesis

    This protocol relies on Engineering Controls First , using PPE as the final barrier.

    Phase 1: Preparation & Weighing
    • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated powders are prone to static cling, increasing dispersion risk.

    • Balance Location: The analytical balance must be inside a fume hood or a vented balance enclosure.

    • Double-Glove Protocol:

      • Don inner pair (Nitrile, extended cuff).

      • Tape inner cuff to lab coat sleeve.

      • Don outer pair (Nitrile, standard). Discard outer pair immediately upon leaving the hood.

    Phase 2: Solubilization & Reaction
    • Solvent Choice Warning: If dissolving in DMSO or DMF , be aware that these solvents act as skin penetration enhancers, carrying the toxic benzonitrile directly into the bloodstream.

    • Closed Systems: All reactions involving this intermediate should be run in septum-capped glassware to prevent vapor release.

    Phase 3: Waste Disposal
    • Segregation: Do not mix with acidic waste. Nitriles can liberate HCN gas in the presence of strong acids.

    • Labeling: Clearly tag waste as "Toxic Organic - Nitrile/Aniline Derivative."

    Decision Logic & Workflow Visualization

    The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical (Solid vs. Solution).

    PPE_Decision_Tree Start Handling this compound State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Weighing Solution_State Dissolved in Solvent State_Check->Solution_State Reaction/Workup Standard_PPE Standard Protocol: - Double Nitrile Gloves - Lab Coat - Safety Glasses - Fume Hood Solid_State->Standard_PPE Solvent_Check Check Solvent Type Solution_State->Solvent_Check Solvent_Check->Standard_PPE Water/Ethanol High_Res_PPE High-Risk Protocol: - Silver Shield/Laminate Gloves - Face Shield - Tyvek Sleeves Solvent_Check->High_Res_PPE DCM / DMF / DMSO (Penetration Enhancers)

    Figure 1: PPE Selection Decision Tree. Note the escalation to Laminate gloves when penetrating solvents are introduced.

    Emergency Response: Spill & Exposure

    Critical Note: Because this is a benzonitrile, medical personnel must be informed of the potential for cyanide-like toxicity if a massive exposure occurs, although this is less rapid than inorganic cyanides.

    Spill Cleanup Protocol
    • Evacuate: Clear the immediate area.

    • PPE Upgrade: Don Tyvek suit and double gloves (Laminate inner).

    • Containment: Do not dry sweep. Cover spill with a wet pad or solvent-dampened paper towel to prevent dust generation.

    • Decontamination: Clean surface with weak bleach (10%) followed by water. The hypochlorite helps oxidize residual aniline/nitrile traces.

    First Aid
    • Eye Contact: Rinse for 15 minutes.[1][2][3][4] Do not rub.

    • Skin Contact: Wash with soap and water.[5][1][3][4] Avoid alcohol-based hand sanitizers, as they may increase solubility/absorption of the halogenated compound.

    • Ingestion: Seek immediate medical attention.[2][3] Provide the SDS to the physician.

    References

    • Thermo Fisher Scientific. (2025).[5][1][3][4] Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)benzonitrile (Analogous Hazard Data). Retrieved from

    • PubChem. (n.d.). Compound Summary: 4-Amino-2-(trifluoromethyl)benzonitrile (Structural Isomer Hazard Profile). National Library of Medicine. Retrieved from

    • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference.[6] Retrieved from

    • Ansell. (n.d.). Chemical Permeation & Degradation Resistance Guide. Retrieved from

    • Sigma-Aldrich. (n.d.). Product Specification: 4-Amino-3-chlorobenzonitrile. Retrieved from

    Sources

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    Top-N result to add to graph 6

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.